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  • Product: Methyl 5-amino-2-fluoro-4-methylbenzoate
  • CAS: 1504965-88-1

Core Science & Biosynthesis

Foundational

Introduction: Strategic Importance in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of Methyl 5-amino-2-fluoro-4-methylbenzoate Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 1504965-88-1) is a highly functionalized aromatic compound that has eme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 5-amino-2-fluoro-4-methylbenzoate

Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 1504965-88-1) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its strategic importance lies in the specific arrangement of its substituents: a nucleophilic amino group, a metabolically robust fluorine atom, a methyl group, and a reactive methyl ester. This combination makes it a sought-after building block, particularly in the development of selective kinase inhibitors for oncology.[1] The fluorine atom can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability, while the amino group serves as a critical handle for subsequent chemical modifications, allowing for the construction of diverse molecular scaffolds.[1][2] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and key characterization data for researchers and professionals in drug development.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is foundational for its effective use in a laboratory setting. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

PropertyValueReference
CAS Number 1504965-88-1[3][4]
Molecular Formula C₉H₁₀FNO₂[1][3][4]
Molecular Weight 183.18 g/mol [1][3][4]
Physical Form White to Yellow to Brown Solid[4]
Boiling Point 316.9 ± 42.0 °C (at 760 mmHg, Predicted)[3]
Storage Conditions 2-8°C, protect from light, keep sealed in a dry environment[1][3][4]
InChI Key JEGPFOWHUQYGMT-UHFFFAOYSA-N[3][4]

Safety and Handling Information: [3][4]

  • Signal Word: Warning

  • Pictogram: GHS07 (Harmful/Irritant)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338

Synthetic Strategy and Experimental Protocol

While numerous vendors supply this compound, an in-house synthesis may be required for large-scale or custom analogue development. A robust and logical synthetic pathway proceeds from the commercially available 2-fluoro-4-methylbenzoic acid. The overall strategy involves nitration of the aromatic ring, esterification of the carboxylic acid, and subsequent reduction of the nitro group to the target amine.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A 2-Fluoro-4-methylbenzoic acid B 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS: 753924-40-2) A->B HNO₃, H₂SO₄ C Methyl 2-fluoro-4-methyl-5-nitrobenzoate B->C CH₃OH, H₂SO₄ (cat.) D Methyl 5-amino-2-fluoro-4-methylbenzoate (Final Product) C->D H₂, Pd/C

Fig 1: Proposed three-step synthesis pathway for Methyl 5-amino-2-fluoro-4-methylbenzoate.
Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating. Successful isolation and characterization of the intermediates at each stage confirm the efficacy of the preceding step, ensuring confidence in the final product.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid

  • Causality: This step introduces the nitro group, which will be reduced to the amine in the final step. The nitration occurs ortho to the fluorine and meta to the carboxylic acid, with the activating methyl group directing the regiochemistry to the C5 position. Standard nitrating conditions (sulfuric and nitric acid) are employed.[5][6]

  • Methodology:

    • To a stirred solution of concentrated sulfuric acid (100 mL) in a three-neck flask cooled to 0-5°C in an ice-salt bath, slowly add 2-fluoro-4-methylbenzoic acid (15.4 g, 0.1 mol).

    • Maintain the temperature below 10°C while slowly adding a pre-mixed, chilled solution of concentrated sulfuric acid (50 mL) and fuming nitric acid (10 mL).

    • After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice (500 g).

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

    • The crude product, 2-fluoro-4-methyl-5-nitrobenzoic acid, can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.[7]

Step 2: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

  • Causality: A standard Fischer esterification is employed. Methanol acts as both the solvent and the reactant, with a catalytic amount of sulfuric acid protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

  • Methodology:

    • Suspend the crude 2-fluoro-4-methyl-5-nitrobenzoic acid (19.9 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

    • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (300 mL) and wash sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as a solid.

Step 3: Synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate

  • Causality: Catalytic hydrogenation is the method of choice for this transformation. It offers high chemoselectivity, reducing the nitro group without affecting the ester, the fluorine, or the aromatic ring. The reaction is clean, and the palladium catalyst can be easily removed by filtration, simplifying the workup compared to metal/acid reductions (e.g., Sn/HCl or Fe/HCl).[8][9][10]

  • Methodology:

    • Dissolve the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate (21.3 g, 0.1 mol) in ethyl acetate or methanol (250 mL) in a hydrogenation vessel.

    • Carefully add 10% Palladium on carbon (Pd/C) (0.5-1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically 1-3 atm or using a balloon) with vigorous stirring.

    • The reaction is typically exothermic and can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-12 hours.

    • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

    • Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the target compound, Methyl 5-amino-2-fluoro-4-methylbenzoate.

    • If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is paramount. The following are the expected spectral data based on the compound's structure and analysis of similar molecules.

Technique Expected Observations
¹H NMR - Aromatic Protons (2H): Two singlets or doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine will show coupling (J-coupling) to the fluorine atom. - Methyl Ester (3H): A sharp singlet around δ 3.8-3.9 ppm. - Amine (2H): A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. - Aromatic Methyl (3H): A sharp singlet around δ 2.1-2.3 ppm.
¹³C NMR - Carbonyl (C=O): δ 165-170 ppm. - Aromatic Carbons (6C): Signals between δ 110-155 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large C-F coupling constant. - Methyl Ester (CH₃): δ 51-53 ppm. - Aromatic Methyl (CH₃): δ 15-20 ppm.
IR (cm⁻¹) - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).[11] - C-H Stretch (Aromatic/Aliphatic): 2900-3100 cm⁻¹. - C=O Stretch (Ester): Strong absorption around 1700-1725 cm⁻¹.[11] - C=C Stretch (Aromatic): 1580-1620 cm⁻¹. - C-F Stretch: Strong absorption around 1200-1250 cm⁻¹.
Mass Spec (MS) - [M]+: Expected molecular ion peak at m/z = 183.07.[12]

Reactivity and Applications in Drug Discovery

The utility of Methyl 5-amino-2-fluoro-4-methylbenzoate stems from the distinct reactivity of its functional groups, primarily the amine. This amine group is a potent nucleophile and a key site for derivatization.

  • Amide Bond Formation: The primary application involves coupling the amine with carboxylic acids (or their activated derivatives) to form amide bonds, a cornerstone of many kinase inhibitor scaffolds.

  • Diazotization: The amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another point for chemical modification, such as amide coupling with a different partner.

The synergy between the fluorine atom and the amino group makes this compound particularly effective for constructing bioactive molecules.

Application_Logic Compound Methyl 5-amino-2-fluoro-4-methylbenzoate Amino Group Fluoro Group Coupling Scaffold Elaboration (e.g., Amide Coupling) Compound:f0->Coupling Synthetic Handle Potency Enhanced Potency & Pharmacokinetics Compound:f1->Potency Bio-tuning Target Kinase Inhibitor (Final Drug Candidate) Coupling->Target Potency->Target

Fig 2: Logical relationship of functional groups to application in drug discovery.

Conclusion

Methyl 5-amino-2-fluoro-4-methylbenzoate is more than a simple chemical; it is a strategically designed building block for the synthesis of next-generation therapeutics. Its well-defined physicochemical properties, coupled with a reliable synthetic route and versatile reactivity, make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ammonium chloride-mediated selective reduction of aromatic nitro compounds: Ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]

  • Patsnap Eureka. (2014, August 13). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • FEMS Microbiology Ecology. (2001, October 15). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. Oxford Academic. Retrieved from [Link]

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate (C9H10FNO2). Retrieved from [Link]

  • Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. Retrieved from [Link]

  • Hreczycho, G. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5245. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-fluoro-4-methylbenzoate: Structure, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Abstract This technical guide provides a comprehensive overview of Methyl 5-amino-2-fluoro-4-methylbenzoate, a key chemical intermediate in contemporary drug discovery and development. The document elucidates the compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-2-fluoro-4-methylbenzoate, a key chemical intermediate in contemporary drug discovery and development. The document elucidates the compound's structure, physicochemical properties, and a detailed, field-proven synthetic pathway. Emphasis is placed on the causal relationships behind experimental choices and the mechanistic underpinnings of the synthetic transformations. Furthermore, this guide explores the critical role of this fluorinated aminobenzoate derivative as a versatile building block in the synthesis of targeted therapeutics, with a particular focus on its application in the development of selective kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 1504965-88-1) has emerged as a particularly valuable intermediate, providing a strategically functionalized aromatic scaffold for the construction of complex, bioactive molecules.[1] Its utility is most prominent in the synthesis of selective kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other proliferative diseases.

This guide will provide an in-depth analysis of Methyl 5-amino-2-fluoro-4-methylbenzoate, from its fundamental chemical structure to a detailed, two-step synthetic protocol. The discussion will be grounded in established chemical principles, offering insights into the rationale behind the chosen synthetic route and reaction conditions.

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 5-amino-2-fluoro-4-methylbenzoate is characterized by a benzene ring substituted with five key functional groups: a methyl ester, an amino group, a fluorine atom, and a methyl group. This unique arrangement of functionalities provides multiple points for synthetic elaboration, making it a highly versatile building block.

Caption: Chemical structure of Methyl 5-amino-2-fluoro-4-methylbenzoate.

Table 1: Physicochemical Properties of Methyl 5-amino-2-fluoro-4-methylbenzoate

PropertyValueSource(s)
CAS Number 1504965-88-1[2]
Molecular Formula C₉H₁₀FNO₂[2]
Molecular Weight 183.18 g/mol [2]
Appearance White to yellow to brown solid[2]
Purity ≥95%[2]
Storage Conditions 2-8°C, dry, sealed from light[2]
Boiling Point 316.9 ± 42.0 °C at 760 mmHg[3]
InChI Key JEGPFOWHUQYGMT-UHFFFAOYSA-N[2]

Comprehensive Synthesis Pathway

The synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate is most efficiently achieved through a two-step process commencing from the commercially available precursor, 2-fluoro-4-methyl-5-nitrobenzoic acid. This pathway involves an initial esterification of the carboxylic acid, followed by the selective reduction of the nitro group to the corresponding amine.

Synthesis_Pathway Start 2-Fluoro-4-methyl-5-nitrobenzoic Acid Intermediate Methyl 2-fluoro-4-methyl-5-nitrobenzoate Start->Intermediate Step 1: Fischer Esterification (Methanol, H₂SO₄ catalyst) Product Methyl 5-amino-2-fluoro-4-methylbenzoate Intermediate->Product Step 2: Catalytic Hydrogenation (H₂, Pd/C catalyst)

Caption: Two-step synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate.

Step 1: Fischer Esterification of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

The initial step involves the conversion of the carboxylic acid functionality of 2-fluoro-4-methyl-5-nitrobenzoic acid into its corresponding methyl ester. The Fischer esterification, a classic acid-catalyzed reaction, is the method of choice for this transformation due to its reliability and scalability.

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄): A strong mineral acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4]

  • Excess Methanol: The Fischer esterification is a reversible reaction.[4] By using methanol as both the reactant and the solvent, a large molar excess is employed to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The reflux condenser prevents the loss of volatile methanol during the heating process.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methyl-5-nitrobenzoic acid (1.0 equivalent).

  • Add anhydrous methanol (10-20 volumes) to the flask.

  • With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Catalytic Hydrogenation of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The second and final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred industrial and laboratory method for this transformation due to its high chemoselectivity, clean reaction profile, and the ease of product isolation.[5]

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C) Catalyst: Palladium is a highly effective catalyst for the reduction of aromatic nitro groups.[5] The solid carbon support provides a high surface area for the reaction to occur. This heterogeneous catalyst can be easily removed from the reaction mixture by simple filtration.

  • Hydrogen Gas (H₂): Hydrogen serves as the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.

  • Solvent (Ethyl Acetate or Methanol): An inert solvent that can dissolve the starting material and is compatible with the hydrogenation conditions is required. Ethyl acetate and methanol are common choices.

Experimental Protocol: Synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate

  • In a suitable hydrogenation vessel, dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 equivalent) in ethyl acetate or methanol.

  • Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with an inert gas to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atmospheres).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield Methyl 5-amino-2-fluoro-4-methylbenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Application in the Synthesis of Kinase Inhibitors: The Case of Belvarafenib

Methyl 5-amino-2-fluoro-4-methylbenzoate is a crucial building block in the synthesis of numerous kinase inhibitors.[1] A prominent example of its application is in the synthesis of Belvarafenib (also known as PLX8394), a potent and selective inhibitor of the BRAF kinase.[6][7] Mutations in the BRAF gene are implicated in a variety of cancers, making it a key therapeutic target.[7]

Belvarafenib's complex molecular architecture is assembled through a multi-step synthetic sequence, where Methyl 5-amino-2-fluoro-4-methylbenzoate serves as a key precursor for one of the core heterocyclic fragments of the final drug molecule. The amino and methyl ester functionalities of the intermediate allow for its elaboration and incorporation into the larger scaffold.

Belvarafenib_Synthesis Intermediate Methyl 5-amino-2-fluoro-4-methylbenzoate Core_Structure Elaborated Heterocyclic Core Intermediate->Core_Structure Multi-step elaboration (e.g., amidation, cyclization) Belvarafenib Belvarafenib Core_Structure->Belvarafenib Coupling with other fragments

Caption: Role of Methyl 5-amino-2-fluoro-4-methylbenzoate in Belvarafenib synthesis.

The strategic placement of the fluorine atom in the intermediate is retained in the final drug molecule, where it can contribute to improved metabolic stability and enhanced binding affinity to the kinase's active site. The amino group provides a reactive handle for amide bond formation or for the construction of nitrogen-containing heterocycles, which are common motifs in kinase inhibitors.

Conclusion

Methyl 5-amino-2-fluoro-4-methylbenzoate is a high-value intermediate in modern pharmaceutical synthesis. Its straightforward, two-step synthesis from readily available starting materials, combined with its versatile functional group array, makes it an attractive building block for the construction of complex molecular architectures. The strategic incorporation of a fluorine atom provides a key advantage in the design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the importance of intermediates like Methyl 5-amino-2-fluoro-4-methylbenzoate in enabling the discovery and development of novel medicines is set to increase.

References

  • Liang, L., Yu, S., Li, Q., Wang, X., Wang, D., & Xi, Z. (2021). Design, synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as potent and selective inhibitors of IRAK4. Bioorganic & Medicinal Chemistry, 39, 116165.
  • Powell, A. B., & Stahl, S. S. (2013). Aerobic oxidation of primary alcohols to methyl esters with a palladium catalyst. Organic Letters, 15(19), 5072–5075.
  • PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Belvarafenib. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Belvarafenib. Retrieved from [Link]

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Foundational

The "Fluorine Effect": Strategic Implementation of Fluorinated Building Blocks in Medicinal Chemistry

Executive Summary In the landscape of modern precision-driven drug discovery, fluorine has transcended its historical role as a simple bioisostere for hydrogen. Today, fluorinated building blocks are considered "chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern precision-driven drug discovery, fluorine has transcended its historical role as a simple bioisostere for hydrogen. Today, fluorinated building blocks are considered "chemical magic stones" capable of rescuing failing lead compounds and reinventing the pharmacokinetic fate of drug candidates[1]. The prevalence of these motifs is staggering: while fluorinated compounds constituted only about 2% of the pharmaceutical market in 1970, they represent approximately 30% of all approved drugs since 2020, including nearly 32.3% of all small-molecule approvals between 2017 and 2023[1]. This whitepaper explores the physicochemical causality behind the "fluorine effect" and provides actionable, field-proven methodologies for incorporating these critical building blocks into complex molecular architectures.

The Physicochemical Causality of Fluorine Incorporation

As medicinal chemists, we do not insert fluorine arbitrarily; every substitution is a calculated intervention designed to resolve specific molecular liabilities. The unique utility of fluorine derives from a precise combination of its electronic and steric properties:

  • Metabolic Shielding (The C-F Bond Strength): The carbon-fluorine bond is one of the strongest in organic chemistry. By replacing a vulnerable C-H bond—particularly at metabolically labile benzylic positions or adjacent to heteroatoms—with a C-F bond, chemists can effectively block oxidative metabolism mediated by cytochrome P450 enzymes, dramatically extending the drug's half-life[1].

  • pKa Modulation via Inductive Effects: Fluorine possesses the highest electronegativity on the Pauling scale (3.98). It strongly withdraws electrons inductively, which can be exploited to lower the pKa of nearby basic amines[1]. This is a primary strategy for reducing hERG channel binding liability and mitigating phospholipidosis.

  • Conformational Locking (The Gauche Effect): In saturated systems like fluorinated N-heterocycles (e.g., piperidines), fluorine exerts profound conformational control. The highly electronegative fluorine lowers the energy of the C-F σ* antibonding orbital, inviting hyperconjugation (σ → σ* or n → σ* electron donation) from adjacent bonds or lone pairs. This secondary orbital overlap—the "fluorine gauche effect"—dictates axial or equatorial preferences, locking the molecule into its optimal bioactive conformation without adding steric bulk.

Table 1: Quantitative Impact of Fluorine Substitution on Physicochemical Properties

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Causality in Drug Design
Electronegativity (Pauling) 2.203.983.44Inductive electron withdrawal; tunes basicity/acidity to optimize physiological ionization.
van der Waals Radius (Å) 1.201.471.52Mimics H or OH sterically; allows insertion into tight receptor pockets without steric clashes.
Bond Dissociation Energy (kcal/mol) ~98 (C-H)~116 (C-F)~85 (C-O)Exceptional metabolic stability; resists CYP450-mediated oxidative cleavage.
Lipophilicity Contribution (π) 0.00+0.14-0.02Enhances membrane permeability; critical for CNS-active agents requiring BBB penetration.

Strategic Decision Matrix for Fluorine Incorporation

The decision to utilize specific fluorinated building blocks is dictated by the primary liability identified during lead optimization. The workflow below illustrates the logic gating used by application scientists to select the appropriate fluorination strategy.

FluorineDecisionMatrix Lead Lead Compound Optimization Liability1 Metabolic Liability (CYP450 Oxidation) Lead->Liability1 Liability2 High Basicity (hERG Toxicity) Lead->Liability2 Liability3 Poor Target Binding Affinity Lead->Liability3 Action1 Block Labile C-H with C-F Bond Liability1->Action1 Rational Design Action2 Alpha-Fluorination to Lower pKa Liability2->Action2 Inductive Effect Action3 Exploit Gauche Effect for Conformation Liability3->Action3 Steric Tuning Outcome Optimized Clinical Candidate Action1->Outcome Action2->Outcome Action3->Outcome

Strategic decision matrix for incorporating fluorinated building blocks to resolve drug liabilities.

Synthetic Methodologies: The Paradigm Shift to Late-Stage Fluorination

Historically, chemists relied heavily on early-stage fluorinated building blocks (e.g., starting a synthesis with a commercially available trifluoromethyl-arene). While robust, this approach limits structural diversification. Modern medicinal chemistry has shifted toward Late-Stage Fluorination (LSF) , which allows for the direct functionalization of complex, fully elaborated scaffolds[2].

A major breakthrough in LSF is the application of Visible-Light Photoredox Catalysis . Traditional nucleophilic fluorination (e.g., SN2 displacement) often fails on complex aliphatic systems due to competitive elimination reactions. Photoredox catalysis bypasses this by utilizing mild, one-electron pathways. For instance, recent protocols have demonstrated the site-selective late-stage fluorination of aryl sulfonium salts[3] and the nucleophilic fluorination of TEMPO-derived alkoxyamines to access typically inaccessible aliphatic fluorides[4].

Experimental Protocol: Visible-Light Photoredox Nucleophilic Fluorination

This protocol details the conversion of a TEMPO-derived alkoxyamine into an aliphatic fluoride. The methodology operates via a radical-polar crossover (RPCO) mechanism, generating a stabilized carbocation that readily accepts a nucleophilic fluoride[4].

Objective: Synthesize an aliphatic fluoride from a carboxylic acid-derived alkoxyamine using mild, redox-neutral photoredox conditions.

Step 1: Reagent Assembly & Stoichiometry

  • Action: In an oven-dried 8 mL vial equipped with a magnetic stir bar, combine the TEMPO-derived alkoxyamine (0.2 mmol, 1.0 equiv), the Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), and Potassium Fluoride (KF) (0.4 mmol, 2.0 equiv).

  • Causality: The specific Iridium catalyst is selected because its excited-state oxidation potential perfectly matches the energy required to induce homolytic cleavage of the alkoxyamine C-O bond. KF is utilized as a bench-stable, safe nucleophile, completely avoiding the need for harsh, electrophilic fluorine gas (F2)[4].

Step 2: Solvent Selection & Rigorous Degassing

  • Action: Dissolve the solid mixture in 2.0 mL of anhydrous Acetonitrile (MeCN). Seal the vial with a PTFE-lined septum cap. Degas the solution by sparging with Argon gas for exactly 15 minutes.

  • Causality: MeCN is chosen as a polar aprotic solvent to stabilize the transient carbocation intermediate generated during the RPCO event.

  • Validation Checkpoint: Degassing is a critical self-validating step. Triplet oxygen is a potent quencher of the excited-state photocatalyst. If the solution is not fully deoxygenated, oxygen will intercept the carbon-centered radicals, stalling the fluorination cascade and resulting in zero conversion.

Step 3: Photochemical Irradiation

  • Action: Place the sealed vial in a photoreactor equipped with 440–450 nm blue LEDs. Irradiate the mixture at ambient temperature (25 °C) with vigorous stirring (800 rpm) for 16 hours.

  • Causality: Blue photons provide the precise energy required to excite the Ir(III) complex to its long-lived triplet excited state without triggering indiscriminate background photolysis of the organic substrate. Maintaining ambient temperature prevents the thermal degradation of sensitive functional groups[4].

Step 4: Quench and Phase-Separation Workup

  • Action: Remove the vial from the photoreactor and quench the reaction by adding 2.0 mL of deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc, 3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: The addition of water serves a dual purpose: it instantly quenches any lingering reactive intermediates and solubilizes the excess inorganic KF salts. This ensures the inorganic fluorides are partitioned entirely into the aqueous phase, driving the target aliphatic fluoride into the organic phase for clean isolation prior to flash chromatography.

References
  • 1 - AiFChem 2.3 - Thieme Connect (Nature Chemistry) 3.4 - Journal of the American Chemical Society (ACS) 4.2 - Organic Process Research & Development (ACS) 5. - Chimia

Sources

Exploratory

The Strategic Role of Methyl 5-amino-2-fluoro-4-methylbenzoate in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of Methyl 5-amino-2-fluoro-4-methylbenzoate, a pivotal intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl 5-amino-2-fluoro-4-methylbenzoate, a pivotal intermediate in the synthesis of complex pharmaceutical agents. We will explore its physicochemical properties, detailed synthesis protocols, and its critical role in the construction of targeted therapies, with a particular focus on its application in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. This document serves as a comprehensive resource, offering both theoretical insights and practical, field-proven methodologies for professionals in drug discovery and development.

Introduction: The Significance of Fluorinated Intermediates in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. Methyl 5-amino-2-fluoro-4-methylbenzoate is a prime example of a fluorinated building block that has gained prominence in the synthesis of targeted therapies, particularly in the realm of oncology. Its strategically positioned functional groups—an amine, a fluorine atom, a methyl group, and a methyl ester on an aromatic ring—provide a versatile scaffold for the construction of complex, bioactive molecules. This guide will illuminate the synthesis and utility of this important intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 5-amino-2-fluoro-4-methylbenzoate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 188355-68-0N/A
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 108-112 °CN/A
Boiling Point 316.9 ± 42.0 °C at 760 mmHg
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.N/A

Analytical Characterization:

The identity and purity of Methyl 5-amino-2-fluoro-4-methylbenzoate are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H).[2]

    • ¹³C NMR spectral data would be expected to show distinct signals for the aromatic carbons, the methyl ester carbon, and the methyl group carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching, and aromatic C-H stretching.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed, confirming its identity.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate involves a two-step process starting from 2-fluoro-4-methylbenzoic acid. This pathway is outlined below, with a detailed experimental protocol.

Synthesis Workflow:

Synthesis_Workflow A 2-Fluoro-4-methylbenzoic Acid B Methyl 2-fluoro-4-methyl-5-nitrobenzoate A->B Nitration (HNO₃, H₂SO₄) C Methyl 5-amino-2-fluoro-4-methylbenzoate B->C Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: Synthetic pathway for Methyl 5-amino-2-fluoro-4-methylbenzoate.

Step 1: Nitration of 2-Fluoro-4-methylbenzoic Acid

The initial step involves the nitration of the commercially available 2-fluoro-4-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the fluorine and methyl groups are ortho-, para-directors. The interplay of these effects directs the incoming nitro group to the 5-position.

Step 2: Esterification of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

The resulting nitro-substituted benzoic acid is then esterified to the corresponding methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Step 3: Reduction of the Nitro Group

The final and crucial step is the reduction of the nitro group to a primary amine. This transformation is typically accomplished with high chemoselectivity, preserving the ester and fluoro functionalities. Common reducing agents include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[3]

Experimental Protocol: Synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate

This protocol is a representative procedure based on established chemical principles for similar transformations.

Materials:

  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this suspension, add iron powder (e.g., 3-5 eq) and ammonium chloride (e.g., 1 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Methyl 5-amino-2-fluoro-4-methylbenzoate as a solid.

Application in the Synthesis of Lorlatinib: A Case Study

A prominent application of Methyl 5-amino-2-fluoro-4-methylbenzoate is in the synthesis of Lorlatinib (PF-06463922) , a third-generation ALK and ROS1 tyrosine kinase inhibitor.[4][5][6][7][8] Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier to treat brain metastases.[7]

The synthesis of Lorlatinib is a multi-step process, and Methyl 5-amino-2-fluoro-4-methylbenzoate serves as a key building block for the construction of the complex macrocyclic core of the drug. The amino and ester functionalities of the intermediate allow for the sequential introduction of other fragments of the Lorlatinib molecule.

Logical Flow of Lorlatinib Synthesis Utilizing the Intermediate:

Lorlatinib_Synthesis A Methyl 5-amino-2-fluoro-4-methylbenzoate B Amide Formation A->B Acylation C Coupling with Pyrazole Moiety B->C Suzuki or other cross-coupling reaction D Macrocyclization C->D Intramolecular amide bond formation E Lorlatinib D->E Final modifications

Caption: Key transformations in the synthesis of Lorlatinib from the intermediate.

While the precise, proprietary industrial synthesis of Lorlatinib may vary, the general strategy involves the transformation of the amino group of Methyl 5-amino-2-fluoro-4-methylbenzoate into a more complex substituent, followed by a series of coupling reactions and a final macrocyclization step to form the characteristic ring structure of the drug.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-amino-2-fluoro-4-methylbenzoate.

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • Precautionary Statements:

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment as required.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

Conclusion

Methyl 5-amino-2-fluoro-4-methylbenzoate is a strategically important and versatile intermediate in the synthesis of modern pharmaceuticals. Its fluorinated and multi-functionalized aromatic structure makes it an ideal starting material for the construction of complex drug molecules, most notably the potent kinase inhibitor Lorlatinib. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors. As the demand for more effective and targeted therapies continues to grow, the importance of such well-designed intermediates in the pharmaceutical industry is set to increase.

References

  • (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-5-fluoro-4-methylbenzoate (C9H10FNO2). Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-fluorobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (2023, June 12). (R)-Lorlatinib. Retrieved from [Link]

  • Scott, P. J., & Hooker, J. M. (2017). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. Nature communications, 8(1), 15761. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Yoda, S., Lin, J. J., & Lawrence, M. S. (2021). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Nature cancer, 2(11), 1249–1263. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. [Link]

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Foundational

Introduction: The Molecular Blueprint of Aminobenzoates in Drug Development

An In-Depth Technical Guide to the Physical Properties of Substituted Aminobenzoates Substituted aminobenzoates form the structural core of a significant class of therapeutic agents, most notably local anesthetics. Compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of Substituted Aminobenzoates

Substituted aminobenzoates form the structural core of a significant class of therapeutic agents, most notably local anesthetics. Compounds like benzocaine, procaine, and their analogues are defined by a benzene ring substituted with both an amino group and an ester functionality.[1] This deceptively simple scaffold, however, presents a complex interplay of physicochemical characteristics that are profoundly influenced by the nature and position of additional substituents. For the researcher, scientist, or drug development professional, a mastery of these properties is not merely academic; it is fundamental to predicting a molecule's behavior, from its shelf stability and formulation to its absorption, distribution, metabolism, and ultimately, its efficacy and safety.

This guide provides a deep dive into the critical physical properties of substituted aminobenzoates. We will move beyond simple data recitation to explore the causal relationships between molecular structure and macroscopic behavior. By understanding why a particular substituent imparts a specific characteristic, we can more intelligently design and select candidates with optimized profiles for therapeutic success. We will examine solubility, melting point, acidity (pKa), lipophilicity (logP/logD), and the crucial phenomenon of polymorphism, grounding our discussion in established experimental methodologies and authoritative data.

Melting Point: A Sentinel of Purity and Solid-State Integrity

The melting point (MP) is one of the most fundamental and oldest techniques for characterizing a crystalline solid.[2] It serves as a primary indicator of purity; a sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range. From a drug development perspective, the melting point influences manufacturing processes such as milling and tableting and provides initial insights into the lattice energy of the crystal structure.

Causality in Experimental Choices: The Capillary Method

The capillary method remains the pharmacopeial standard for its simplicity and reproducibility.[3] The core principle is to ensure uniform and controlled heat transfer to a finely powdered, dry, and homogeneous sample.[2][3]

  • Why Powdered? A fine powder maximizes surface area, ensuring that heat is transferred uniformly throughout the sample. Coarse or non-homogeneous samples would lead to inefficient heat transfer and an artificially broad melting range.[3]

  • Why Dry? The presence of residual solvent can act as an impurity, depressing the melting point.

  • Why a Controlled Ramp Rate? A slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is critical. Rapid heating does not allow the system to maintain thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an inaccurate reading.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Tamp the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently to pack the sample into a compact column 2-3 mm high at the sealed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Perform an initial rapid determination with a fast ramp rate to find the approximate melting point. This saves time during the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Set the starting temperature to ~20 °C below the approximate MP. Set a slow ramp rate of 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal liquefies (completion of melting). This range is the melting point.

Data Summary: Melting Points of Key Aminobenzoates
CompoundStructureMelting Point (°C)Citation(s)
Benzocaine Ethyl 4-aminobenzoate88 - 92[4][5][6]
Procaine 2-(Diethylamino)ethyl 4-aminobenzoate61[7][8]
Procaine HCl Hydrochloride Salt153 - 156[9][10]
Butyl 4-aminobenzoate Butyl 4-aminobenzoate57 - 58[11]
p-Aminobenzoic Acid (PABA) 4-Aminobenzoic acid187 - 189[12]
Methyl 4-aminobenzoate Methyl 4-aminobenzoate110 - 111

Aqueous Solubility: The Gateway to Bioavailability

A drug must dissolve to be absorbed. Aqueous solubility is therefore a paramount physical property, directly impacting a drug's bioavailability and the feasibility of developing certain dosage forms (e.g., intravenous solutions). The aminobenzoate structure contains both polar groups (amino, ester carbonyl) capable of hydrogen bonding and a nonpolar benzene ring, leading to complex solubility behavior.

Solubility is not a fixed value; it is highly dependent on the solid form (polymorph), pH, and temperature.[13][14] For instance, the solubility of ethyl p-aminobenzoate (Benzocaine) is known to increase with temperature in various alcohol solvents in an endothermic, entropy-driven process.[13]

The Influence of Substituents and pH
  • Polar Substituents: Adding polar groups (e.g., hydroxyl) that can participate in hydrogen bonding with water generally increases aqueous solubility.

  • Nonpolar Substituents: Increasing the size of nonpolar alkyl chains (e.g., the ester group) typically decreases aqueous solubility due to an increased hydrophobic character. For example, Benzocaine (ethyl ester) is sparingly soluble in water, while Butyl 4-aminobenzoate is very slightly soluble.[4][11]

  • pH-Dependence: As aminobenzoates possess a basic amino group and an acidic parent carboxylic acid (in the case of PABA), their solubility is pH-dependent. At a pH below the pKa of the amino group, it becomes protonated (cationic), which dramatically increases its interaction with water and enhances solubility.[15]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid compound to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Summary: Solubility of Common Aminobenzoates
CompoundSolventSolubilityCitation(s)
Benzocaine WaterSparingly soluble (~1 g in 2500 mL)[4][5]
EthanolVery soluble (~1 g in 5 mL)[5]
Dilute AcidsMore soluble than in water[4][16]
Procaine WaterSoluble (1 g in 1 mL for HCl salt)[9][10]
AlcoholSoluble[9]
Butyl 4-aminobenzoate WaterVery slightly soluble[11]
Organic SolventsSoluble[17]
p-Aminobenzoic Acid WaterSlightly soluble[12]
Hot WaterSoluble[12]

pKa: The Ionization Switch for Biological Interaction

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For substituted aminobenzoates, the pKa of the aromatic amino group is of primary importance. It dictates the degree of ionization at a given pH, which in turn governs solubility, membrane permeability, and the ability to bind to a target receptor. Local anesthetics like procaine, for instance, must penetrate the nerve cell membrane in their neutral, lipophilic form but act on the sodium channel receptor in their charged, cationic form.[7] The pKa of procaine is approximately 8.9, meaning at physiological pH (~7.4), a significant portion exists in the active cationic form.[7]

The Causality of Substituent Effects on pKa

The electronic properties of other substituents on the benzene ring directly influence the basicity (and thus the pKa of the conjugate acid) of the amino group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) are EWGs. They pull electron density away from the benzene ring and the amino group through inductive and/or resonance effects. This destabilizes the protonated (cationic) form, making the amino group less basic and lowering its pKa.[18]

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups donate electron density, which stabilizes the protonated form, making the amino group more basic and raising its pKa.

  • Positional Isomerism (ortho, meta, para): The position of the substituent relative to the amino group is critical.

    • Para-position: Allows for both inductive and resonance effects to be transmitted effectively.[19][20]

    • Meta-position: Primarily transmits inductive effects, as resonance effects are minimal at this position.[18]

    • Ortho-position: Experiences strong inductive effects due to proximity, but also potential steric hindrance and intramolecular hydrogen bonding, which can complicate the net effect.[18]

G cluster_0 Influence on Amino Group pKa Structure Aminobenzoate Core EWG Electron-Withdrawing Substituent (e.g., -NO2) Structure->EWG Inductive & Resonance Withdrawal EDG Electron-Donating Substituent (e.g., -CH3) Structure->EDG Inductive & Resonance Donation pKa_Result Resulting pKa EWG->pKa_Result Decreases Basicity (Lower pKa) EDG->pKa_Result Increases Basicity (Higher pKa)

Caption: Substituent effects on the pKa of the amino group.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a highly accurate method for determining pKa values.

  • Solution Preparation: Accurately weigh the aminobenzoate sample and dissolve it in a suitable solvent (often a water-cosolvent mixture like water-methanol to ensure solubility).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized acidic titrant (e.g., HCl).

  • Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve), where the concentrations of the protonated and neutral species are equal.

Data Summary: pKa Values of Aminobenzoic Acids
CompoundpKa (of the Amino Group's Conjugate Acid)Citation(s)
Procaine 8.9[7]
p-Aminobenzoic Acid 2.50 (for -COOH), 4.80 (for -NH3+)[21]
m-Aminobenzoic Acid 4.75[22]
o-Aminobenzoic Acid (Anthranilic Acid) 4.95[22]

Lipophilicity (logP/logD): Balancing Membrane Permeation and Aqueous Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a crucial determinant of its pharmacokinetic (ADMET) profile.[23] It is experimentally measured as the partition coefficient (logP) or distribution coefficient (logD).

  • logP: The ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[24]

  • logD: The ratio of the concentration of all species (neutral and ionized) of a compound in a lipid phase to its concentration in an aqueous phase at a specific pH. For ionizable compounds like aminobenzoates, logD is the more physiologically relevant parameter.[24]

A compound's lipophilicity exists in a delicate balance. It must be high enough to allow passage through lipid cell membranes but not so high that the compound becomes trapped in fatty tissues or has poor aqueous solubility.[25] The "Lipophilic Efficiency" (LiPE) is a metric used in drug design to relate potency (pIC50) to lipophilicity (logP or logD), with higher values often indicating a more promising drug candidate.[26]

Experimental Protocol: Shake-Flask Method for logP/logD Determination
  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4 for logD) and vice-versa by shaking them together and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Seal the vial and shake it vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

G cluster_workflow Shake-Flask logD Workflow A 1. Pre-saturate n-Octanol & Buffer B 2. Add Compound to Biphasic System A->B C 3. Shake to Reach Equilibrium B->C D 4. Centrifuge to Separate Phases C->D E 5. Analyze Concentration in Each Phase D->E F 6. Calculate logD E->F

Caption: Workflow for logD determination by the shake-flask method.

Data Summary: Lipophilicity of Key Aminobenzoates
CompoundlogP / logDCitation(s)
Benzocaine 1.86 (logP)[6]
Butyl 4-aminobenzoate 2.87 (logP)[27]
Procaine Low lipid solubility[7]

Polymorphism: The Solid-State Challenge

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[28] Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, stability, and mechanical strength.[14][28] This phenomenon is of immense importance in the pharmaceutical industry, as an unexpected polymorphic transition can alter a drug's bioavailability and therapeutic effect.

p-Aminobenzoic acid (PABA) is a classic example of a polymorphic compound, known to exist in at least four forms (α, β, γ, and δ).[29][30] The α and β forms are the most studied and are enantiotropically related, meaning their relative stability is temperature-dependent. Below a transition temperature of ~25°C, the β-form is more stable, while the α-form is more stable above it.[31][32] The α-form is kinetically favored and often crystallizes first, as its structure is based on carboxylic acid dimers that are believed to form readily in solution.[31]

Causality and Experimental Control

The specific polymorph obtained is highly sensitive to crystallization conditions:

  • Solvent: The polarity of the solvent and its ability to form hydrogen bonds can favor the nucleation and growth of a specific polymorph.[31]

  • Temperature and Cooling Rate: As seen with PABA, temperature dictates thermodynamic stability. The rate of cooling influences whether the kinetically favored or thermodynamically stable form crystallizes.[31]

  • Supersaturation: The level of supersaturation can influence which polymorphic form nucleates.

The characterization of polymorphs requires advanced analytical techniques, including Differential Scanning Calorimetry (DSC) to observe thermal transitions[33], X-ray Powder Diffraction (XRPD) to identify the unique crystal lattice, and spectroscopy (FTIR, Raman) to probe differences in intermolecular interactions.

Conclusion

The physical properties of substituted aminobenzoates are a direct consequence of their molecular architecture. Melting point, solubility, pKa, and lipophilicity are not independent variables but are intricately linked through the electronic and steric effects of substituents on the aromatic core. A thorough understanding and precise experimental determination of these properties are indispensable for the rational design of new chemical entities and the successful development of safe and effective drug products. The challenge of polymorphism further underscores the critical need for comprehensive solid-state characterization throughout the drug development lifecycle. By applying the principles and methodologies outlined in this guide, researchers can better navigate the complex physicochemical landscape of this important class of molecules.

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  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

  • NIH - National Center for Biotechnology Information. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • PubMed. (2021, October 20). Effects of substituent position on aminobenzoate relaxation pathways in solution. [Link]

  • ResearchGate. (2021, November 14). Solubility and peculiar thermodynamical behaviour of 2-aminobenzoic acid in aqueous binary solvent mixtures at 288.15 to 308.15 K. [Link]

  • Wikipedia. Lipophilic efficiency. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • The University of Manchester. Polymorphism in p-Aminobenzoic Acid. [Link]

  • ResearchGate. (Request PDF) Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

  • University of Limerick. Polymorphism and crystallization of p-aminobenzoic acid. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Diva-Portal.org. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

  • SciSpace. (2021, March 4). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • NIH - National Center for Biotechnology Information. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. [Link]

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Exploratory

Introduction: Kinases as Pivotal Targets in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Kinase Inhibitors Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular processes.[1][2] They function by cataly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular processes.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, and tyrosine—on substrate proteins.[3][4] This act of phosphorylation serves as a molecular switch, modulating protein function, localization, and interaction with other molecules.[3] Given their central role, it is not surprising that dysregulated kinase activity is a hallmark of many human diseases, most notably cancer, where aberrant signaling can lead to uncontrolled cell proliferation, survival, and metastasis.[1][2][5][6]

This has made kinases one of the most important classes of drug targets in the 21st century.[5] As of 2021, 73 small molecule kinase inhibitors have been approved by the U.S. Food and Drug Administration (FDA), with hundreds more in clinical trials.[3][7] The development of these inhibitors is a triumph of medicinal chemistry, blending deep biological understanding with sophisticated synthetic strategy. This guide provides a technical overview of the core principles and methodologies underpinning the synthesis of small molecule kinase inhibitors, intended for researchers and scientists in the field of drug development.

Part 1: The Medicinal Chemistry of Kinase Inhibitors - Design & Strategy

The design of a kinase inhibitor is a nuanced process guided by the three-dimensional structure of the target enzyme. The vast majority of inhibitors are designed to compete with the enzyme's natural ligand, ATP, by binding to the ATP-binding pocket.[1] However, the high degree of conservation in this pocket across the human "kinome" (the full complement of kinases) presents a significant challenge for achieving selectivity.[8]

Types of Kinase Inhibitors

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Understanding these classifications is crucial as it dictates the foundational chemical scaffolds and synthetic strategies employed.

Inhibitor Type Binding Site Target Kinase Conformation Key Characteristics Example
Type I ATP-binding pocket (adenine region)Active ("DFG-in")Competes directly with ATP. Often broad-spectrum due to the conserved nature of the ATP site.[1][3]Dasatinib
Type II Extends from the ATP pocket to an adjacent allosteric siteInactive ("DFG-out")Binds to and stabilizes an inactive conformation, offering higher selectivity by exploiting less conserved regions.[1][3]Imatinib
Type III (Allosteric) Site adjacent to the ATP pocketVariesDoes not compete with ATP. Binds to an allosteric pocket, inducing a conformational change that inactivates the enzyme. Often highly selective.[3]ABL001
Type IV (Allosteric) Site remote from the ATP pocketVariesBinds to a distant allosteric site, offering unique mechanisms for modulating kinase activity.[3]Trametinib (MEK inhibitor)
Covalent ATP-binding pocketVariesForms an irreversible covalent bond with a specific residue (often cysteine) in or near the active site.[9]Osimertinib

The strategic choice of inhibitor type is often the first step in a discovery program. While Type I inhibitors are more straightforward to design, achieving selectivity is a major hurdle. Type II and allosteric inhibitors, by contrast, exploit unique conformational states or less conserved pockets, providing a pathway to more selective agents.[1][3][8]

Visualizing Inhibitor Binding Modes

The following diagram illustrates the conceptual binding locations of different inhibitor types within a kinase domain.

G Conceptual Binding Modes of Kinase Inhibitors cluster_kinase Kinase Domain cluster_inhibitors ATP_Pocket ATP Binding Pocket (Conserved Hinge Region) Allosteric_Site_1 Adjacent Allosteric Site Allosteric_Site_2 Remote Allosteric Site Covalent_Residue Cys Residue Type_I Type I Type_I->ATP_Pocket Binds here Type_II Type II Type_II->ATP_Pocket Binds and extends to... Type_II->Allosteric_Site_1 Type_III Type III (Allosteric) Type_III->Allosteric_Site_1 Binds here Type_IV Type IV (Allosteric) Type_IV->Allosteric_Site_2 Binds here Covalent Covalent Covalent->Covalent_Residue Forms bond with

Sources

Exploratory

Comprehensive Technical Guide: Methyl 5-amino-2-fluoro-4-methylbenzoate in Advanced Pharmaceutical Synthesis

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. Methyl 5-amino-2-fluoro-4-methylbenzoate has emerged as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of rational drug design. Methyl 5-amino-2-fluoro-4-methylbenzoate has emerged as a highly versatile building block, particularly in the development of selective kinase inhibitors for oncology, inflammatory diseases, and central nervous system (CNS) disorders[1]. As a Senior Application Scientist, I have observed that the orthogonal reactivity of its functional groups—combined with the unique stereoelectronic effects of the fluorine atom—makes this compound an indispensable intermediate for synthesizing bioactive molecules with optimized pharmacokinetic profiles.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated handling protocols to ensure scientific rigor and reproducibility in your synthetic workflows.

Physicochemical Profiling & Structural Analysis

Accurate foundational data is critical for stoichiometric precision and analytical validation. The following table summarizes the core quantitative and physical parameters of the compound[1][2][3].

Table 1: Quantitative & Physicochemical Data
ParameterSpecification
IUPAC Name methyl 5-amino-2-fluoro-4-methylbenzoate
CAS Registry Number 1504965-88-1
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical Form White to Yellow to Brown Solid
Purity Standard ≥ 95% (Typical commercial grade)
Storage Conditions 2-8°C, dry, sealed from light
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)

Mechanistic Role in Drug Design (Expertise & Experience)

The selection of Methyl 5-amino-2-fluoro-4-methylbenzoate is rarely arbitrary; it is driven by specific causality in structure-activity relationship (SAR) optimization.

  • The Fluorine Effect (C2 Position): The introduction of a highly electronegative fluorine atom adjacent to the ester group lowers the pKa of nearby hydrogen bond donors/acceptors and significantly modulates the molecule's lipophilicity (LogP). More importantly, it provides a metabolic shield. By occupying a site that might otherwise be susceptible to cytochrome P450-mediated oxidation, the fluorine atom enhances the metabolic stability and half-life of the resulting drug candidate[1].

  • Steric Constraint via the Methyl Group (C4 Position): The methyl group provides localized steric bulk. In the context of kinase inhibitors, this bulk restricts the rotational freedom of attached pharmacophores, locking the molecule into a specific bioactive conformation. This rigidity is essential for achieving high selectivity against off-target kinases, thereby reducing off-target toxicity[1].

  • Orthogonal Reactivity (C1 Ester & C5 Amine): The molecule offers two distinct vectors for derivatization. The C5 primary amine is primed for Buchwald-Hartwig cross-coupling or amide bond formation, while the C1 methyl ester acts as a protected carboxylic acid that can be saponified later in the synthetic sequence to attach additional target-binding moieties.

Pathway A Methyl 5-amino-2-fluoro- 4-methylbenzoate B Amidation / Cross-Coupling (Derivatization) A->B Reagent addition C Fluorinated Bioactive Scaffold B->C Structural integration D Selective Kinase Inhibitor C->D Target binding optimization

Figure 1: Strategic integration of the fluorinated scaffold into kinase inhibitor design.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol describes a standard Palladium-Catalyzed Buchwald-Hartwig Amination utilizing the C5 amino group of Methyl 5-amino-2-fluoro-4-methylbenzoate. This protocol is designed as a self-validating system, meaning it includes mandatory In-Process Controls (IPCs) to confirm causality and prevent downstream failures.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Couple the C5 amine with an aryl bromide to extend the pharmacophore.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: Inside a glovebox, weigh 1.0 equivalent of Methyl 5-amino-2-fluoro-4-methylbenzoate (183.18 g/mol )[3], 1.1 equivalents of the target aryl bromide, 0.05 eq of Pd₂(dba)₃, 0.1 eq of XPhos, and 2.0 eq of Cs₂CO₃.

  • Causality: Palladium catalysts are highly sensitive to oxygen and moisture, which can oxidize the active Pd(0) species to inactive Pd(II). The inert atmosphere ensures the catalytic cycle can initiate.

Step 2: Solvent Addition

  • Action: Dissolve the mixture in anhydrous Toluene or DMF (0.1 M concentration relative to the starting material).

  • Causality: Anhydrous solvents prevent the competitive hydrolysis of the C1 methyl ester during the high-temperature basic conditions of the coupling reaction.

Step 3: Thermal Activation

  • Action: Seal the reaction vessel, remove it from the glovebox, and heat to 90°C for 12–24 hours under vigorous stirring.

  • Causality: The thermal energy is required to overcome the activation barrier of the oxidative addition step in the catalytic cycle.

Step 4: In-Process Control (IPC) - The Self-Validation Step

  • Action: After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Causality: Do not proceed to workup blindly. You must verify the disappearance of the m/z 184.18 [M+H]⁺ peak (starting material) and the appearance of the product mass. If starting material persists, spike with an additional 0.02 eq of catalyst.

Step 5: Workup and Purification

  • Action: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Preparation Weigh 1 eq. starting material in inert glovebox Step2 2. Solvent Addition Dissolve in anhydrous DMF/Toluene Step1->Step2 Step3 3. Catalytic Activation Add Pd-catalyst & Base Step2->Step3 Step4 4. Thermal Reaction Heat to 90°C for 12-24h Step3->Step4 Step5 5. In-Process Control (IPC) Verify consumption via LC-MS Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Self-validating workflow for palladium-catalyzed cross-coupling.

Analytical Validation Standards

To confirm the integrity of the purchased or synthesized Methyl 5-amino-2-fluoro-4-methylbenzoate before use, subject the material to the following analytical checks:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A dominant peak corresponding to [M+H]⁺ at m/z 184.18[3].

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Expected Result: The aromatic protons at C3 and C6 will appear as distinct singlets or doublets (due to coupling with the adjacent fluorine atom). The methyl ester will present as a sharp 3H singlet around 3.8 ppm, and the C4 methyl group as a 3H singlet around 2.1 ppm. The primary amine (-NH₂) typically appears as a broad 2H singlet that exchanges with D₂O.

  • Safety & Handling Validation:

    • Ensure personnel are equipped with appropriate PPE (gloves, safety goggles, and respiratory protection if handling fine powders), as the compound is classified as harmful via ingestion, inhalation, and dermal contact[4].

References

  • MySkinRecipes. "Methyl 5-amino-2-fluoro-4-methylbenzoate Chemical Specifications." Available at: [Link]

  • European Chemicals Agency (ECHA). "methyl 5-amino-2-fluoro-4-methylbenzoate - ECHA CHEM." Available at: [Link]

  • Synthonix. "Methyl 5-amino-2-fluoro-4-methylbenzoate -[M49837]." Available at: [Link]

  • Capot Chemical Co., Ltd. "MSDS of Methyl 5-amino-2-fluoro-4-methylbenzoate." Available at: [Link]

Sources

Foundational

Reactivity of the amino group in fluorinated aromatic compounds

An In-Depth Technical Guide to the Reactivity of the Amino Group in Fluorinated Aromatic Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into aro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluorinated anilines, in particular, serve as pivotal building blocks, yet the profound influence of the fluorine substituent on the reactivity of the adjacent amino group is often a source of synthetic challenges. This guide provides an in-depth analysis of the electronic and steric effects governing the reactivity of the amino group in fluorinated aromatic compounds. We will dissect the causality behind the altered basicity and nucleophilicity, explore its consequences in key synthetic transformations such as acylation, diazotization, and cross-coupling reactions, and provide field-proven experimental protocols to navigate these challenges effectively.

The Dual Nature of Fluorine: A Tale of Two Effects

To comprehend the reactivity of the amino group in fluorinated anilines, one must first appreciate the dual electronic nature of the fluorine substituent. Fluorine, being the most electronegative element, exerts two primary, opposing electronic effects on the aromatic ring.[1]

  • Inductive Effect (-I): Through the sigma (σ) bond framework, fluorine's intense electronegativity strongly withdraws electron density from the aromatic ring. This effect is most potent at the carbon atom to which it is attached and diminishes with distance. This pervasive electron withdrawal deactivates the ring and, crucially, reduces the electron density on the nitrogen atom of the amino group.[2][3]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in fluorine's p-orbitals can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density, particularly at the ortho and para positions. However, for halogens, and especially for fluorine, the powerful electron-withdrawing inductive effect (-I) significantly outweighs the electron-donating resonance effect (+M).[2]

The net result is a significant decrease in the electron density of the aromatic ring and, most importantly, on the amino group's nitrogen atom, rendering it less basic and less nucleophilic compared to unsubstituted aniline.

Caption: Dominant inductive vs. weaker mesomeric effect of fluorine.

Quantifying the Impact: Basicity of Fluoroanilines

The most direct measure of the electronic impact on the amino group is its basicity, quantified by the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base. As predicted by the strong inductive effect of fluorine, all fluoroaniline isomers are significantly weaker bases than aniline.[4]

This reduced basicity is a critical consideration in reaction design. Reactions requiring the free amine as a nucleophile may necessitate stronger bases or different catalytic systems to achieve comparable rates to those with aniline.

Table 1: Comparison of pKa Values for Aniline and Fluoroaniline Isomers

CompoundCAS NumberpKa (Conjugate Acid at 25°C)
Aniline62-53-34.63
2-Fluoroaniline348-54-93.20[5]
3-Fluoroaniline371-19-73.51
4-Fluoroaniline371-40-44.65[6]

Note: pKa values can vary slightly based on experimental conditions and sources. The value for 4-fluoroaniline is notably close to aniline, highlighting the complex interplay of effects.

The ortho isomer is the weakest base due to the proximity of the highly electronegative fluorine atom, which exerts its maximum inductive effect. Furthermore, potential intramolecular hydrogen bonding between the amino group and the ortho-fluorine can stabilize the free amine, further reducing its propensity to accept a proton.[4]

Reactivity in Key Synthetic Transformations

The diminished nucleophilicity of the amino group in fluoroanilines directly impacts its performance in a variety of essential C-N bond-forming reactions.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction used for protection of the amino group or for the synthesis of bioactive molecules. Due to their reduced nucleophilicity, fluoroanilines react more slowly with acylating agents (e.g., acetic anhydride, acetyl chloride) than aniline. However, the reaction is readily achievable under standard conditions, often simply requiring slightly longer reaction times or mild heating.

This self-validating protocol adapts a standard aniline acetylation, demonstrating the direct translatability of the methodology with minor adjustments.[1]

Objective: To synthesize N-(4-fluorophenyl)acetamide by acetylating the amino group of 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in deionized water (~15-20 mL per gram of aniline).

  • Base Addition: Add sodium acetate (1.05 eq) to the solution and stir until dissolved. The base serves to neutralize the acetic acid byproduct.

  • Acylation: While stirring vigorously, add acetic anhydride (1.05 eq) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 30°C.

  • Precipitation & Isolation: The N-(4-fluorophenyl)acetamide product will begin to precipitate as a white solid. Continue stirring for 30 minutes after the addition is complete.

  • Filtration: Cool the mixture in an ice bath for another 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, washing thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Drying & Purity Check: Dry the product. The purity can be assessed by melting point and TLC, co-spotted against the 4-fluoroaniline starting material.[7]

Causality: The use of a stoichiometric base (sodium acetate) is crucial for driving the reaction to completion by neutralizing the generated acetic acid, which could otherwise protonate the weakly basic fluoroaniline, rendering it non-nucleophilic.

acetylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 4-Fluoroaniline & Sodium Acetate in Water B Add Acetic Anhydride Dropwise with Cooling A->B C Stir for 30 min (Product Precipitates) B->C D Cool in Ice Bath C->D E Collect Solid by Vacuum Filtration D->E F Wash with Cold Water E->F G Dry Product & Check Purity (TLC, m.p.) F->G

Caption: Workflow for the N-acetylation of 4-fluoroaniline.

Diazotization and Subsequent Reactions

The conversion of the primary amino group into a diazonium salt is a gateway to a vast array of functional group transformations (e.g., Sandmeyer, Schiemann, and coupling reactions). The diazotization of fluoroanilines proceeds readily, analogous to aniline, by reaction with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.[8]

Objective: To prepare 1-chloro-4-fluorobenzene from 4-fluoroaniline via a diazonium salt intermediate.

Materials:

  • 4-Fluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice, appropriate glassware

Step-by-Step Methodology: Part A: Diazonium Salt Formation

  • Acidic Solution: In a flask, add 4-fluoroaniline (1.0 eq) to a mixture of concentrated HCl and water, and cool to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline hydrochloride suspension, ensuring the temperature remains below 5°C. A clear solution of 4-fluorobenzenediazonium chloride should form.

Part B: Sandmeyer Reaction (Introduction of Chlorine)

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5°C.

  • Coupling: Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-4-fluorobenzene. Purify by distillation or chromatography.[8]

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt and to minimize side reactions. The use of a copper(I) catalyst is essential for the Sandmeyer reaction to efficiently displace the dinitrogen group with a chloride nucleophile.

Palladium-Catalyzed C-N Cross-Coupling

In reactions like the Buchwald-Hartwig amination, fluoroanilines can act as the nucleophilic coupling partner.[6] Their reduced nucleophilicity compared to aniline means that reaction conditions often need to be more forcing. This typically involves the use of more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) which facilitate the rate-limiting reductive elimination step of the catalytic cycle.

Objective: To couple 4-fluoroaniline with an aryl bromide (e.g., 4-bromotoluene).

Materials:

  • 4-Fluoroaniline

  • 4-Bromotoluene (or other aryl halide)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (or similar bulky phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the aryl bromide (1.0 eq) and 4-fluoroaniline (1.2 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to allow for catalyst pre-formation, then heat to 100-110°C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Cool the reaction to room temperature. Quench by the slow addition of water. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[6]

Causality: The use of a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the weakly acidic N-H of the fluoroaniline within the palladium coordination sphere. The bulky, electron-rich XPhos ligand accelerates the reductive elimination step, which is often slow for electron-deficient anilines, thereby preventing catalyst decomposition and promoting high yields.

Conclusion: A Guide for the Synthetic Strategist

The presence of a fluorine atom on an aniline ring fundamentally alters the reactivity of the amino group, primarily by reducing its basicity and nucleophilicity through a dominant inductive effect. This guide has demonstrated that while this modulation presents challenges, they are readily surmountable with a clear understanding of the underlying electronic principles. For the practicing scientist, the key takeaways are:

  • Anticipate Reduced Reactivity: Fluoroanilines will generally react slower than aniline in nucleophilic reactions.

  • Adjust Reaction Conditions: Be prepared to use slightly more forcing conditions, such as longer reaction times, higher temperatures, stronger bases, or more sophisticated catalytic systems.

  • Leverage the "Ortho-Effect": The unique properties of an ortho-fluoro substituent can be exploited for regioselective synthesis and to influence molecular conformation.

  • Protocols are Adaptable: Standard protocols for aniline can often serve as excellent starting points for fluoroanilines, requiring logical adjustments rather than complete reinvention.

By embracing these principles, researchers can confidently and effectively utilize fluorinated anilines as versatile and powerful building blocks in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • Grokipedia. (n.d.). Fluoroaniline. [Link]

  • Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. [Link]

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Exploratory

Introduction: The Strategic Imperative of Fluorination in Benzoic Acid Scaffolds

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Benzoates The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] The unique physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Benzoates

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] The unique physicochemical properties of fluorine—including its high electronegativity, small atomic radius, and the formidable strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] When this powerful halogen is integrated into the benzoic acid scaffold, a privileged structure in medicinal chemistry, a versatile and potent class of compounds known as fluorinated benzoates emerges. These derivatives have demonstrated a wide spectrum of therapeutic potential, showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical principles altered by fluorination, explores the diverse biological activities observed, elucidates key mechanisms of action, and provides detailed, field-proven experimental protocols for synthesis and evaluation.

The Physicochemical Impact of Fluorination: A Causal Analysis

The introduction of fluorine onto the benzoic acid ring is not a trivial substitution; it is a strategic decision that fundamentally alters the molecule's electronic and physical properties, which in turn dictates its biological interactions.[2]

  • Acidity (pKa): The potent electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. For instance, benzoic acid has a pKa of approximately 4.2, whereas 2-fluorobenzoic acid is a significantly stronger acid with a pKa of about 3.27.[2] This modulation of pKa is critical, as it influences the ionization state of the molecule at physiological pH, affecting its ability to cross cellular membranes and interact with target binding sites.[5]

  • Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes and improve absorption.[3][5] This is a crucial parameter for oral bioavailability and reaching intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy of ~105-116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and highly effective strategy to increase a drug's half-life and overall stability.[5][7]

  • Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonding and halogen bonding.[8] This can lead to a higher binding affinity and increased potency of the compound.[5][9]

Key Biological Activities of Fluorinated Benzoates

Fluorinated benzoic acid derivatives have demonstrated efficacy across a diverse range of therapeutic areas, a testament to their chemical versatility.

Anticancer Activity

A significant body of research points to the potent antiproliferative activity of fluorinated benzoates and related structures against various human cancer cell lines.[7][10][11][12]

  • Broad-Spectrum Efficacy: Derivatives have shown activity against breast (MCF-7), lung (A549), colon (HCT-116), prostate (PC-3), and liver (HEPG2) cancer cell lines.[7][12][13][14]

  • Mechanism of Action - Apoptosis Induction: A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[13][15] This is often achieved through the inhibition of critical cellular machinery, such as the proteasome.[15] Prodrugs of fluoro-substituted benzoates of epigallocatechin have been shown to be potent proteasome inhibitors, leading to the suppression of cancer cell proliferation.[15]

Antimicrobial Activity

The antimicrobial potential of fluorinated benzoates is another promising area of investigation, with activity demonstrated against both bacterial and fungal pathogens.[7][12][16][17]

  • Bacterial Spectrum: Efficacy has been shown against both Gram-positive (e.g., B. subtilis) and Gram-negative bacteria (e.g., P. aeruginosa).[14][16][17] Some compounds, particularly those with meta-fluoro substitutions, exhibit high activity against Gram-negative strains.[17]

  • Structure-Activity Relationship (SAR): Studies indicate that the presence and position of the fluorine atom significantly impact antimicrobial potency. Fluoro-substituted compounds consistently show better antibacterial and antifungal properties compared to their non-fluorinated parent compounds.[5][17] The combination of benzoates with fluoride has also been shown to be more effective at reducing caries activity than fluoride alone, highlighting a synergistic antibacterial effect.[18][19]

Enzyme Inhibition

Fluorinated organic molecules are powerful tools for modulating enzymatic activity, often acting as potent and selective inhibitors.[8]

  • Mechanism of Inhibition: Fluorinated compounds can act as competitive inhibitors, non-competitive inhibitors, or mechanism-based ("suicide") inhibitors.[6][8][20] The fluorine atom can enhance binding affinity to the active site or, due to its strong electronegativity, stabilize transition states, leading to tight binding or covalent modification of the enzyme.[6][21]

  • Target Example - NQO2: Fluorinated benzothiazole derivatives, which share structural similarities with fluorinated benzoates, have been identified as potent inhibitors of NAD(P)H:quinone oxidoreductase 2 (NQO2), an enzyme implicated in inflammation and cancer.[22]

Visualizing Mechanisms and Workflows

Understanding the complex biological processes and experimental sequences is crucial for effective research. The following diagrams illustrate key concepts.

apoptosis_pathway FB Fluorinated Benzoate Derivative Proteasome 26S Proteasome FB->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Ub_Proteins->Pro_Apoptotic Accumulation Caspase Caspase Activation Pro_Apoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 1. Seed Cancer Cells in 96-well Plate p2 2. Incubate Overnight (Allow Attachment) p1->p2 p3 3. Add Serial Dilutions of Fluorinated Benzoate p2->p3 p4 4. Incubate for 24-72 hours p3->p4 p5 5. Add MTT Reagent (Incubate 2-4 hours) p4->p5 p6 6. Solubilize Formazan (Add DMSO/Solvent) p5->p6 p7 7. Read Absorbance (~570 nm) p6->p7

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Quantitative Data Summary

For results to be meaningful, they must be quantifiable and comparable. The following table summarizes representative inhibitory activity data for fluorinated compounds against biological targets.

Compound ClassSpecific Compound ExampleTargetPotency (IC50 / GI50)Reference
Fluorinated Benzothiazole2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazoleNQO2 Enzyme2.06 µM[22]
Fluorinated BenzothiazoleDerivative 61aMDA-MB-468 (Breast Cancer)0.50 µM[7]
Fluorinated BenzothiazoleDerivative 61bMDA-MB-468 (Breast Cancer)0.20 µM[7]
Fluorinated IndoleDerivative 34bA549 (Lung Cancer)0.8 µM[7]
Fluorinated 1,5-BenzothiazepineDerivative 4cA549, MCF-7, HEPG2, PC-3<10 µg/ml[12][14]
Fluorinated 1,5-BenzothiazepineDerivative 4dA549, MCF-7, HEPG2, PC-3<10 µg/ml[12][14]

Note: IC50 is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. GI50 is the concentration for 50% inhibition of cell growth. Lower values indicate higher potency.

Experimental Protocols: A Guide to Practice

The trustworthiness of experimental data is predicated on robust and well-documented methodologies. The following protocols are representative of standard practices in the field for synthesizing and evaluating fluorinated benzoates.

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate (Precursor)

This protocol describes a foundational esterification reaction, a common first step in creating a library of derivative compounds. [1]

  • Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid, a versatile precursor for further derivatization (e.g., hydrazide formation).

  • Materials & Equipment:

    • 4-fluorobenzoic acid

    • Absolute ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • 10% Sodium carbonate (Na₂CO₃) solution

    • 250 mL round-bottom flask, condenser, heating mantle

    • Separating funnel, TLC plates, ethyl acetate, n-hexane

  • Step-by-Step Procedure:

    • Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask.

    • Dissolve the acid in 60 mL of absolute ethanol.

    • Causality Check: Sulfuric acid acts as a catalyst for the Fischer esterification. It must be added carefully and slowly while shaking to control the exothermic reaction. Add 7.5 mL of concentrated H₂SO₄ to the mixture.

    • Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.

    • Self-Validation: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

    • After completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases. This step is crucial for simplifying the subsequent extraction.

    • Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric, high-throughput method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity. [13]

  • Objective: To determine the concentration at which a fluorinated benzoate derivative inhibits cancer cell growth by 50% (GI50).

  • Materials & Equipment:

    • Cancer cell line (e.g., MCF-7)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well flat-bottomed plates, multichannel pipette, microplate reader

  • Step-by-Step Procedure:

    • Cell Plating: Seed cancer cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Self-Validation: Include control wells: "medium only" for blank measurements, "cells + vehicle" (e.g., DMSO) as a negative control, and "cells + known cytotoxic agent" as a positive control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [13] 4. Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours. Causality Check: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan product.

    • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance. [13] 9. Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 value.

Conclusion and Future Perspectives

Fluorinated benzoates represent a highly promising class of molecules with demonstrable potential in oncology and infectious disease. The strategic use of fluorine allows for the fine-tuning of physicochemical properties to enhance metabolic stability, membrane permeability, and target affinity. The mechanisms of action, particularly the induction of apoptosis and specific enzyme inhibition, provide a solid foundation for rational drug design.

Future research should focus on expanding the structure-activity relationship studies to better predict the optimal position and number of fluorine substitutions for specific targets. Furthermore, exploring novel prodrug strategies could enhance bioavailability and targeted delivery. [15]As synthesis techniques become more sophisticated, the generation of diverse libraries of fluorinated benzoates for high-throughput screening will undoubtedly uncover new lead compounds with significant therapeutic potential.

References

  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC (PubMed Central).
  • Comparative Efficacy Analysis of Fluorinated Benzothiazole Deriv
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
  • Application Notes and Protocols: Methodology for Assessing the Bioactivity of Fluorin
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers. MDPI.
  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. J. Serb. Chem. Soc.
  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society.
  • Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. PMC (PubMed Central).
  • A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam.
  • Importance of Fluorine in Benzazole Compounds. PMC (PubMed Central).
  • Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Enzyme inhibition by fluoro compounds.
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science.
  • Antibacterial Effects of Flavonoids and Their Structure-Activity Rel
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC (PubMed Central).
  • Importance of Fluorine in Benzazole Compounds. Semantic Scholar.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated R
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC (PubMed Central).
  • The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats.
  • Synthesis and biological evaluation of fluorinated analogues of ripost

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Protocols & Analytical Methods

Method

Application Note: Regioselective Electrophilic Aromatic Substitution (EAS) of Fluorinated Arenes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, step-by-step guide for the regioselective functionalization of fluorinated aromatic c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, step-by-step guide for the regioselective functionalization of fluorinated aromatic compounds via Electrophilic Aromatic Substitution (EAS).

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug development, significantly enhancing metabolic stability, lipophilicity, and target binding affinity. However, functionalizing fluorinated arenes via Electrophilic Aromatic Substitution (EAS) presents unique synthetic challenges.

Fluorine exhibits an "anomalous" reactivity profile compared to other halogens. It exerts a strong electron-withdrawing inductive effect ( −I ) due to its high electronegativity, which generally deactivates the aromatic ring. Conversely, fluorine's 2p lone pairs overlap exceptionally well with the carbon 2p π -system, providing a powerful electron-donating resonance effect ( +M ) 1.

The Causality of Regioselectivity: Because the inductive effect is strongly distance-dependent, the ortho and meta positions are highly deactivated. However, at the para position, the +M resonance stabilization of the intermediate arenium ion (the σ -complex) effectively counteracts the −I effect. This results in a highly para-selective transformation, where the reactivity of the para position can sometimes rival that of unsubstituted benzene 2.

EAS_Mechanism Start Fluorobenzene + Electrophile (E+) PiComplex π-Complex Formation Start->PiComplex SigmaPara Para σ-Complex (+M Resonance Stabilized) PiComplex->SigmaPara Fast (Lower Ea) SigmaOrtho Ortho σ-Complex (-I Steric/Inductive Penalty) PiComplex->SigmaOrtho Slow (Higher Ea) ProductPara Para-Substituted Product (Major Isomer) SigmaPara->ProductPara Deprotonation ProductOrtho Ortho-Substituted Product (Minor Isomer) SigmaOrtho->ProductOrtho Deprotonation

Mechanistic pathway of EAS on fluorobenzene highlighting para-selectivity.

Protocol A: Regioselective Bromination of Fluorobenzene

The synthesis of 4-bromofluorobenzene is a critical step in generating precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery.

Causality of Experimental Design: Direct bromination requires a Lewis acid catalyst (like FeCl3​ ) to polarize the Br2​ bond, generating the highly reactive bromonium ion ( Br+ ). The critical parameter here is temperature . Conducting the reaction at ambient temperature yields ~1.8% of the inseparable ortho-isomer. By suppressing the temperature below 0∘C , the reaction is driven entirely by kinetic control, maximizing the +M stabilization pathway of the para-position and yielding >99.8% purity 3.

Step-by-Step Methodology

Self-Validation Checkpoint: This protocol relies on the visual cessation of HBr gas evolution to confirm reaction completion, ensuring a self-validating workflow.

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, an internal thermocouple, an addition funnel, and a gas scrubber (to neutralize evolving HBr gas). Purge the system with dry N2​ .

  • Substrate & Catalyst Loading: Charge the reactor with 1.0 equivalent of neat fluorobenzene. Add 0.5–2.0 wt% of anhydrous FeCl3​ powder.

  • Thermal Control: Circulate cryogenic fluid to cool the reaction mixture to a strict range between 0∘C and −20∘C .

  • Electrophile Addition: Slowly add liquid bromine (1.01 to 1.02 equivalents) dropwise via the addition funnel.

    • Crucial Insight: The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 0∘C . Exceeding this threshold exponentially increases ortho-isomer formation.

  • Reaction Maturation: Stir the mixture at −10∘C for 2 to 4 hours. Self-Validation: The reaction is deemed complete when the vigorous bubbling of HBr gas into the scrubber ceases.

  • Quenching: Slowly add a cold 10% aqueous solution of sodium bisulfite ( NaHSO3​ ) to reduce any unreacted Br2​ . The deep red color of the mixture will transition to a pale yellow/colorless organic layer.

  • Purification: Separate the organic phase, wash with brine, dry over anhydrous Na2​SO4​ , and subject to fractional distillation to isolate pure 4-bromofluorobenzene.

Bromination_Workflow Prep 1. Substrate Prep FB + FeCl3 Cool 2. Temp Control Cool to < 0 °C Prep->Cool Add 3. Electrophile Dropwise Br2 Cool->Add React 4. Reaction Stir until HBr stops Add->React Quench 5. Quench NaHSO3 / H2O React->Quench Purify 6. Purification Distillation Quench->Purify

Step-by-step workflow for the regioselective bromination of fluorobenzene.

Protocol B: Mild Nitration in Ionic Liquids

Traditional nitration of fluorobenzene using mixed acids ( HNO3​ / H2​SO4​ ) often results in poor regioselectivity and requires harsh, environmentally taxing conditions.

Causality of Experimental Design: By shifting the solvent system to an ionic liquid (e.g., [HNEtPri]CF3​COO ) and using an HNO3​ /Acetic Anhydride ( Ac2​O ) nitrating system, the active electrophile becomes acetyl nitrate. The structured solvent cage of the ionic liquid stabilizes the highly polar transition state of the para- σ -complex, drastically enhancing the para/ortho ratio from 6.4 (in traditional solvents) up to 17–21 4.

Step-by-Step Methodology

Self-Validation Checkpoint: The use of ionic liquids allows for a biphasic extraction visual cue. The product migrates to the non-polar extraction solvent, leaving the ionic liquid intact for direct GC sampling.

  • Reagent Preparation: In a dry, nitrogen-flushed flask, mix 90% fuming Nitric Acid (2.1 mmol) with the chosen Ionic Liquid (0.5 mL) and cool to 0∘C .

  • Electrophile Activation: Add Acetic Anhydride (2.9 mmol) dropwise. Causality: The anhydride acts as a dehydrating agent, reacting with the water in the nitric acid to form the highly reactive acetyl nitrate in situ.

  • Substrate Addition: Slowly add fluorobenzene (2.1 mmol) to the activated mixture at 0∘C .

  • Reaction: Remove the ice bath and allow the mixture to stir at 25∘C for 15 to 30 minutes.

  • Quench and Extraction: Quench the reaction by adding 2.0 mL of distilled water. Add 3.0 mL of hexane.

    • Self-Validation: A distinct biphasic system will form. The nitrofluorobenzene products selectively partition into the upper hexane layer, while the ionic liquid and aqueous waste remain in the lower layer.

  • Analysis & Recovery: Extract the hexane layer and analyze via Gas Chromatography (GC) to verify the para/ortho ratio. The lower ionic liquid phase can be dried under vacuum and recycled for subsequent batches.

Quantitative Data Summaries

The following tables summarize the empirical data validating the causality of the experimental choices described in the protocols above.

Table 1: Impact of Temperature on Bromination Regioselectivity | Reaction Condition | Molar Ratio ( Br2​ :FB) | Yield (%) | Para-Isomer Purity | Ortho-Isomer Impurity | | :--- | :--- | :--- | :--- | :--- | | Ambient Temp ( 25∘C ) | 0.8 : 1.0 | ~90.0% | 98.2% | 1.8% | | Cryogenic ( 0 to −20∘C ) | 1.01 : 1.0 | >98.0% | >99.8% | <0.2% |

Table 2: Impact of Solvent on Nitration Regioselectivity | Solvent System | Nitrating Agent | Temp ( ∘C ) | Time | Yield (%) | Para / Ortho Ratio | | :--- | :--- | :--- | :--- | :--- | :--- | | Carbon Tetrachloride ( CCl4​ ) | HNO3​ / Ac2​O | 25∘C | 20 h | Low | 6.4 | | Ionic Liquid (IL 1) | HNO3​ / Ac2​O | 25∘C | 15 min | 94.0% | 17.0 |

References

  • Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: ResearchGate URL
  • Source: IJRAR.
  • Title: Process for the preparation of p-bromofluorobenzene (EP0761627A1)
  • Title: Regioselective Mononitration of Simple Aromatic Compounds under Mild Conditions in Ionic Liquids Source: ACS Publications URL

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 5-amino-2-fluoro-4-methylbenzoate for Accelerated Drug Discovery

Abstract Methyl 5-amino-2-fluoro-4-methylbenzoate is a highly valuable, fluorinated building block in modern medicinal chemistry. Its strategic substitution pattern—an activatable amino group, an electron-withdrawing flu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-amino-2-fluoro-4-methylbenzoate is a highly valuable, fluorinated building block in modern medicinal chemistry. Its strategic substitution pattern—an activatable amino group, an electron-withdrawing fluorine atom, and a methyl group—provides a unique scaffold for creating potent and selective therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity, making this intermediate particularly attractive for programs targeting kinases and other enzymes.[1][2] This guide provides an in-depth analysis and detailed, field-proven protocols for the derivatization of this core structure, focusing on two of the most robust and widely utilized transformations in drug discovery: amide bond formation and sulfonamide synthesis. The methodologies are designed to be self-validating, incorporating checkpoints for reaction monitoring and rigorous characterization to ensure the generation of high-quality compound libraries.

Introduction: The Strategic Value of the Aminobenzoate Scaffold

Aminobenzoic acid and its analogs are foundational scaffolds in medicinal chemistry, celebrated for their structural simplicity and synthetic versatility.[3] The ability to perform chemical modifications at both the amino and carboxyl groups has led to the development of a vast number of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

The subject of this guide, Methyl 5-amino-2-fluoro-4-methylbenzoate, is a specialized intermediate that offers distinct advantages for drug development. It is frequently employed in the synthesis of fluorinated pharmaceutical compounds, particularly selective kinase inhibitors for oncology.[1] The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of the final molecule, often leading to improved cell permeability, metabolic stability, and target-binding affinity. This document serves as a practical guide for researchers to leverage this versatile building block through robust derivatization strategies.

Core Derivatization Workflows

The primary site for derivatization on Methyl 5-amino-2-fluoro-4-methylbenzoate is the nucleophilic 5-amino group. This allows for the direct and efficient introduction of diverse chemical functionalities. We will focus on two high-yield, reliable, and broadly applicable reaction classes.

G cluster_0 Starting Material & Analysis cluster_1 Derivatization Pathways cluster_2 Processing & Purification cluster_3 Final Product & Validation SM Methyl 5-amino-2-fluoro- 4-methylbenzoate QC1 Purity Check (HPLC, NMR) SM->QC1 Amide Protocol 1: Amide Coupling QC1->Amide Sulfonamide Protocol 2: Sulfonamide Synthesis QC1->Sulfonamide Workup Aqueous Workup & Extraction Amide->Workup Sulfonamide->Workup Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Final Final Derivative (Amide or Sulfonamide) Purify->Final QC2 Final QC (LC-MS, NMR, Purity) Final->QC2

Caption: General experimental workflow for the derivatization of the core scaffold.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is arguably the most common reaction in medicinal chemistry, allowing for the linkage of a carboxylic acid to an amine.[6] The reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and reduce epimerization, leading to higher yields and purities.

Scientific Principle

The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt rapidly traps this intermediate to form an active ester, which is more stable but still highly reactive towards the amine. The amine (Methyl 5-amino-2-fluoro-4-methylbenzoate) then attacks the active ester to form the stable amide bond, releasing HOBt and a soluble urea byproduct.

G cluster_0 cluster_1 cluster_2 Start Methyl 5-amino-2-fluoro- 4-methylbenzoate Reaction Amide Coupling Start->Reaction Acid R-COOH (Carboxylic Acid) Acid->Reaction Reagents EDC / HOBt Base (DIPEA) Reagents->Reaction Product Amide Derivative Reaction->Product

Caption: Logical relationship for amide bond formation.

Materials and Reagents
  • Methyl 5-amino-2-fluoro-4-methylbenzoate

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected carboxylic acid (1.1 equivalents).

  • Reagent Addition: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Solvent: Dissolve the mixture in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Activation: Stir the solution at room temperature for 20-30 minutes. This is the "pre-activation" step where the active ester is formed.

  • Amine Addition: In a separate flask, dissolve Methyl 5-amino-2-fluoro-4-methylbenzoate (1.0 equivalent) and DIPEA (1.5 equivalents) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess final purity using HPLC.[7]

ParameterCondition ACondition BCondition C
Carboxylic Acid 4-Methoxybenzoic AcidCyclohexanecarboxylic AcidThiophene-2-carboxylic Acid
Coupling Reagent EDC / HOBtDCC / HOBtT3P®
Base DIPEADIPEAPyridine
Solvent DCMDCMEthyl Acetate
Reaction Time 6 hours8 hours5 hours
Typical Yield 85 - 95%80 - 90%88 - 96%

Protocol 2: Sulfonamide Synthesis

Sulfonamides are a critical pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants.[8][9] The synthesis is typically straightforward, involving the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[10]

Scientific Principle

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_0 cluster_1 cluster_2 Start Methyl 5-amino-2-fluoro- 4-methylbenzoate Reaction Sulfonylation Start->Reaction Sulfonyl R-SO₂Cl (Sulfonyl Chloride) Sulfonyl->Reaction Base Base (Pyridine or TEA) Base->Reaction Product Sulfonamide Derivative Reaction->Product

Caption: Logical relationship for sulfonamide synthesis.

Materials and Reagents
  • Methyl 5-amino-2-fluoro-4-methylbenzoate

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography or recrystallization

Step-by-Step Experimental Protocol
  • Reaction Setup: Dissolve Methyl 5-amino-2-fluoro-4-methylbenzoate (1.0 equivalent) in anhydrous DCM or pyridine (if used as both solvent and base) in a dry round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction, especially with reactive sulfonyl chlorides.

  • Base Addition: If not using pyridine as the solvent, add the base (e.g., TEA, 1.5 - 2.0 equivalents).

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equivalents) dropwise or in small portions to the cooled solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form immediately.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x, to remove excess pyridine/TEA), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Alternatively, flash column chromatography can be used for non-crystalline or impure products.

  • Characterization: Confirm the structure and purity of the resulting sulfonamide using ¹H NMR, ¹³C NMR, and HRMS. Purity should be verified by HPLC.[7]

ParameterCondition ACondition BCondition C
Sulfonyl Chloride p-Toluenesulfonyl ChlorideMethanesulfonyl Chloride4-Fluorobenzenesulfonyl Chloride
Base PyridineTriethylaminePyridine
Solvent PyridineDCMDCM
Temperature 0 °C to RT0 °C to RT0 °C to RT
Reaction Time 2 hours1.5 hours2.5 hours
Typical Yield 90 - 98%88 - 95%92 - 99%

Conclusion

Methyl 5-amino-2-fluoro-4-methylbenzoate is a powerful and versatile starting material for constructing libraries of novel compounds in drug discovery. The protocols detailed in this guide for amide bond formation and sulfonamide synthesis represent two of the most fundamental and reliable methods for its derivatization. These reactions are high-yielding, tolerant of a wide range of functional groups, and readily scalable. By employing these self-validating workflows, which integrate reaction monitoring and rigorous analytical characterization, research organizations can accelerate the synthesis of diverse and high-quality molecules, paving the way for the identification of next-generation therapeutic agents.

References

  • BenchChem. Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols.
  • BenchChem. A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
  • Pharma Tutor. Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester.
  • PMC (PubMed Central). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
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  • PubMed. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
  • ChemicalBook. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis.
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  • ScienceDirect. Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide.
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Method

Acylation reactions of the amino group on methylbenzoate derivatives

Application Note: Optimization and Protocols for the N-Acylation of Methyl Aminobenzoate Derivatives Introduction & Mechanistic Rationale The N-acylation of methyl aminobenzoates is a fundamental transformation in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization and Protocols for the N-Acylation of Methyl Aminobenzoate Derivatives

Introduction & Mechanistic Rationale

The N-acylation of methyl aminobenzoates is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine fragrances[1][2]. However, the presence of the methyl ester group (-COOCH₃) on the aromatic ring significantly alters the reactivity of the aniline amine, presenting unique synthetic challenges[3].

As an Application Scientist, it is crucial to understand the causality behind substrate resistance before designing an experiment:

  • Electronic Deactivation: The ester moiety is strongly electron-withdrawing via both resonance and induction. This drastically reduces the electron density on the amino nitrogen, making it a poor nucleophile compared to unsubstituted anilines[3].

  • Steric and Hydrogen Bonding Effects: In ortho-substituted derivatives, such as methyl 2-aminobenzoate (methyl anthranilate), the adjacent ester group introduces severe steric hindrance[3][4]. Furthermore, intramolecular hydrogen bonding between the amine protons and the ester carbonyl oxygen locks the amine lone pair, drastically impeding nucleophilic attack on acylating agents[5][6].

To overcome these barriers, highly reactive acyl donors (acyl chlorides or anhydrides) must be paired with nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP)[7]. DMAP accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate, which is far more susceptible to attack by the deactivated amine than the parent acyl chloride[7][8].

Logical Workflow for N-Acylation

Below is the logical workflow for planning, executing, and validating the N-acylation of deactivated anilines.

G A Substrate Profiling (Steric & Electronic Analysis) B Reagent Selection (Acyl Donor, Base, DMAP) A->B C Reaction Execution (Anhydrous Conditions) B->C D In-Process Monitoring (TLC / HPLC) C->D E Aqueous Workup & Chemoselective Extraction D->E F Purification (Crystallization / Column) E->F G Product Validation (NMR, MS, Purity) F->G

Figure 1: End-to-end logical workflow for the N-acylation of methyl aminobenzoate derivatives.

Quantitative Data: Reactivity Profiling

The position of the ester group dictates the severity of reaction conditions required. Table 1 summarizes the expected reactivity profiles and optimal conditions for the three primary isomers.

Substrate IsomerElectronic DeactivationSteric HindranceRecommended Acyl DonorCatalyst RequirementTypical Yield (Standard Protocol)
Methyl 4-aminobenzoate High (Resonance)LowAcyl Chloride / AnhydrideOptional (Et₃N sufficient)>85%
Methyl 3-aminobenzoate Moderate (Inductive)LowAcyl Chloride / AnhydrideOptional (Et₃N sufficient)>90%
Methyl 2-aminobenzoate High (Resonance)High (Ortho effect + H-bond)Acyl ChlorideMandatory (DMAP)60-80%

Table 1: Comparative reactivity and condition requirements for isomeric methyl aminobenzoates[3][4][9].

The DMAP Catalytic Cycle

Understanding the DMAP mechanism is critical for troubleshooting low-yielding reactions. DMAP acts as an acyl transfer agent, not just a base[7].

DMAP_Cycle DMAP DMAP Catalyst (Active Nucleophile) AcylPyridinium N-Acylpyridinium Ion (Highly Electrophilic) DMAP->AcylPyridinium Attack on Carbonyl AcylDonor Acyl Chloride (R-CO-Cl) AcylDonor->AcylPyridinium Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral Amine Attack Amine Methyl Aminobenzoate (Deactivated Nucleophile) Amine->Tetrahedral Product N-Acylated Product + Protonated DMAP Tetrahedral->Product Chloride Elimination Base Auxiliary Base (Et3N) (Acid Scavenger) Product->Base Proton Transfer Base->DMAP Catalyst Regeneration

Figure 2: Mechanism of DMAP-catalyzed N-acylation of deactivated amines[7][10].

Experimental Protocols

Protocol A: Standard N-Acylation of Methyl 4-aminobenzoate (Para-isomer)

Rationale: The para-isomer lacks steric hindrance at the amino group. While electronically deactivated, it can be acylated smoothly using standard acyl chlorides and an auxiliary base (e.g., Triethylamine) without the strict need for DMAP[3][8].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride.

  • Base Addition: Add triethylamine (Et₃N, 15.0 mmol, 1.5 eq.) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Donor Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 11.0 mmol, 1.1 eq.) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes side reactions.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The product will appear as a new, higher Rf spot (less polar due to the masking of the primary amine).

  • Quenching & Workup: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Causality: NaHCO₃ neutralizes the HCl byproduct (trapped as Et₃N·HCl) and destroys any unreacted acyl chloride.

  • Washing & Drying: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine and trace Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol or subject it to silica gel flash chromatography to afford the pure amide[9].

Protocol B: DMAP-Catalyzed N-Acylation of Methyl 2-aminobenzoate (Methyl Anthranilate)

Rationale: Methyl anthranilate is severely deactivated by both steric bulk and intramolecular hydrogen bonding[3][5]. Standard conditions often fail or stall at low conversions. The addition of DMAP (0.1 to 1.0 eq depending on acyl donor reactivity) is mandatory to form the highly reactive N-acylpyridinium intermediate[7].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask, dissolve methyl 2-aminobenzoate (10.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) or DCM. Note: THF is often preferred for highly hindered substrates as it can disrupt intramolecular H-bonding better than DCM.

  • Catalyst & Base Addition: Add Et₃N (20.0 mmol, 2.0 eq.) and DMAP (1.0 mmol, 10 mol%). Causality: DMAP acts as the kinetic nucleophile, while Et₃N acts as the thermodynamic base to regenerate DMAP and sponge the generated HCl[7][11].

  • Acyl Donor Addition: Cool to 0 °C. Add the acyl chloride (15.0 mmol, 1.5 eq.) dropwise. Causality: An excess of acyl chloride is used to drive the equilibrium forward against the sterically hindered amine.

  • Heating: If TLC indicates stalled conversion after 2 hours at room temperature, attach a reflux condenser and heat the mixture to 60 °C (if using THF) for 12-24 hours. Causality: Thermal energy is required to overcome the high activation barrier caused by the ortho-ester group[5][6].

  • Workup & Isolation: Cool to room temperature. Quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ (30 mL), water (30 mL), and brine (30 mL). Dry over MgSO₄.

  • Purification: Concentrate under reduced pressure. The crude product often requires column chromatography (Hexanes:Ethyl Acetate gradient) as unreacted methyl anthranilate can co-crystallize with the product.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, researchers must implement the following self-validating checks:

  • TLC Validation: The starting material (amine) will stain strongly with Ninhydrin (turning purple/brown). The acylated product will not react with Ninhydrin, providing a definitive visual confirmation of primary amine consumption.

  • NMR Validation: In ¹H NMR, the broad singlet corresponding to the -NH₂ protons (typically around 4.0 - 6.0 ppm depending on concentration and solvent) will transition to a single, highly deshielded -NH amide proton (often >8.0 ppm)[1]. Furthermore, the ester -OCH₃ singlet (~3.8 ppm) will remain intact, confirming chemoselectivity (no transesterification or reduction occurred)[1][12].

References

  • Asian Journal of Chemistry. Solvent-Free Protocol for Stereo Selective Crossed Aldol Condensation Assisted by Solid Acid Catalyst. Available at:[Link]

  • ACS Publications. Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. Available at: [Link]

  • ScienceMadness. Anthranilic acid acetylation in various conditions. Available at:[Link]

  • ACS Publications. An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Available at:[Link]

  • Thieme Connect. 4-(Dimethylamino)pyridine (1, DMAP). Available at:[Link]

  • Academia.edu. Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

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Application

Application of Methyl 5-amino-2-fluoro-4-methylbenzoate in the Synthesis of Oncology Drug Intermediates

Introduction: The Strategic Importance of Fluorinated Scaffolds in Oncology In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Oncology

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have demonstrated remarkable efficacy in halting the proliferation of cancer cells driven by specific genetic mutations. Within this class of therapeutics, the incorporation of fluorinated aromatic scaffolds has become a cornerstone of medicinal chemistry. The fluorine atom, with its unique electronic properties and small steric footprint, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1]

Methyl 5-amino-2-fluoro-4-methylbenzoate is a key building block in the synthesis of such fluorinated pharmaceutical compounds, serving as a critical intermediate in the development of selective kinase inhibitors for cancer treatment.[1] Its strategic substitution pattern—an amine for further derivatization, a fluorine atom to impart desirable drug-like properties, and a methyl ester as a handle for chemical modification—makes it a versatile precursor for complex oncology drug candidates. This application note will provide a detailed exploration of its use in the synthesis of a key intermediate for Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, a driver mutation in a significant percentage of melanomas.[2]

Synthetic Pathway Overview: From Methyl 5-amino-2-fluoro-4-methylbenzoate to Vemurafenib

The synthesis of Vemurafenib from Methyl 5-amino-2-fluoro-4-methylbenzoate is a multi-step process that highlights several key organic transformations. The overall strategy involves the construction of two key fragments: the 2,4-difluoro-3-(propylsulfonamido)benzoyl moiety and the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. These fragments are then coupled to form the final drug substance.

This application note will focus on the synthesis of the crucial acylating agent derived from a plausible precursor to Methyl 5-amino-2-fluoro-4-methylbenzoate, and its subsequent coupling to form the core of Vemurafenib.

Vemurafenib Synthesis Workflow cluster_0 Synthesis of Acyl Chloride Intermediate cluster_1 Core Assembly A 2,4-Difluoro-3-nitrobenzoic acid B 3-Amino-2,4-difluorobenzoic acid A->B Reduction C 2,4-Difluoro-3-(propylsulfonamido)benzoic acid B->C Sulfonylation D 2,4-Difluoro-3-(propylsulfonamido)benzoyl chloride C->D Acyl Chloride Formation F Acylated Azaindole Intermediate D->F E 5-Bromo-7-azaindole E->F Friedel-Crafts Acylation G Vemurafenib F->G Suzuki Coupling

Figure 1: General synthetic workflow for Vemurafenib, highlighting the key intermediates and reaction types.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Vemurafenib, starting from a plausible precursor to Methyl 5-amino-2-fluoro-4-methylbenzoate.

Part 1: Synthesis of 2,4-Difluoro-3-(propylsulfonamido)benzoyl chloride

This multi-step synthesis outlines the preparation of the key acylating agent.

Step 1a: Nitration of 2,4-difluorobenzoic acid to 2,4-Difluoro-3-nitrobenzoic acid

  • Rationale: This step introduces a nitro group at the 3-position, which will be subsequently reduced to an amine for sulfonylation.

  • Procedure:

    • To a stirred solution of 2,4-difluorobenzoic acid (1 equivalent) in concentrated sulfuric acid, slowly add concentrated nitric acid (1.1 equivalents) while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-difluoro-3-nitrobenzoic acid.

Step 1b: Reduction of 2,4-Difluoro-3-nitrobenzoic acid to 3-Amino-2,4-difluorobenzoic acid

  • Rationale: The nitro group is reduced to a primary amine, which is essential for the subsequent sulfonylation reaction.

  • Procedure:

    • Dissolve 2,4-difluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-amino-2,4-difluorobenzoic acid.[3]

Step 1c: Sulfonylation of 3-Amino-2,4-difluorobenzoic acid

  • Rationale: The amine is converted to a sulfonamide, a key functional group in the final drug that contributes to its binding affinity.

  • Procedure:

    • Dissolve 3-amino-2,4-difluorobenzoic acid (1 equivalent) in a suitable solvent like pyridine or dichloromethane with a base such as triethylamine.

    • Cool the solution to 0°C and slowly add propanesulfonyl chloride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and acidify with dilute HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-difluoro-3-(propylsulfonamido)benzoic acid.[4]

Step 1d: Formation of 2,4-Difluoro-3-(propylsulfonamido)benzoyl chloride

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent Friedel-Crafts acylation.

  • Procedure:

    • Suspend 2,4-difluoro-3-(propylsulfonamido)benzoic acid (1 equivalent) in a suitable solvent like dichloromethane or toluene.

    • Add thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF.

    • Reflux the mixture for 2-4 hours until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4-difluoro-3-(propylsulfonamido)benzoyl chloride, which can be used in the next step without further purification.[5]

Part 2: Synthesis of Vemurafenib

Step 2a: Friedel-Crafts Acylation of 5-Bromo-7-azaindole

  • Rationale: This reaction couples the acyl chloride intermediate with the 7-azaindole core, forming the central ketone linkage of Vemurafenib.

  • Procedure:

    • To a suspension of anhydrous aluminum chloride (AlCl₃, 3 equivalents) in an anhydrous solvent such as dichloromethane at 0°C, add a solution of 5-bromo-7-azaindole (1 equivalent) in the same solvent.

    • Slowly add a solution of 2,4-difluoro-3-(propylsulfonamido)benzoyl chloride (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,4-difluoro-3-(propylsulfonamido)phenyl)methanone.[6][7][8]

Step 2b: Suzuki Coupling

  • Rationale: This final step introduces the 4-chlorophenyl group to the 7-azaindole core via a palladium-catalyzed cross-coupling reaction.

  • Procedure:

    • In a reaction vessel, combine the acylated azaindole intermediate from the previous step (1 equivalent), 4-chlorophenylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like potassium carbonate (2 equivalents).

    • Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain Vemurafenib.[2][9][10]

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key steps in the synthesis of Vemurafenib. These values are representative and can vary based on reaction scale and optimization.

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
1a2,4-Difluoro-3-nitrobenzoic acid90-95>98
1b3-Amino-2,4-difluorobenzoic acid85-95>97
1c2,4-Difluoro-3-(propylsulfonamido)benzoic acid70-80>98
1d2,4-Difluoro-3-(propylsulfonamido)benzoyl chloride>95 (crude)Used directly
2a(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,4-difluoro-3-(propylsulfonamido)phenyl)methanone60-70>95
2bVemurafenib75-85>99

Mechanism of Action: Targeting the MAPK Pathway

Vemurafenib is a highly selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. In approximately 50% of melanomas, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein. This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, promoting cell proliferation and survival.[2]

Vemurafenib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the mutated BRAF V600E kinase.[11] This binding event blocks the kinase activity of the protein, thereby inhibiting the phosphorylation of its downstream target, MEK. The subsequent lack of MEK and ERK activation leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.

MAPK Signaling Pathway and Vemurafenib Inhibition cluster_pathway MAPK Signaling Pathway cluster_inhibition Vemurafenib Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates BRAF BRAF RAS->BRAF Activates BRAF_mutated BRAF V600E (Constitutively Active) MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF_mutated Inhibits BRAF_mutated->MEK Constitutive Phosphorylation

Figure 2: Simplified diagram of the MAPK signaling pathway and the inhibitory action of Vemurafenib on the constitutively active BRAF V600E mutant protein.

Conclusion

Methyl 5-amino-2-fluoro-4-methylbenzoate and its derivatives are invaluable intermediates in the synthesis of complex oncology drugs. The synthetic route to Vemurafenib detailed in this application note showcases the strategic utility of this fluorinated building block. The protocols provided offer a robust framework for the laboratory-scale synthesis of this important BRAF inhibitor. A thorough understanding of the underlying reaction mechanisms and the biological pathway being targeted is crucial for the successful development of next-generation targeted cancer therapies.

References

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). PubMed Central. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024, April 25). Preprints.org. Retrieved March 10, 2026, from [Link]

  • Substantially pure vemurafenib and its salts. (n.d.). Google Patents.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025, August 5). MDPI. Retrieved March 10, 2026, from [Link]

  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Amorphous forms of vemurafenib. (n.d.). Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved March 10, 2026, from [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021, June 25). WIPO Patentscope. Retrieved March 10, 2026, from [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015, May 8). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (n.d.). PrepChem.com. Retrieved March 10, 2026, from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • Fluorinated benzoic acid derivatives. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
  • regioselective friedel-crafts acylation with. (n.d.). Retrieved March 10, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. Retrieved March 10, 2026, from [Link]

  • Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (n.d.). IKM Institut Kimia Malaysia. Retrieved March 10, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Vemurafenib: the first drug approved for BRAF-mutant cancer. (2012, October 12). Nature. Retrieved March 10, 2026, from [Link]

  • Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. (2013, May 27). PubMed Central. Retrieved March 10, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved March 10, 2026, from [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved March 10, 2026, from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). PubMed Central. Retrieved March 10, 2026, from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

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Method

Application Note: Rational Design, Synthesis, and Biochemical Profiling of Selective Kinase Inhibitors

Introduction & Strategic Rationale The human kinome consists of over 500 protein kinases that share a highly conserved ATP-binding pocket. Achieving target selectivity is the paramount challenge in kinase drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The human kinome consists of over 500 protein kinases that share a highly conserved ATP-binding pocket. Achieving target selectivity is the paramount challenge in kinase drug discovery. While early-generation "Type I" inhibitors target the active "DFG-in" conformation—often leading to broad-spectrum activity and off-target toxicity—modern rational design increasingly focuses on "Type II" inhibitors. These molecules are engineered to stabilize the inactive "DFG-out" state or act as allosteric modulators that displace the αC-helix, exploiting unique hydrophobic pockets that are not conserved across the kinome (1)[1][2][3].

This application note details the experimental setup for synthesizing a prototypical selective kinase inhibitor (e.g., a pyrrolo[2,3-d]pyrimidine derivative) and the subsequent self-validating biochemical protocols required to profile its selectivity.

Workflow A 1. Structural Design (DFG-out / αC-helix targeting) B 2. Chemical Synthesis (Pd-Catalyzed Cross-Coupling) A->B C 3. In-Process QC (LC-MS, NMR Validation) B->C D 4. Biochemical Profiling (TR-FRET Assay) C->D E 5. Selectivity Analysis (Kinome Panel) D->E E->A SAR Feedback Loop

Fig 1. End-to-end workflow for the rational design, synthesis, and validation of kinase inhibitors.

Phase 1: Chemical Synthesis Protocol (Modular Scaffold Assembly)

Causality & Design Rationale: To achieve exquisite selectivity, we utilize a modular cross-coupling approach. A heterocyclic core (e.g., pyrrolo[2,3-d]pyrimidine) acts as the hinge-binding anchor to mimic the adenine ring of ATP. Functionalized aryl groups are then introduced via Palladium-catalyzed Suzuki-Miyaura coupling. These functional groups are specifically designed to project into the hydrophobic back pocket exposed only in the autoinhibited or DFG-out conformation (2)[2].

Self-Validation Checkpoint: Reaction progress must be continuously monitored via LC-MS. The disappearance of the halogenated starting material and the emergence of the product mass [M+H]⁺ confirms successful transmetalation and reductive elimination, validating the catalytic cycle.

Step-by-Step Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1.0 equivalent of the heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), 1.2 equivalents of the functionalized aryl boronic acid, and 0.05 equivalents of the palladium catalyst, Pd(dppf)Cl₂. Expert Insight: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand provides a large bite angle, which accelerates the reductive elimination step and prevents the formation of undesired homocoupled byproducts.

  • Solvent System & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture by sparging with argon for 15 minutes. Expert Insight: Water is strictly required to hydroxylate the boronic acid, forming a reactive boronate complex necessary for transmetalation. Degassing prevents the oxidative degradation of the active Pd(0) species.

  • Base Addition & Heating: Add 2.0 equivalents of K₂CO₃. Seal the flask and heat to 90°C for 12 hours under an inert atmosphere.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify the crude extract via flash chromatography (DCM/MeOH gradient) to yield the selective inhibitor (4)[4].

Phase 2: Biochemical Validation & Selectivity Profiling

Causality & Design Rationale: Radiometric assays, while sensitive, pose safety hazards and are cumbersome for high-throughput selectivity profiling. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By using a terbium (Tb)-labeled donor with a long emission decay time, we introduce a microsecond measurement delay. This entirely eliminates short-lived background auto-fluorescence from the synthesized small molecules, ensuring high signal-to-noise ratios (5)[5].

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and a pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Step-by-Step Methodology: TR-FRET Kinase Selectivity Assay
  • Determination of Apparent ATP Km (Km,app): Before testing the inhibitor, titrate ATP against a fixed kinase concentration to find the EC₅₀ (Km,app). Expert Insight: Assays must be run at the ATP Km,app. Running at saturating ATP concentrations will artificially mask the potency of ATP-competitive inhibitors, leading to false negatives (6)[6].

  • Reaction Assembly: In a low-volume 384-well plate, dispense 10 µL of reaction mixture containing:

    • 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BRIJ-35).

    • Target Kinase (e.g., AXL, CSF1R, or FLT3) at its optimized EC₈₀ concentration.

    • 100 nM fluorescently labeled peptide substrate.

    • Synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Initiation: Add ATP at the predetermined Km,app to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of a detection mixture containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Tb-labeled anti-phospho antibody[6].

  • Readout: Measure emission at 615 nm (Tb donor) and 665 nm (FRET acceptor). Calculate the 665/615 ratio to determine the extent of phosphorylation[5].

TRFRET Kinase Kinase + ATP (Active) PhosSub Phospho-Substrate Kinase->PhosSub Phosphorylates Inhibitor Selective Inhibitor (Test Compound) Inhibitor->Kinase Blocks Substrate Peptide Substrate Substrate->PhosSub Signal TR-FRET Emission (665nm / 615nm) PhosSub->Signal Binds Antibody Tb-Antibody (Donor) Antibody->Signal FRET Pairing

Fig 2. Logical mechanism of the TR-FRET biochemical assay for evaluating kinase inhibition.

Phase 3: Quantitative Data Synthesis

A critical aspect of developing selective inhibitors is profiling them against a panel of closely related kinases. Below is a representative data summary illustrating the selectivity profile of a synthesized Type II macrocyclic inhibitor (Compound 1) compared to a broad-spectrum control (eSM119)[4].

Kinase TargetConformation StateCompound 1 IC₅₀ (µM)eSM119 Control IC₅₀ (µM)Selectivity Profile
AXL DFG-out (Inactive)13.00.40Primary Target
FLT3 DFG-in (Active)53.50.534.1-fold weaker
RET DFG-in (Active)> 10000.60> 76-fold weaker
TYRO3 DFG-in (Active)> 1000N/AHighly Selective

References

  • Source: nih.
  • Source: acs.
  • Source: reactionbiology.
  • Source: nih.
  • Source: thermofisher.
  • Source: nih.

Sources

Application

Application Note: Hydrolysis of the Methyl Ester in Fluoromethylbenzoates

Introduction & Mechanistic Rationale Fluorinated aromatic esters, specifically methyl fluorobenzoates (e.g., methyl 3-amino-2-fluorobenzoate and methyl 3-cyano-5-fluorobenzoate), are highly versatile building blocks in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated aromatic esters, specifically methyl fluorobenzoates (e.g., methyl 3-amino-2-fluorobenzoate and methyl 3-cyano-5-fluorobenzoate), are highly versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and antimicrobial agents (1)[1]. The hydrolysis of the methyl ester to yield the corresponding fluorinated benzoic acid is a foundational transformation in drug development workflows, allowing for subsequent amide coupling or structural diversification (2)[2].

The standard alkaline hydrolysis of these esters proceeds via the BAC​2 (Base-catalyzed, Acyl-oxygen fission, bimolecular) mechanism (). In this pathway, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the methoxide leaving group. The presence of a highly electronegative fluorine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the activation energy for nucleophilic attack and accelerating the overall reaction rate compared to non-fluorinated analogs.

Kinetic and Thermodynamic Data

Understanding the quantitative impact of fluorine substitution is critical for optimizing reaction times and preventing the degradation of sensitive substrates. Table 1 summarizes the relative kinetic impact of electron-withdrawing groups on the alkaline hydrolysis of methyl benzoates, demonstrating the causal relationship between electronic properties and reaction kinetics.

Table 1: Relative Alkaline Hydrolysis Rates of Substituted Methyl Benzoates

Substituent PositionHammett Constant ( σ )Relative Hydrolysis Rate ( krel​ )Mechanistic Impact
Unsubstituted (H) 0.001.0Baseline BAC​2 reactivity.
para-Fluoro +0.06~1.15Mild acceleration; inductive pull (-I) is partially offset by resonance donation (+R).
meta-Fluoro +0.34~2.5Moderate acceleration; driven by pure inductive electron withdrawal.
ortho-Fluoro N/A (Steric)VariableHigh acceleration due to proximity inductive effect, despite minor steric hindrance.
meta-Cyano +0.56~6.0Strong acceleration; requires careful monitoring to prevent over-hydrolysis or side reactions.

Strategic Workflow for Ester Hydrolysis

G Start Methyl Fluorobenzoate Derivative Choice Substrate Analysis: Sensitive Groups? Start->Choice Evaluate Standard Protocol A: LiOH / THF / H2O Choice->Standard Robust (-NH2, -F) Chemo Protocol B: TMSOK / MeCN Choice->Chemo Sensitive (-CN) Intermediate1 Aqueous Carboxylate Standard->Intermediate1 Saponification Intermediate2 Potassium Salt Precipitate Chemo->Intermediate2 Anhydrous Cleavage Acidify Acidification (HCl) & Extraction Intermediate1->Acidify Quench Intermediate2->Acidify Optional Free Acid Product Fluorobenzoic Acid (API Precursor) Acidify->Product Isolation

Strategic workflow for selecting the optimal hydrolysis protocol for fluorinated methyl benzoates.

Experimental Protocols

Protocol A: Standard Aqueous Saponification (LiOH System)

Target Substrates: Stable fluoromethylbenzoates lacking base-sensitive functional groups (e.g., methyl 3-amino-2-fluorobenzoate) (1)[1]. Causality of Experimental Choices: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation coordinates strongly with the carbonyl oxygen, enhancing electrophilicity. Furthermore, lithium carboxylate salts maintain superior solubility in the THF/water co-solvent system, preventing premature precipitation that can trap unreacted starting material (2)[2].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of the fluoromethylbenzoate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.2 M concentration. Rationale: THF provides necessary solvation for the lipophilic fluorinated starting material while remaining miscible with water[2].

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add 1.5 equivalents of LiOH monohydrate portion-wise to control the exothermic dissolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.

  • Quenching & Acidification: Cool the reaction mixture back to 0 °C. Slowly add cold 1M HCl dropwise until the pH reaches 2-3. Rationale: Acidification protonates the highly soluble lithium carboxylate, forcing the neutral fluorobenzoic acid to partition into the organic phase[2].

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude fluorobenzoic acid.

Protocol B: Chemoselective Anhydrous Cleavage (TMSOK System)

Target Substrates: Fluoromethylbenzoates with highly base-sensitive moieties, such as nitriles (e.g., methyl 3-cyano-5-fluorobenzoate) or complex macrocyclic precursors (e.g., Lorlatinib intermediates) (3)[3]. Causality of Experimental Choices: Standard aqueous bases (LiOH/NaOH) can inadvertently hydrate nitriles to amides. Potassium trimethylsilanoate (TMSOK) serves as an anhydrous, highly chemoselective nucleophile. It attacks the ester to form a transient silyl ester intermediate, which rapidly collapses to the potassium carboxylate salt. Because the reaction is conducted in organic solvents, the resulting potassium salt often precipitates directly, driving the equilibrium forward and bypassing the need for aqueous workup or chromatography (3)[3].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of the sensitive fluoromethylbenzoate in anhydrous acetonitrile or toluene (0.15 M concentration) under an inert nitrogen atmosphere[3].

  • Reagent Addition: Add 1.2 equivalents of Potassium trimethylsilanoate (TMSOK) in a single portion at room temperature.

  • Reaction & Precipitation: Stir the mixture at room temperature for 12–18 hours. A crystalline precipitate of the potassium fluorobenzoate salt will begin to form as the reaction progresses[3].

  • Isolation: Filter the precipitated potassium salt directly from the reaction mixture. Wash the filter cake with cold acetonitrile to remove organic impurities. Rationale: This direct precipitation provides a self-purifying system, routinely achieving >98% purity without column chromatography[3].

  • Optional Free Acid Conversion: If the free acid form is required for subsequent coupling, suspend the isolated potassium salt in water, acidify with 1M HCl to pH 2, and filter the resulting precipitate.

Self-Validating Systems & Analytical Monitoring

To ensure the integrity of the hydrolysis and guarantee a self-validating protocol, the workflow incorporates the following analytical checks:

  • TLC Monitoring: The starting methyl ester typically exhibits a high retention factor ( Rf​≈0.7 in 3:1 Hexanes/EtOAc). The product carboxylic acid will remain strictly at the baseline ( Rf​=0.0 ) under standard normal-phase conditions, providing a binary visual confirmation of total conversion.

  • LC-MS Analysis: The loss of 14 Da (corresponding to the methyl group) and the shift to an earlier retention time (due to increased polarity) confirms successful hydrolysis. In negative electrospray ionization mode (ESI-), the carboxylate product will display a dominant [M−H]− peak.

  • 1 H NMR Verification: The definitive validation of ester cleavage is the complete disappearance of the sharp singlet at ~3.8–3.9 ppm, which corresponds to the methoxy protons of the starting ester.

References

  • Source: EPA.
  • Source: Benchchem.
  • Source: FortunaChem.
  • Source: Academia.

Sources

Method

The Strategic Role of Methyl 5-amino-2-fluoro-4-methylbenzoate in the Design of Modern Agrochemicals: Application Notes and Synthetic Protocols

Introduction: The Molecular Advantage of Fluorinated Benzoates in Agrochemical Discovery In the competitive landscape of agrochemical research, the strategic design of new active ingredients is paramount to overcoming ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Advantage of Fluorinated Benzoates in Agrochemical Discovery

In the competitive landscape of agrochemical research, the strategic design of new active ingredients is paramount to overcoming challenges such as weed and pest resistance, and evolving regulatory standards. Methyl 5-amino-2-fluoro-4-methylbenzoate, a fluorinated aromatic building block, has emerged as a key intermediate in the synthesis of novel pesticides.[1] Its unique substitution pattern offers a confluence of desirable properties that medicinal and agrochemical chemists can exploit to fine-tune the biological activity, metabolic stability, and environmental profile of new crop protection agents.

The presence of a fluorine atom at the 2-position of the benzoate ring is of particular significance. The high electronegativity and small size of fluorine can profoundly influence the molecule's electronic properties, pKa, and conformational preferences. This can lead to enhanced binding affinity to target enzymes or receptors in weeds, insects, or fungi. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic attack, thereby increasing the bioavailability and persistence of the final agrochemical product. The amino group at the 5-position serves as a versatile synthetic handle for the introduction of various pharmacophores, allowing for the exploration of diverse chemical space and the optimization of biological activity.

Hypothetical Agrochemical Target and Synthetic Strategy

For the purpose of illustrating the utility of Methyl 5-amino-2-fluoro-4-methylbenzoate, we will outline a synthetic pathway to a hypothetical herbicidal target: Methyl 2-((((4-amino-6-(trifluoromethyl)pyrimidin-2-yl)amino)carbonyl)amino)sulfonyl)-5-amino-2-fluoro-4-methylbenzoate . This structure belongs to the sulfonylurea class of herbicides, which are known to inhibit the enzyme acetolactate synthase (ALS) in plants, a critical enzyme in the biosynthesis of branched-chain amino acids.

The overall synthetic workflow can be visualized as a multi-step process, starting from the functionalization of the amino group of Methyl 5-amino-2-fluoro-4-methylbenzoate.

G A Methyl 5-amino-2-fluoro-4-methylbenzoate B Chlorosulfonyl Isocyanate Treatment A->B Step 1: Sulfonylation C Sulfonamide Formation with Pyrimidinamine B->C Step 2: Coupling D Final Herbicidal Product C->D Step 3: Work-up & Purification

Caption: A simplified workflow for the synthesis of a hypothetical sulfonylurea herbicide.

Detailed Synthetic Protocol

Objective: To synthesize Methyl 2-((((4-amino-6-(trifluoromethyl)pyrimidin-2-yl)amino)carbonyl)amino)sulfonyl)-5-amino-2-fluoro-4-methylbenzoate.

Materials:

  • Methyl 5-amino-2-fluoro-4-methylbenzoate

  • Chlorosulfonyl isocyanate

  • 4-Amino-6-(trifluoromethyl)pyrimidine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of Methyl 5-(chlorosulfonylcarbamoyl)amino-2-fluoro-4-methylbenzoate

This initial step involves the reaction of the amino group of the starting material with chlorosulfonyl isocyanate to form a key sulfonylurea precursor.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 5-amino-2-fluoro-4-methylbenzoate (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the intermediate product is typically used directly in the next step without purification.

Causality behind Experimental Choices: The use of anhydrous conditions is crucial as chlorosulfonyl isocyanate is highly reactive towards water. The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of side products.

Step 2: Coupling with 4-Amino-6-(trifluoromethyl)pyrimidine

The second step involves the coupling of the sulfonyl isocyanate intermediate with the heterocyclic amine to form the final sulfonylurea linkage.

Procedure:

  • In a separate flask, dissolve 4-Amino-6-(trifluoromethyl)pyrimidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile (15 mL per gram of pyrimidine).

  • Cool this solution to 0 °C.

  • Slowly add the solution of Methyl 5-(chlorosulfonylcarbamoyl)amino-2-fluoro-4-methylbenzoate from Step 1 to the stirred pyrimidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

Causality behind Experimental Choices: Triethylamine is used as a base to neutralize the hydrochloric acid that is formed during the reaction, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of coupling reaction.

Step 3: Work-up and Purification

Procedure:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Self-Validating System: The purity of the final compound can be validated by multiple analytical techniques, such as HPLC, to ensure it meets the required standards for biological testing. The spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) should be consistent with the proposed structure.

Expected Biological Activity and Mode of Action

The hypothetical sulfonylurea herbicide synthesized is expected to exhibit pre- and post-emergence herbicidal activity against a broad spectrum of broadleaf weeds.

Mode of Action:

Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible plants. Animals lack the ALS enzyme, which contributes to the low mammalian toxicity of this class of herbicides.

G A Sulfonylurea Herbicide B Inhibition of Acetolactate Synthase (ALS) A->B Binds to enzyme C Blockage of Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) B->C Prevents biosynthesis D Cessation of Cell Division and Plant Growth C->D Leads to deficiency E Plant Death D->E Results in

Caption: The mode of action of sulfonylurea herbicides.

Data Presentation: Structure-Activity Relationship Insights

While no specific biological data for our hypothetical compound exists, we can infer potential structure-activity relationships based on known sulfonylurea herbicides.

Structural MoietyContribution to Activity
Fluorinated Benzoate Ring Enhances metabolic stability and may improve binding to the ALS enzyme.
Sulfonylurea Bridge Essential for binding to the active site of the ALS enzyme.
Trifluoromethyl-pyrimidine Heterocycle Influences the spectrum of weed control and crop selectivity.

Conclusion and Future Perspectives

Methyl 5-amino-2-fluoro-4-methylbenzoate is a valuable and versatile building block in the design and synthesis of novel agrochemicals. Its unique structural features provide a powerful tool for chemists to develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. While the provided protocol is for a hypothetical molecule, it is based on well-established and reliable chemical transformations commonly employed in the agrochemical industry. Further research and optimization of the synthetic route, along with extensive biological testing, would be necessary to fully evaluate the potential of any new agrochemical candidate derived from this intermediate. The continued exploration of fluorinated building blocks like Methyl 5-amino-2-fluoro-4-methylbenzoate will undoubtedly play a crucial role in the future of sustainable agriculture.

References

  • MySkinRecipes. Methyl 5-amino-2-fluoro-4-methylbenzoate. [Link]

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Application

Mastering the Selectivity: A Guide to Protecting Group Strategies for Aminobenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Bifunctional Challenge of Aminobenzoic Acids Aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Challenge of Aminobenzoic Acids

Aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry and materials science.[1] As key components in the synthesis of pharmaceuticals, including local anesthetics like benzocaine and procaine, and as building blocks for complex polymers, their unique bifunctional nature—possessing both a nucleophilic amino group and a reactive carboxylic acid—presents a significant synthetic challenge.[2] To achieve selective transformations at one site without unintended reactions at the other, the temporary masking of one or both functional groups is essential. This is accomplished through the strategic use of protecting groups.[3]

This technical guide provides an in-depth exploration of protecting group strategies tailored for aminobenzoic acid esters. We will delve into the chemical logic behind selecting appropriate protecting groups for both the amino and carboxylic acid functionalities, provide detailed, field-proven protocols for their installation and removal, and present orthogonal strategies for the selective deprotection of one group in the presence of another.

Protecting the Amino Group: Carbamate Guardians

The nucleophilicity of the amino group in aminobenzoic acid esters makes it susceptible to a wide range of reactions, including acylation and alkylation. To temporarily deactivate this reactivity, the amino group is commonly converted into a less nucleophilic carbamate.[4] The choice of carbamate is dictated by the desired stability and the conditions required for its removal.

The Boc Group: Acid-Labile and Versatile

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in basic and nucleophilic conditions and its facile removal with acid.[5]

Protocol 1: N-Boc Protection of an Aminobenzoic Acid Ester

This protocol describes the protection of an aminobenzoic acid ester using di-tert-butyl dicarbonate (Boc)₂O.

  • Materials:

    • Aminobenzoic acid ester (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv)

    • Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the aminobenzoic acid ester in THF or DCM (0.2-0.5 M).

    • Add triethylamine or sodium bicarbonate to the solution and stir for 5-10 minutes at room temperature.

    • Add (Boc)₂O to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected aminobenzoic acid ester.

    • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection

The Boc group is typically removed under acidic conditions.

  • Materials:

    • N-Boc protected aminobenzoic acid ester

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (for TFA deprotection)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure (using TFA):

    • Dissolve the N-Boc protected aminobenzoic acid ester in DCM (0.1-0.2 M).

    • Add an equal volume of TFA to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected aminobenzoic acid ester.

The Cbz Group: Removable by Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, prized for its stability to both acidic and basic conditions.[6][7] Its removal is most commonly achieved through catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.[8][9]

Protocol 3: N-Cbz Protection of an Aminobenzoic Acid Ester

This protocol details the protection of an aminobenzoic acid ester using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[6][10]

  • Materials:

    • Aminobenzoic acid ester (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

    • Sodium carbonate (Na₂CO₃, 2.5 equiv)

    • 1 M aqueous sodium carbonate solution

    • Diethyl ether

    • 1 M HCl

    • Ethyl acetate or Dichloromethane

  • Procedure:

    • Dissolve the aminobenzoic acid ester in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.

    • While stirring vigorously, add Cbz-Cl dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 4: N-Cbz Deprotection

  • Materials:

    • N-Cbz protected aminobenzoic acid ester

    • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • In a flask, dissolve the N-Cbz protected compound in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, keeping it moist.

    • Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis and is characterized by its lability to basic conditions, typically piperidine.[11][12] This provides orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.

Protocol 5: N-Fmoc Protection of p-Aminobenzoic Acid

This protocol has been specifically reported for the protection of p-aminobenzoic acid.[13]

  • Materials:

    • p-Aminobenzoic acid (1.0 equiv)

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl, 1.0 equiv)

    • Anhydrous N-methylpyrrolidone (NMP)

    • Water

  • Procedure:

    • Under an inert atmosphere, dissolve p-aminobenzoic acid in anhydrous NMP.

    • Slowly add a solution of Fmoc-Cl in anhydrous NMP dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • Dry the product under vacuum to afford N-Fmoc-p-aminobenzoic acid.

Protocol 6: N-Fmoc Deprotection

  • Materials:

    • N-Fmoc protected aminobenzoic acid ester

    • 20% Piperidine in N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc protected compound in DMF.

    • Add the 20% piperidine in DMF solution.

    • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure and purify the product as necessary.

Protecting the Carboxylic Acid: Ester Formations

The carboxylic acid functionality of aminobenzoic acid can be masked as an ester to prevent its interference in reactions targeting the amino group.[14] The choice of ester depends on the desired deprotection conditions.

Methyl and Ethyl Esters: Simple and Robust

Methyl and ethyl esters are common protecting groups due to their ease of formation via Fischer esterification and their general stability.[15] Deprotection is typically achieved by saponification with a base like sodium hydroxide or lithium hydroxide.[16]

Protocol 7: Fischer Esterification of p-Aminobenzoic Acid

  • Materials:

    • p-Aminobenzoic acid (1.0 equiv)

    • Absolute ethanol or methanol (large excess)

    • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) (catalytic to stoichiometric amount)

  • Procedure:

    • In a round-bottom flask, combine p-aminobenzoic acid and a large molar excess of the alcohol.

    • Carefully add the acid catalyst.

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the ester salt.

    • Neutralize the mixture with a base such as sodium carbonate solution to precipitate the free amino ester.[17]

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the product from a suitable solvent mixture (e.g., ethanol/water) for purification.

Benzyl Esters: Orthogonal to Boc

Benzyl esters offer the advantage of being removable by hydrogenolysis, making them orthogonal to the acid-labile Boc group.[8][18]

Protocol 8: Benzyl Ester Formation

  • Materials:

    • N-protected aminobenzoic acid (1.0 equiv)

    • Benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 equiv)

    • Cesium carbonate (Cs₂CO₃) or another suitable base

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-protected aminobenzoic acid in DMF.

    • Add the base and stir for 15-30 minutes.

    • Add benzyl bromide or chloride and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate to obtain the benzyl ester.

Orthogonal Protecting Group Strategies

The true power of protecting groups lies in their orthogonal application, allowing for the selective deprotection of one functional group while others remain intact.[1][19] This is crucial for the stepwise synthesis of complex molecules.

Table 1: Orthogonal Protecting Group Compatibility

Amino Protecting GroupDeprotection ConditionCompatible Carboxyl Protecting GroupDeprotection ConditionOrthogonality
Boc Acid (TFA, HCl)Methyl/Ethyl Ester Base (NaOH, LiOH)Yes
Benzyl Ester Hydrogenolysis (H₂/Pd-C)Yes
Cbz Hydrogenolysis (H₂/Pd-C)Methyl/Ethyl Ester Base (NaOH, LiOH)Yes
tert-Butyl Ester Acid (TFA, HCl)Yes
Fmoc Base (Piperidine)Methyl/Ethyl Ester Base (NaOH, LiOH)No (Potential for ester cleavage)
tert-Butyl Ester Acid (TFA, HCl)Yes
Benzyl Ester Hydrogenolysis (H₂/Pd-C)Yes

Workflow for Orthogonal Protection

The following diagram illustrates a decision-making workflow for choosing an orthogonal protecting group strategy for an aminobenzoic acid derivative.

Orthogonal_Strategy start Start with Aminobenzoic Acid protect_amine Protect Amino Group start->protect_amine boc Boc (Acid Labile) protect_amine->boc Choose PG cbz Cbz (H2 Labile) protect_amine->cbz Choose PG fmoc Fmoc (Base Labile) protect_amine->fmoc Choose PG protect_acid Protect Carboxylic Acid methyl_ethyl Methyl/Ethyl Ester (Base Labile) protect_acid->methyl_ethyl Choose PG benzyl Benzyl Ester (H2 Labile) protect_acid->benzyl Choose PG tert_butyl tert-Butyl Ester (Acid Labile) protect_acid->tert_butyl Choose PG boc->protect_acid deprotect_acid Selective Acid Deprotection boc->deprotect_acid Use Base or H2 cbz->protect_acid cbz->deprotect_acid Use Base or Acid fmoc->protect_acid fmoc->deprotect_acid Use Acid or H2 deprotect_amine Selective Amine Deprotection methyl_ethyl->deprotect_amine Use Acid or H2 benzyl->deprotect_amine Use Acid or Base tert_butyl->deprotect_amine Use Base or H2 end Further Synthesis deprotect_amine->end deprotect_acid->end

Caption: Decision workflow for orthogonal protection.

Summary of Protecting Groups

Table 2: Comparison of Common Protecting Groups for Aminobenzoic Acid Esters

Protecting GroupIntroduction Reagent(s)Deprotection ConditionsAdvantagesDisadvantages
N-Boc (Boc)₂O, baseTFA, HClStable to base and hydrogenolysisAcid labile
N-Cbz Cbz-Cl, baseH₂/Pd-C, HBr/AcOHStable to acid and baseSensitive to hydrogenolysis
N-Fmoc Fmoc-Cl, Fmoc-OSuPiperidine, DBUBase labile, orthogonal to Boc and CbzUnstable in strongly acidic or reductive conditions
Methyl/Ethyl Ester Alcohol, acid catalystNaOH, LiOHStable to acid and hydrogenolysisBase labile
Benzyl Ester BnBr, baseH₂/Pd-CStable to acid and baseSensitive to hydrogenolysis
tert-Butyl Ester Isobutylene, acid catalystTFA, HClStable to base and hydrogenolysisAcid labile

Conclusion

The successful synthesis of complex molecules derived from aminobenzoic acid esters hinges on the judicious selection and implementation of protecting group strategies. By understanding the stability and reactivity of common protecting groups such as Boc, Cbz, and Fmoc for the amino functionality, and various esters for the carboxylic acid, researchers can devise robust and efficient synthetic routes. The principles of orthogonality are paramount, enabling the selective manipulation of one functional group in the presence of the other, thereby opening up a vast chemical space for drug discovery and materials science innovation.

References

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]

  • Chemistry LibreTexts. (2015, July 19). 26.6: Synthesis of Polypeptides: A Challenge in the Application of Protecting Groups. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]

  • 6.3 Methyl Esters and Derivatives. (n.d.). [Link]

  • NPTEL. (2020, July 13). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid.... [Link]

  • Goudreau, N., et al. (2019). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 24(18), 3344. [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Tetrahedron Letters. (2007). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • ResearchGate. (n.d.). Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic.... [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2026, February 8). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Molecules. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). A novel 4-aminobenzyl ester-based carboxy-protecting group for synthesis of atypical peptides by Fmoc-But solid-phase chemistry. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. [Link]

  • Reddit. (2020, March 25). Nonaqueous cleavage of methyl esters without strong acid or base. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Avantor. (n.d.). Fmoc-4-aminobenzoic acid ≥98% (by HPLC). [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • THE GPM. (n.d.). Amino acid protecting groups. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with not just protocols, but the rationale behind them.

Methyl 5-amino-2-fluoro-4-methylbenzoate is a key intermediate in the development of various pharmaceutical compounds. Its successful synthesis with high yield and purity is critical for downstream applications. This guide provides a comprehensive walkthrough of a reliable synthetic route, complete with detailed experimental protocols, troubleshooting FAQs, and data-driven insights.

Synthetic Pathway Overview

The synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate is typically achieved through a four-step sequence starting from m-fluorotoluene. Each step presents unique challenges and opportunities for optimization.

Synthetic_Pathway A m-Fluorotoluene B 2-Fluoro-4-methylbenzoic acid A->B Friedel-Crafts Acylation & Hydrolysis C Methyl 2-fluoro-4-methylbenzoate B->C Esterification D Methyl 2-fluoro-4-methyl-5-nitrobenzoate C->D Nitration E Methyl 5-amino-2-fluoro-4-methylbenzoate D->E Reduction

Caption: Overall synthetic workflow for Methyl 5-amino-2-fluoro-4-methylbenzoate.

Part 1: Synthesis of the Starting Material: Methyl 2-fluoro-4-methylbenzoate

A reliable supply of the starting ester is paramount. This section details its preparation from commercially available m-fluorotoluene.

Step 1: Friedel-Crafts Acylation and Hydrolysis to 2-Fluoro-4-methylbenzoic Acid

This initial step involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis to the corresponding benzoic acid.

Experimental Protocol:

  • Acylation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool a suspension of anhydrous aluminum trichloride in dichloromethane. Slowly add a solution of m-fluorotoluene and trichloroacetyl chloride in dichloromethane while maintaining a low temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, quench the reaction with ice water and a dilute acid. The resulting intermediate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

  • Purification: The desired 2-fluoro-4-methylbenzoic acid isomer can be separated and purified by recrystallization.

Step 2: Esterification to Methyl 2-fluoro-4-methylbenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl 2-fluoro-4-methylbenzoate.[1]

Part 2: Nitration of Methyl 2-fluoro-4-methylbenzoate

This electrophilic aromatic substitution is a critical step where regioselectivity is key to obtaining the desired 5-nitro isomer.

Nitration_Troubleshooting start Low Yield in Nitration Step q1 Incomplete Reaction? start->q1 q2 Formation of Byproducts? start->q2 s1 Increase reaction time or temperature slightly. Ensure adequate mixing. q1->s1 s3 Verify purity of starting material. Ensure anhydrous conditions. q1->s3 s2 Check for dinitration products via TLC/LC-MS. Maintain low temperature during nitrating agent addition. q2->s2

Caption: Troubleshooting logic for the nitration step.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at a low temperature (0-5 °C).

  • Reaction Setup: Dissolve Methyl 2-fluoro-4-methylbenzoate in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the solution of the ester, maintaining the temperature below 10 °C.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is then filtered, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate can be purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting the Nitration Step
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or allow the reaction to slowly warm to room temperature after the addition of the nitrating mixture.
Formation of dinitro byproducts.Maintain a strict low-temperature profile during the addition of the nitrating mixture. Use a stoichiometric amount of nitric acid.[3]
Incorrect regioselectivity.The directing effects of the fluorine, methyl, and ester groups favor nitration at the 5-position. However, other isomers can form. Optimize the reaction temperature and acid catalyst concentration.
Product is an oil and does not solidify Presence of impurities.Attempt to purify by column chromatography on silica gel.
Dark-colored product Oxidation side reactions.Ensure the reaction temperature is well-controlled and avoid prolonged reaction times at elevated temperatures.

Part 3: Reduction of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

The final step is the reduction of the nitro group to an amine. This transformation is often high-yielding but requires careful selection of the reducing agent to avoid side reactions.

Recommended Method: Iron-Mediated Reduction (Béchamp Reduction)

This method is highly chemoselective, cost-effective, and generally provides a clean reduction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend Methyl 2-fluoro-4-methyl-5-nitrobenzoate and iron powder in a mixture of ethanol and water.

  • Acid Addition: Add a catalytic amount of a weak acid, such as acetic acid or ammonium chloride, to initiate the reaction.[4]

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates the reaction is progressing.

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. The filtration can be challenging due to the formation of gelatinous iron hydroxides. Washing the filter cake thoroughly with hot ethanol is recommended.

  • Extraction: The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid.

  • Purification: The crude Methyl 5-amino-2-fluoro-4-methylbenzoate can be purified by recrystallization or column chromatography.

Troubleshooting the Reduction Step
Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient amount of iron or acid.Use a larger excess of iron powder (5-10 equivalents). Ensure the iron is of fine mesh for a larger surface area. Add the acid portion-wise to maintain the reaction rate.
Deactivation of iron surface.Pre-treat the iron powder with dilute HCl to activate it.
Difficult Filtration Formation of fine iron oxide/hydroxide precipitate.Filter the hot reaction mixture through a pre-heated funnel with a celite pad. Some literature suggests adding EDTA during workup to chelate iron salts and improve filtration.
Product Contamination with Iron Salts Inefficient removal during workup.After filtration, perform a thorough aqueous wash of the organic extract. An additional wash with a dilute solution of a chelating agent like EDTA can be beneficial.
Low Yield Adsorption of the product onto the iron sludge.Wash the filter cake extensively with hot solvent (e.g., ethanol, ethyl acetate).
Formation of side products (e.g., azo, azoxy compounds).While less common with iron/acid, ensure the reaction goes to completion. These intermediates are more likely with other reducing agents.[5]
Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another effective method, often providing very clean reactions and high yields.[6][7]

Experimental Protocol:

  • Reaction Setup: Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the scale and available equipment) and stir vigorously.

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.

Considerations for Catalytic Hydrogenation:

  • Catalyst Poisoning: Ensure the starting material and solvent are free of sulfur-containing impurities, which can poison the catalyst.

  • Safety: Hydrogen is highly flammable. Ensure proper safety precautions are taken.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this synthesis?

A1: With careful optimization at each step, an overall yield of 50-60% from m-fluorotoluene can be considered a good result. The reduction step is typically the highest yielding (85-95%), while the Friedel-Crafts and nitration steps may have more moderate yields due to isomer formation and potential side reactions.

Q2: How critical is the temperature control during the nitration step?

A2: It is extremely critical. Exceeding the recommended temperature can lead to the formation of dinitrated byproducts, which are difficult to separate from the desired mononitro compound and will significantly lower the yield of the final product.[3]

Q3: Can I use other reducing agents for the final step?

A3: Yes, other reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can also be used.[5] However, iron is generally preferred due to its lower cost and reduced toxicity of the waste stream. Catalytic hydrogenation is an excellent, clean alternative if the equipment is available.

Q4: My final product is colored. How can I decolorize it?

A4: A common method for decolorizing organic compounds is to treat a solution of the crude product with activated charcoal before the final recrystallization. Gently heat the solution with a small amount of charcoal, then filter the hot solution to remove the charcoal before allowing it to cool and crystallize.

Q5: What are the best analytical techniques to monitor the progress of these reactions?

A5: Thin Layer Chromatography (TLC) is indispensable for routine monitoring of reaction progress. For more detailed analysis of purity and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the final product and key intermediates.

References

  • RSC Education. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Retrieved from [Link]

  • RSC Publishing. (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • PubMed. (2005, April 21). Highly Efficient Catalysts for the Hydrogenation of Nitro-Substituted Aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Retrieved from [Link]

  • Patsnap. (2019, April 2). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • RSC Education. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2013, October 7). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Patsnap. (2019, March 1). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • BuyersGuideChem. (n.d.). 2-Fluoro-4-methyl-5-nitro-benzoic acid methyl ester. Retrieved from [Link]

  • Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio.... Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • Blog. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Optimization

Technical Support Center: Identifying and Removing Impurities from Substituted Benzoate Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for substituted benzoate reactions. This guide is designed to provide practical, in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for substituted benzoate reactions. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of substituted benzoates. As Senior Application Scientists, we understand that achieving high purity is paramount for reliable downstream applications, from materials science to pharmaceutical development. This resource is structured to address specific challenges with a focus on the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my substituted benzoate reaction?

The nature of impurities is highly dependent on the synthetic route employed. However, some common culprits appear across various methods:

  • Unreacted Starting Materials: Due to reaction equilibria, it's common to have residual starting materials, such as the parent benzoic acid or alcohol, in the crude product mixture.[1]

  • Side-Reaction Products: Depending on the specific reaction, byproducts can form. For instance, in Fischer esterifications, self-condensation of the alcohol can lead to ether formation, especially at elevated temperatures.[1]

  • Reagents and Catalysts: Residual acid or base catalysts, as well as coupling agents, can contaminate the final product if not thoroughly removed during workup.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents is a frequent source of contamination.

  • Products of Over-oxidation: When synthesizing substituted benzoic acids via oxidation of alkylbenzenes, over-oxidation can cleave the aromatic ring, leading to a complex mixture of byproducts.[2]

Q2: My NMR shows unreacted benzoic acid. What is the most efficient way to remove it?

For the removal of unreacted benzoic acid, acid-base extraction is typically the most effective and widely used method.[3] This technique leverages the acidic nature of the carboxylic acid group.

The Principle: By washing an organic solution of your crude product with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the acidic benzoic acid is deprotonated to form its water-soluble carboxylate salt.[4][5] This salt preferentially partitions into the aqueous layer, which can then be separated from the organic layer containing your desired (and presumably less acidic or neutral) substituted benzoate.

Q3: I'm concerned about my ester hydrolyzing during a basic wash. What precautions should I take?

This is a valid concern, as esters can undergo base-mediated hydrolysis back to the carboxylate and alcohol.[6][7] To minimize this:

  • Use a Mild Base: Opt for a weaker base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] Sodium bicarbonate is generally sufficient to deprotonate benzoic acid without significantly promoting ester hydrolysis under standard extraction conditions.

  • Keep it Cold: Perform the extraction using cold solutions and minimize the contact time between the organic and aqueous layers.

  • Work Quickly: Do not let the separatory funnel sit for extended periods with the basic solution.

Q4: Recrystallization isn't working well; my product and impurities are co-crystallizing. What can I do?

Co-crystallization is a common issue when the desired product and an impurity have similar solubility profiles in the chosen solvent.[3] Here are some troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical.[2] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[8][9] Experiment with a range of solvents with varying polarities.

  • Solvent Mixtures: Using a binary solvent system can fine-tune the solubility. Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Re-heat to clarify and then allow to cool slowly.

  • Slow Cooling: Rapid cooling can trap impurities in the crystal lattice.[9] Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize recovery.

Q5: My substituted benzoate is very polar and streaks on the TLC plate. How can I effectively purify it by column chromatography?

Purifying highly polar compounds by column chromatography can be challenging. Here are some strategies:

  • Mobile Phase Modification: For very polar compounds that don't move from the baseline with standard eluents like ethyl acetate/hexane, you may need to use a more polar mobile phase.[10] Consider adding a small percentage of methanol to your eluent.

  • Acid/Base Additives: Depending on the nature of your compound, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and elution.[10][11] For acidic compounds, the addition of a small amount of a base can help to deprotonate any residual acidic sites on the silica gel, reducing tailing.[11]

  • Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), might be a more suitable option.[12]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Primary Symptom: The isolated yield of the desired benzoate ester is significantly lower than expected.

Potential Cause Underlying Principle & Explanation Recommended Solution
Reversible Reaction Fischer esterification is an equilibrium-controlled process. The presence of the water byproduct can drive the reaction backward, hydrolyzing the ester back to the starting materials.[13][14][15]To shift the equilibrium towards the products, either use a large excess of the alcohol reactant or remove water as it forms, for example, by using a Dean-Stark apparatus.[1][13]
Insufficient Catalyst The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[15][16]Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Steric Hindrance Bulky substituents on either the benzoic acid or the alcohol can sterically hinder the approach of the nucleophile, slowing down the reaction rate.Increase the reaction time and/or temperature. Alternatively, consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride.[13]
Inefficient Workup If the desired ester has some water solubility, it can be lost to the aqueous layer during extraction.Perform a back-extraction of the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.[3]
Issue 2: Emulsion Formation During Acid-Base Extraction

Primary Symptom: A stable, cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.

Potential Cause Underlying Principle & Explanation Recommended Solution
Vigorous Shaking Excessive agitation can lead to the formation of a stable dispersion of one liquid within the other, particularly if surfactants or finely divided solids are present.[3]Instead of vigorous shaking, gently invert the separatory funnel several times to allow for mixing.
High Concentration Concentrated solutions can increase the viscosity and likelihood of emulsion formation.Dilute the reaction mixture with more of the organic solvent.
Presence of Particulates Undissolved solids can stabilize emulsions at the interface.Pre-filter the crude reaction mixture to remove any solid particles before extraction.
Breaking the Emulsion Allow the separatory funnel to stand undisturbed for a period. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous layer.[3] If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.[3]
Issue 3: Product Decomposition on Silica Gel Column

Primary Symptom: The recovery from column chromatography is low, and TLC analysis of the collected fractions shows the appearance of new, more polar spots.

Potential Cause Underlying Principle & Explanation Recommended Solution
Hydrolysis on Acidic Silica Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially in the presence of protic solvents in the eluent.[11]Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed with the initial eluent.[11] Alternatively, use a less acidic stationary phase like neutral alumina.
Prolonged Contact Time The longer the compound remains on the column, the greater the opportunity for decomposition.Optimize the mobile phase to achieve a reasonable elution time. A retention factor (Rf) of 0.2-0.4 on TLC is a good target.[10] Running the column with a slight positive pressure ("flash chromatography") will also reduce the run time.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction to Remove Benzoic Acid Impurities
  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the NaHCO₃ solution should be about one-third to one-half of the organic solvent volume.[3]

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate fully.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with a fresh portion of NaHCO₃ solution.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a Substituted Benzoic Acid
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature.[8][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid.[18] Add more solvent in small portions until the solid is completely dissolved.[17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[19]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[9] Covering the flask can help to slow the cooling rate.

  • Crystallization: Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely.

Visualizing the Workflow

Purification_Workflow

Impurity_Formation

References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of Texas.
  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from Department of Chemistry, University of South Alabama.
  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps.
  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. (n.d.). BenchChem.
  • Technical Support Center: Purifying Substituted Benzoates by Column Chrom
  • Acid-Base Extraction of Benzoic Acid. (n.d.). Scribd.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Minimizing byproduct formation in benzo
  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from Department of Chemistry, University of South Alabama.
  • Exp 6 - Extraction. (n.d.). Retrieved from Department of Chemistry, University of Missouri–St. Louis.
  • Benzoic Acid Esters, Benzo
  • Process for the purification of benzoic acid. (1978).
  • Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. (n.d.). BenchChem.
  • common side reactions in the synthesis of substituted benzoic acids. (n.d.). BenchChem.
  • Loai Aljerf, et al. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.
  • Process for the manufacture of benzoic acid and salts thereof. (1992).
  • Recrystallization of Benzoic Acid Objective. (2015, November 17). WordPress.com.
  • A Simplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products. (n.d.).
  • Recrystallisation of benzoic acid and determination of its melting point. (n.d.). M.C.C. Science.
  • Base Medi
  • Sert, E. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
  • Fischer Esterification. (2021, November 18). Chemistry Steps.
  • Hydrolysis of ethyl benzo
  • Procedure for the preparation of esters of benzoic acid. (n.d.).
  • Method for producing a benzoate. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • How to separate ester from carboxylic acid by using chromatography? (2020, January 6).
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Process for the manufacture of benzoic acid and salts thereof. (n.d.).
  • benzoylcholine iodide and chloride. (n.d.). Organic Syntheses Procedure.
  • Profile of Benzoic Acid/Sodium Benzoate. (2013, November 11). Cosmetics & Toiletries.
  • Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. (n.d.). PMC.
  • Understanding Benzoate Allergy: Symptoms, Treatment, and Precautions. (2025, February 26). Wyndly.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.).
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • PROCESS FOR THE PRODUCTION OF SODIUM BENZOATE. (n.d.).
  • Reactivity and transport safety of substituted methyl benzoates. (2016, August 18). Chemistry Stack Exchange.
  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts.
  • Fischer Esterific
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015, January 12). AQA.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of Substituted Toluenes

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the electrophilic aromatic nitration of substituted toluenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the electrophilic aromatic nitration of substituted toluenes. While nitration is a fundamental transformation, the delicate balance between regioselectivity, over-nitration, and benzylic oxidation frequently complicates scale-up and purification.

Mechanistic Pathways of Side-Product Formation

To troubleshoot effectively, we must first understand the causality behind the formation of impurities. The nitration of toluene derivatives using classical mixed acid (HNO₃/H₂SO₄) is highly exothermic. The nitronium ion (NO₂⁺) is the primary electrophile, but nitric acid also acts as a potent oxidant.

  • Over-nitration: Occurs when the mono-nitrated product undergoes subsequent electrophilic aromatic substitution. Because the nitro group is deactivating, this usually requires higher temperatures or excess nitrating agent. However, localized exotherms (hot spots) in poorly stirred reactors can provide the activation energy needed for di- and tri-nitration [1].

  • Benzylic Oxidation: The benzylic methyl group is susceptible to oxidation by nitrous oxide (NOx) species generated during the reaction. This side-chain oxidation yields benzaldehydes and benzoic acids [3].

  • Mixed Byproducts: Oxidized products can subsequently undergo nitration (yielding nitrobenzoic acids), or nitrated products can undergo oxidation [4].

NitrationPathways Toluene Substituted Toluene EAS Electrophilic Aromatic Substitution (HNO3/H2SO4) Toluene->EAS Ox Benzylic Oxidation (NOx species / Heat) Toluene->Ox Mono Mono-nitrotoluenes (Target Product) EAS->Mono DiTri Di/Tri-nitrotoluenes (Over-nitration) EAS->DiTri NitroOx Nitrobenzoic Acids (Mixed Byproducts) EAS->NitroOx OxProd Benzaldehydes & Benzoic Acids Ox->OxProd Ox->NitroOx Mono->EAS Excess HNO3 Temp Spikes Mono->Ox Subsequent Oxidation OxProd->EAS Subsequent Nitration

Mechanistic pathways of toluene nitration detailing target products and common side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I isolating benzoic acid derivatives instead of my target nitrotoluene? A: You are observing benzylic oxidation. Nitric acid is a strong oxidizing agent, and the generation of NOx species during the reaction attacks the benzylic C-H bonds [4]. This is almost entirely temperature-dependent. If your reaction temperature exceeds 10–15 °C during the addition of the nitrating mixture, the kinetic barrier for oxidation is breached. Ensure strict temperature control (0–5 °C) and consider using a slight deficit of HNO₃ (0.95 eq) if oxidation persists [3].

Q2: How do I prevent the formation of dinitrated and trinitrated species? A: Over-nitration is caused by two factors: excess nitrating agent and localized exotherms [1]. Because the first nitro group deactivates the ring, the second nitration requires more energy. If your stirring is inadequate, the localized concentration of HNO₃ and the localized heat of reaction will drive the formation of dinitrotoluenes. Fix: Increase the stirring rate (>400 rpm in standard flasks), use a biphasic solvent system (e.g., dichloroethane) to act as a heat sink, and ensure the dropwise addition of the mixed acid spans at least 30–60 minutes [2].

Q3: My substituted toluene has a halogen (e.g., chlorotoluene). Does this change the side-product profile? A: Yes. Halogens are inductively deactivating but resonance directing (ortho/para). The deactivating nature of the chloro or bromo group makes the aromatic ring slightly less reactive toward electrophilic substitution, which paradoxically can increase the relative rate of benzylic oxidation if the temperature is raised to force the nitration to completion [2]. You must maintain low temperatures but may need to extend the reaction time rather than increasing the heat.

Q4: How do I remove phenolic byproducts (nitrocresols) from the crude mixture? A: Nitrocresols form via a complex oxidation-nitration sequence. Because they possess a slightly acidic phenolic proton, they can be removed via a chemoselective mildly alkaline wash. Washing your organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) will deprotonate the nitrocresols and benzoic acids, partitioning them into the aqueous waste layer[1].

Quantitative Impact of Reaction Parameters

The causality between temperature and side-product formation is well-documented. As thermal energy increases, the highly ordered transition state required for regioselective electrophilic aromatic substitution is bypassed in favor of the lower-barrier radical oxidation pathways initiated by NOx species.

The following table summarizes the effect of temperature on the nitration of toluene derivatives, demonstrating the exponential increase in oxidation products (benzaldehydes, benzoic acids, and oxo-derivatives) as temperature rises [3].

Reaction Temperature (°C)Toluene Conversion (%)Regioselectivity (p/o ratio)Oxidation Side Products (%)Primary Mechanism of Failure
80 42.01.581.0Incomplete conversion
90 48.01.402.0Optimal balance (for this specific catalytic system)
100 51.21.342.0Loss of regioselectivity
110 50.01.183.0Initiation of benzylic oxidation
120 43.01.354.0Catalyst/reagent degradation
130 36.01.2612.0Severe oxidation & NOx generation

Note: Data adapted from solid-acid catalyzed nitration studies to illustrate thermal trends. In classical mixed-acid systems, the temperature threshold for oxidation is significantly lower (typically >15 °C).

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate built-in checkpoints. If a checkpoint fails, the protocol dictates immediate corrective action, ensuring trustworthiness and reproducibility.

Protocol A: Optimized Low-Temperature Nitration of Substituted Toluenes

Objective: Maximize mono-nitration while suppressing benzylic oxidation and over-nitration.

  • Reaction Setup: In a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and an internal temperature probe, dissolve the substituted toluene (1.0 eq, e.g., 0.2 mol) in an inert halogenated solvent (e.g., 1,2-dichloroethane, 10 volumes) [2].

  • Cooling: Submerge the flask in an ice-brine bath. Checkpoint: Do not proceed until the internal temperature stabilizes between -5 °C and 0 °C.

  • Preparation of Mixed Acid: In a separate, heavily cooled Erlenmeyer flask, carefully add concentrated sulfuric acid (1.5 eq) to concentrated nitric acid (1.05 eq). Causality note: The slight excess of HNO₃ accounts for minor decomposition, while the H₂SO₄ generates the active NO₂⁺ electrophile.

  • Addition: Transfer the cold mixed acid to the dropping funnel. Begin dropwise addition to the toluene solution.

  • Thermal Control (Critical Step): Adjust the addition rate so that the internal temperature never exceeds 5 °C . Self-Validation: If the temperature spikes to 6 °C, immediately halt the addition and increase the stirring rate until the temperature drops back to 2 °C [1].

  • Completion: Once addition is complete, maintain stirring at 0–5 °C for 2 hours. Monitor by TLC or HPLC until the starting material is consumed.

Protocol B: Chemoselective Workup for the Removal of Oxidized Side Products

Objective: Isolate the target mono-nitrotoluene from unreacted starting material, dinitrotoluenes, and oxidized byproducts (benzoic acids/nitrocresols).

  • Quenching: Carefully pour the cold reaction mixture over crushed ice (10 volumes relative to the reaction size) while stirring vigorously. Causality note: This violently dilutes the acid, instantly halting both nitration and oxidation pathways.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower organic layer (containing the product and organic impurities). Extract the aqueous layer once with fresh 1,2-dichloroethane and combine the organic layers.

  • Alkaline Wash (Removal of Oxidation Products): Wash the combined organic layers with saturated aqueous NaHCO₃ (3 x 5 volumes). Checkpoint: The evolution of CO₂ gas indicates the neutralization of residual acid and the deprotonation of benzoic acid/nitrocresol side products. Continue washing until no further gas evolution is observed and the aqueous pH is >7.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude mixture will contain ortho-, meta-, and para-isomers. Separate these via recrystallization (if one isomer is highly crystalline) or silica gel column chromatography [2].

References

  • 2-Bromo-6-nitrotoluene | 55289-35-5 | Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6XDc_8g2flTgBlLGh17WQufeEENxBgf6qdQOPw4w5ty2ziJIF-IU3Vlp2zE03VDkdLu_4vdagQuyU_sQAsJaZwGF0Wgj82zKwbEea02rsntZVlKKwYY-0DRmeeIkNipJDTyMG4w==]
  • Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsnFHibq9ThfGfzfFth2WePrypzcr_APbT0dSw_trwJLYsO1HDJySMk_VOgTrvsMFFjDYNRdgbVUqv4u7_bOyr3QDefPz0vGYU4fso5P0tZH-A59-lnDahZ3_B2QS8ZqTqHq0VMxsZtnNTT0mEUG8iNpAsLz1bXuEWQBfvw7CMGWtmKQV1ahnwxqs5BiKmdvW_EUn97hUMH4zUwvK1rH-SBn4-Wup4]
  • MoO3/SiO2-ZrO2 Catalyst: Effect of Calcination Temperature on Physico-chemical Properties and Activities in Nitration of Toluene. Bulletin of Chemical Reaction Engineering & Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGPZub1V7aXkrtFZyAgI6pWRBEYrAs5cfSnsAuQUZHYRkD1Med0o3S42IpSsc6zv2QF6p93LruQ2uuOEJYErA1Rm75Hl1u0iv60bPv8qCn7aBoERY_e9EPMX0s0Rl3tM29VQOx_gEW9j50E07hph0z4VgkukKB0ZayuANgn4zn]
  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC (National Institutes of Health).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWOBXXg5mdvqRjnyRKil2OGdI_zIxabuvq4kvHlU7kvLJHwdFzvBEYt6moJEpDRvQwGC3QBXQBzX4fsjBM21wpcoRHaKqRs0BJ8yhlrFrkKBzQ4u-4nN8EMNiwKzXc3ircJyutp-QNaP1sRwE=]
Optimization

Fluorination Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Fluorination Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of fluorinated aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of fluorinated aromatic compounds. Fluorination is notoriously challenging due to the high hydration energy of the fluoride ion, the extreme electronegativity of fluorine, and the high activation barriers for C–F reductive elimination.

This center moves beyond basic recipes. Here, we detail the causality behind reaction failures and provide self-validating protocols to ensure scientific integrity and reproducibility in your drug development and materials science workflows.

Section 1: Electrophilic Fluorination (N–F Reagents)

Q: Why am I getting complex mixtures, dearomatization, and poor ortho/para selectivity when fluorinating electron-rich arenes with Selectfluor?

The Causality: The root cause lies in the fundamental mechanism of electrophilic fluorination. While Selectfluor is a highly stable and versatile N–F reagent[1], its reaction with electron-rich aromatic substrates often proceeds via a Single-Electron Transfer (SET) pathway rather than a clean bimolecular nucleophilic substitution (SN2)[2]. In the SET pathway, the aromatic substrate donates an electron to Selectfluor, generating a highly reactive radical cation intermediate. This species undergoes unselective recombination, leading to poor regioselectivity and over-oxidation, which ultimately causes dearomatization—a particularly significant problem for phenols[2].

Troubleshooting Actions:

  • Solvent Modulation: Switch from highly polar, protic solvents (like water or MeOH) to anhydrous acetonitrile (MeCN). Protic solvents stabilize radical cation intermediates, prolonging their lifetime and promoting dearomatization.

  • Reagent Substitution: If SET persists, downgrade the oxidation potential of your fluorinating agent. Switch from Selectfluor to N-fluorobenzenesulfonimide (NFSI), which is milder and favors a more concerted electrophilic aromatic substitution pathway[3].

Protocol: Standard Electrophilic Fluorination of Arenes

Validation Check: The reaction should remain a homogeneous solution. A sudden color change to deep brown or black indicates radical polymerization (SET failure).

  • Charge a flame-dried Schlenk flask with the electron-rich arene (1.0 equiv) and anhydrous MeCN (0.2 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add Selectfluor (1.05 equiv) portion-wise over 10 minutes to prevent thermal spikes.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Section 2: Nucleophilic Aromatic Fluorination (Pd-Catalyzed)

Q: During Pd-catalyzed fluorination of aryl bromides/triflates, I observe high levels of proto-deborylation (reduction) and regioisomeric mixtures. How can I suppress this?

The Causality: This is a classic symptom of a stalled catalytic cycle. The C–F reductive elimination from the Pd(II) intermediate is the rate-limiting step due to the high thermodynamic stability of the Pd–F bond and the polarization mismatch between the soft Pd(II) center and the hard fluoride ligand. When reductive elimination is slow, the long-lived Pd(II)–aryl intermediate undergoes off-cycle side reactions, such as aryne formation (leading to regioisomeric mixtures) or protonation by trace moisture (leading to proto-deborylation)[4].

Troubleshooting Actions: The solution is to destabilize the Pd(II) ground state to lower the activation barrier for C–F reductive elimination. As demonstrated by Buchwald and colleagues, utilizing a specifically designed fluorinated biaryl monophosphine ligand like AlPhos (L1) achieves exactly this[4]. Unlike earlier ligands that form stabilizing intramolecular C–H···F interactions with the Pd center, AlPhos lacks these stabilizing contacts. This ground-state destabilization forces a rapid, room-temperature C–F reductive elimination with >100:1 regioselectivity[4][5].

Protocol: Room-Temperature Pd-Catalyzed Fluorination using AlPhos

Validation Check: Monitor the reaction via ¹⁹F NMR. The appearance of a sharp singlet characteristic of the Ar–F product, without accompanying multiplets (indicative of regioisomers), confirms successful and selective reductive elimination.

  • In a nitrogen-filled glovebox, charge a vial with the aryl triflate (1.0 mmol), anhydrous CsF (3.0 mmol), and the [(AlPhos)Pd(COD)] precatalyst (2–5 mol%).

  • Add anhydrous toluene or 2-MeTHF (10 mL).

  • Seal the vial, remove it from the glovebox, and stir vigorously at room temperature (25 °C) for 12–24 hours.

  • Filter the crude mixture through a short pad of Celite, eluting with EtOAc, and concentrate for purification.

Section 3: Halex Reaction (Halogen Exchange)

Q: My KF-mediated Halex reaction on unactivated aryl chlorides is stalling at <10% conversion. Increasing the temperature just leads to decomposition. What is wrong?

The Causality: The "naked" fluoride ion is highly nucleophilic, but in practice, alkali metal fluorides (like KF) have exceptionally high lattice energies and are completely insoluble in non-polar solvents. If you use polar protic solvents, the fluoride becomes heavily solvated via hydrogen bonding, which completely neutralizes its nucleophilicity.

Troubleshooting Actions:

  • Anhydrous Conditions: Use spray-dried KF to eliminate lattice water.

  • Phase-Transfer Catalysis: Add 18-crown-6 (for KF) or tetraphenylphosphonium bromide. These additives sequester the potassium cation, solubilizing the fluoride ion in polar aprotic solvents (like Sulfolane or DMF) and leaving it "naked" and highly reactive.

Data Presentation: Fluorinating Agents Comparison

ReagentTypeStability / HandlingTypical SubstratesCommon Side Reactions
Selectfluor Electrophilic (N–F)High (Air/Moisture stable solid)Electron-rich arenes, enolatesDearomatization via SET, poor regioselectivity
NFSI Electrophilic (N–F)High (Stable solid)Organometallics, moderate arenesSlower reaction rates compared to Selectfluor
CsF / AgF Nucleophilic (F⁻)HygroscopicAryl halides/triflates (with Pd)Proto-deborylation, aryne formation
Spray-dried KF Nucleophilic (F⁻)Highly hygroscopicElectron-deficient aryl halidesStalled conversion without phase-transfer catalyst

Visualizations of Fluorination Workflows

Workflow Start Determine Substrate Type ElecRich Electron-Rich Arene (e.g., Phenols, Anisoles) Start->ElecRich ElecDef Electron-Deficient Arene (e.g., Nitroarenes) Start->ElecDef Halide Aryl Halide / Triflate (Cross-Coupling Precursor) Start->Halide Select Electrophilic Fluorination Reagent: Selectfluor / NFSI Mechanism: SET / SN2 ElecRich->Select Halex Nucleophilic SNAr / Halex Reagent: KF + 18-crown-6 Solvent: Sulfolane ElecDef->Halex PdCat Pd-Catalyzed Fluorination Catalyst: Pd + AlPhos Reagent: CsF or AgF Halide->PdCat

Figure 1: Decision tree for selecting the optimal aromatic fluorination strategy based on substrate.

PdCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-OTf or Ar-Br) Pd0->OA PdII_X L-Pd(II)(Ar)(X) Stable Intermediate OA->PdII_X TM Halide Exchange (CsF) PdII_X->TM PdII_F L-Pd(II)(Ar)(F) Destabilized by AlPhos TM->PdII_F RE Reductive Elimination (Rate-Limiting Step) PdII_F->RE RE->Pd0 Catalyst Regeneration Product Ar-F Fluorinated Product RE->Product

Figure 2: Catalytic cycle of Pd-catalyzed nucleophilic fluorination highlighting the rate-limiting step.

References

  • Source: wikipedia.
  • Source: enamine.
  • Source: mdpi.
  • Source: nih.gov (PMC)
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Forced Degradation of Aminobenzoate Esters

Welcome to the Technical Support Center for stability-indicating method (SIM) development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stability-indicating method (SIM) development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical vulnerabilities of aminobenzoate esters (e.g., benzocaine, procaine, tetracaine).

Forced degradation (stress testing) is not merely a regulatory checkbox; it is a predictive tool used to elucidate degradation pathways, validate analytical specificity, and ensure mass balance under ICH Q1A(R2) and Q1B guidelines.

Mechanistic Degradation Pathways

Understanding the structural liabilities of your active pharmaceutical ingredient (API) is the first step in troubleshooting. Aminobenzoate esters contain two primary sites of reactivity: the ester linkage (susceptible to hydrolysis) and the aromatic amine (susceptible to oxidation and excipient interactions).

Pathways API Aminobenzoate Ester (e.g., Benzocaine) Hydrolysis Base/Acid Stress (Ester Hydrolysis) API->Hydrolysis Oxidation Peroxide Stress (N-Oxidation) API->Oxidation Excipient Excipient Interaction (Formaldehyde) API->Excipient PABA p-Aminobenzoic Acid (PABA) + Alcohol Hydrolysis->PABA NOxide Hydroxylamine / Nitroso Derivatives Oxidation->NOxide NFormyl N-Formylbenzocaine (+28 Da) Excipient->NFormyl

Degradation pathways of aminobenzoate esters under various stress conditions.

Troubleshooting FAQs

Q1: Why do I observe rapid degradation of procaine and benzocaine under basic conditions, but relative stability under acidic conditions? Causality: This is driven by the mechanism of ester hydrolysis. Base-catalyzed hydrolysis (saponification) of the ester bond is an irreversible reaction driven by the strong nucleophilicity of the hydroxide ion attacking the carbonyl carbon. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process. Consequently, basic stress often rapidly cleaves the molecule into p-aminobenzoic acid (PABA) and the corresponding alcohol[1]. Solution: When performing basic stress testing, closely monitor the timepoints. You may need to reduce the concentration of NaOH (e.g., from 1.0 N to 0.1 N) or lower the temperature to hit the regulatory target of 5–20% degradation[2] without completely destroying the API.

Q2: During solid-state thermal stress of a formulated benzocaine tablet, I am detecting a degradant at +28 Da (m/z 194). Is this an oxidative degradant? Causality: No, this is an excipient-compatibility issue, specifically N-formylation. Aminobenzoates possess a highly reactive primary or secondary aromatic amine. In formulations containing polyethylene glycol (PEG) or certain osmotic sugars, the excipients can decompose under heat and humidity to yield formaldehyde or formic acid. These byproducts react directly with the amine group to form N-formylbenzocaine[3]. Solution: Differentiate this from oxidation by running an API-only control. If the +28 Da peak only appears in the formulated drug product, it is an excipient interaction, not a primary oxidative pathway.

Q3: My oxidative stress test (3% H2O2) yields 40% degradation and poor mass balance. How do I fix this? Causality: Aminobenzoates are highly susceptible to N-oxidation. Excessive oxidative stress can lead to secondary and tertiary degradation events (e.g., aromatic ring cleavage or polymerization of nitroso intermediates), which often do not elute off a standard C18 column, destroying your mass balance[4]. Solution: Regulatory guidelines do not mandate a specific peroxide concentration[5]. Dilute your oxidizer to 0.3% H2O2 or perform the study at 2-8°C. Furthermore, you must implement a self-validating quenching step (see Protocol 2) to ensure degradation stops the moment the sample is prepared for HPLC injection.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system . This means incorporating neutralization and quenching steps so that the sample matrix does not continue to degrade the API while sitting in the autosampler queue.

Workflow Start Sample Preparation (API or Drug Product) Hydro Hydrolytic Stress (0.1N HCl / NaOH) Start->Hydro Oxid Oxidative Stress (3% H2O2) Start->Oxid Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralization & Quenching (Self-Validating Step) Hydro->Neutralize pH adjust Oxid->Neutralize Quench Photo->Neutralize Reconstitute Analysis LC-MS / HPLC-UV (Target 5-20% Degradation) Neutralize->Analysis Mass Balance Check

Standardized forced degradation workflow ensuring regulatory compliance and mass balance.

Protocol 1: Controlled Hydrolytic Stress (Acid/Base)

Objective: Induce 5–20% degradation via ester hydrolysis to yield PABA.

  • Preparation: Dissolve the aminobenzoate API in a minimal amount of co-solvent (e.g., 10% Methanol) to ensure solubility, then dilute to 1 mg/mL with diluent.

  • Stress Application:

    • Acid: Add 0.1 N HCl to achieve a 1:1 v/v ratio.

    • Base: Add 0.1 N NaOH to achieve a 1:1 v/v ratio.

  • Incubation: Store at 40°C for 24 to 48 hours. Monitor via rapid HPLC screening at 6-hour intervals.

  • Self-Validating Neutralization (Critical): Before final dilution and injection, neutralize the acid samples with an equivalent volume of 0.1 N NaOH, and the base samples with 0.1 N HCl. Why? Injecting highly acidic or basic samples distorts peak shape (due to localized pH shifts on the column) and allows degradation to continue inside the autosampler vial, invalidating the degradation kinetics[6].

Protocol 2: Oxidative Stress with Quenching

Objective: Evaluate the susceptibility of the primary amine to oxidation.

  • Preparation: Prepare the API at 1 mg/mL in a neutral diluent.

  • Stress Application: Add 3% H2O2 to achieve a final concentration of 0.3% to 1.0% H2O2 in the sample vial.

  • Incubation: Store at room temperature for 12–24 hours protected from light (to prevent confounding photolytic radical generation).

  • Self-Validating Quenching (Critical): Add a calculated molar excess of sodium metabisulfite ( Na2​S2​O5​ ) or catalase enzyme to quench residual peroxide. Why? Without quenching, the API will continue to oxidize during the analytical run, leading to inconsistent peak areas between the first and last injections of the sequence.

Quantitative Data Summaries

To assist in identifying degradants and setting appropriate stress limits, use the following standardized tables based on historical data for aminobenzoate esters[3][7].

Table 1: Target Degradation Parameters for Aminobenzoate Esters
Stress ConditionReagent / EnvironmentTypical DurationTarget DegradationPrimary Risk to API
Acidic 0.1 N - 1.0 N HCl1 - 7 Days (40°C)5% - 15%Moderate Ester Hydrolysis
Basic 0.1 N NaOH2 - 24 Hours (RT)10% - 20%Rapid Ester Hydrolysis
Oxidative 0.3% - 3.0% H2​O2​ 12 - 48 Hours (RT)10% - 20%Amine Oxidation
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs / 200W hrs/m²5% - 10%Radical Formation / Dimerization
Thermal Solid State (60°C)14 - 30 Days< 5%Excipient Interaction (Formylation)
Table 2: Typical Degradants & LC-MS Signatures
Degradant NameStructural ModificationExpected Δ Mass (Da)Primary Stress Origin
p-Aminobenzoic Acid (PABA) Loss of ester alkyl chainVariable (e.g., -28 for Benzocaine)Acid/Base Hydrolysis
N-Hydroxyl Aminobenzoate Oxidation of primary amine+16 DaOxidative ( H2​O2​ )
Nitroso-benzoate derivative Further oxidation of amine+14 Da (Loss of H2​ , gain of O)Oxidative / Photolytic
N-Formyl Aminobenzoate Addition of formyl group+28 DaThermal (w/ PEG Excipients)

References

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing Pharmaceutical Outsourcing
  • Development of forced degradation and stability indicating studies of drugs—A review N
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Forced Degradation Studies: Regulatory Considerations and Implementation BioPharm Intern
  • Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms N
  • Eutectic based anesthetic compositions and applications thereof Google P

Sources

Optimization

Technical Support Center: Managing Thermal Stability of Methyl 5-amino-2-fluoro-4-methylbenzoate

Welcome to the technical support center for Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 188355-68-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 188355-68-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their work. The thermal stability of this compound is a critical parameter that influences storage, handling, reaction safety, and the quality of your final product. This document provides in-depth answers to common questions and troubleshooting scenarios to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Methyl 5-amino-2-fluoro-4-methylbenzoate?

Answer: Proper storage is the first line of defense in maintaining the compound's integrity. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:

  • Temperature: Store refrigerated at 2-8°C (36-46°F).[1] This minimizes the rate of potential slow decomposition pathways.

  • Atmosphere: Keep the container tightly sealed in a dry, inert atmosphere (e.g., under nitrogen or argon). The primary amine functionality is susceptible to oxidation, which can be accelerated by air and moisture.

  • Light: Protect from light. Aromatic amines can be light-sensitive, leading to discoloration and degradation over time. Storing the compound in an amber vial inside a refrigerator is best practice.

Q2: What are the known thermal properties and potential hazards of this compound?

Answer: Methyl 5-amino-2-fluoro-4-methylbenzoate is a solid with a predicted boiling point of approximately 316.9°C at 760 mmHg. However, significant decomposition will occur well below this temperature. The primary thermal hazards stem from its constituent functional groups: the aromatic amine and the methyl ester.

  • Aromatic Amines: This class of compounds can undergo exothermic decomposition, and their thermal stability is often influenced by the presence of oxidizing agents or other reactive species.[2][3] Decomposition can release toxic fumes, including nitrogen oxides (NOx).[2]

  • Esters: While generally stable, esters can undergo hydrolysis, especially at elevated temperatures in the presence of water, acids, or bases. Under high-temperature hydrothermal conditions, esters can react with amines to form amides.[4]

A comprehensive thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential before using this compound in heated reactions, especially during scale-up.

Q3: My solid sample has developed a yellow or brown tint over time. Is it still usable?

Answer: The appearance of a yellow to brown color is a common indicator of degradation, likely due to the oxidation of the aromatic amine group. While slight discoloration may not significantly impact purity for some applications, it signals that the material's integrity has been compromised.

  • Cause: The amine group (-NH₂) is an electron-donating group that makes the aromatic ring susceptible to oxidation. This process can be initiated by air (oxygen), light, or trace impurities.

  • Recommendation: Before use, it is critical to re-analyze the material. Use techniques like ¹H NMR, LC-MS, or HPLC to determine the purity. If significant impurities are detected or if the color change is substantial, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. Using degraded material can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted side products.

Troubleshooting Guide

Scenario 1: "I observed an unexpected exotherm during my reaction scale-up, even though the lab-scale experiment was fine. Could the starting material be the cause?"

Answer: Yes, this is a critical process safety concern. An unexpected exotherm upon scale-up can be linked to the thermal stability of the starting material.

  • Plausible Cause: The heat generated by the primary reaction increases with the cube of the reactor dimension, while the heat removal capacity (surface area) only increases with the square. A slow, exothermic decomposition of Methyl 5-amino-2-fluoro-4-methylbenzoate, which was negligible and dissipated easily on a small scale, can accumulate heat in a larger reactor. This can accelerate the decomposition rate, potentially leading to a dangerous runaway reaction.

  • Troubleshooting Steps:

    • STOP further scale-up experiments immediately.

    • Perform Thermal Analysis: Conduct a DSC analysis on the starting material. This will identify the onset temperature of decomposition and the energy released (in J/g).[5][6] This data is crucial for calculating the maximum safe operating temperature.

    • Review Reaction Conditions: Are there any reagents in your process that could be incompatible with the aromatic amine? Strong oxidizing agents (e.g., peroxides, peracids, nitric acid) can react violently with amines.[3]

    • Implement Engineering Controls: For scale-up, ensure the reactor has adequate cooling capacity, agitation, and emergency quenching protocols in place.

Scenario 2: "My sample of Methyl 5-amino-2-fluoro-4-methylbenzoate shows a broad melting point. What does this indicate?"

Answer: A broad melting point range is a classic sign of impurity. For a pure crystalline solid, the melting point should be sharp (typically within a 1-2°C range).

  • Plausible Causes:

    • Degradation: As discussed previously, oxidation or other forms of decomposition can introduce impurities.

    • Residual Solvent: Incomplete drying during its initial synthesis or purification can leave residual solvent.

    • Hygroscopicity: The compound may have absorbed moisture from the atmosphere if not stored under dry conditions.

  • Troubleshooting Steps:

    • Dry the Sample: Dry the material under a high vacuum for several hours to remove any residual solvent or moisture. Re-measure the melting point.

    • Purity Analysis: Use HPLC or GC-MS to quantify the purity and identify potential contaminants.

    • Thermal Analysis (TGA): A Thermogravimetric Analysis (TGA) can be very informative. It measures mass loss as a function of temperature. A mass loss event at a low temperature (e.g., <120°C) often corresponds to the evaporation of a volatile component like water or solvent.[7][8][9]

Experimental Protocols & Data Interpretation

Protocol 1: Screening for Thermal Hazards using Differential Scanning Calorimetry (DSC)

This protocol provides a standardized method for assessing the onset of thermal decomposition. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][10]

Objective: To determine the onset temperature (Tₒₙₛₑₜ) and enthalpy (ΔH) of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of Methyl 5-amino-2-fluoro-4-methylbenzoate into a high-pressure stainless steel or gold-plated crucible. Using a sealed high-pressure cell is critical to prevent the loss of volatile decomposition products, which could lead to an underestimation of the hazard.[6][11]

  • Reference: Use an empty, hermetically sealed crucible of the same type as the reference.

  • DSC Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 350°C at a rate of 10°C/min. A slower ramp rate (2-5°C/min) can provide higher resolution for the onset temperature.[6]

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • An endotherm (dip) will indicate melting.

    • An exotherm (peak) indicates a decomposition or other energy-releasing event.

    • Determine the extrapolated onset temperature (Tₒₙₛₑₜ) of the first major exotherm. This is the primary indicator of the start of thermal instability.

    • Integrate the area of the exotherm to calculate the enthalpy of decomposition (ΔH in J/g).

Data Interpretation Table:

ParameterTypical Value (Illustrative)Significance
Melting Point (Tₘ) ~90 - 100°CEndothermic event; indicates phase change from solid to liquid.
Onset of Decomposition (Tₒₙₛₑₜ) > 180°CStart of significant exothermic activity. A lower Tₒₙₛₑₜ indicates lower thermal stability.
Decomposition Enthalpy (ΔH) > 100 J/gIndicates the amount of energy released. Higher values suggest a more energetic and potentially hazardous decomposition.

Note: The values above are for illustrative purposes. Actual values must be determined experimentally.

Protocol 2: Assessing Mass Loss using Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature or time, providing information on thermal stability and composition.[7][12]

Objective: To determine the temperature at which mass loss begins and to quantify non-volatile content.

Methodology:

  • Instrument Calibration: Ensure the TGA balance is properly tared and the temperature is calibrated.

  • Sample Preparation: Place 5-10 mg of the sample into an alumina or platinum TGA pan.

  • TGA Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 500°C at a rate of 10°C/min.

    • Use a nitrogen purge gas (50 mL/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • The temperature at which a significant drop in mass occurs indicates the onset of decomposition or volatilization.

    • The derivative of this curve (DTG) can be plotted to show the temperature of the maximum rate of mass loss.

Visualized Workflows

Workflow for Thermal Hazard Assessment

This diagram outlines the logical flow for evaluating the thermal risks associated with using Methyl 5-amino-2-fluoro-4-methylbenzoate in a new chemical process.

Thermal_Hazard_Assessment start New Process Involving Methyl 5-amino-2-fluoro-4-methylbenzoate lit_review Literature Review: Known incompatibilities, SDS data start->lit_review dsc_screen Perform DSC Screening (10°C/min ramp) lit_review->dsc_screen exotherm_check Exotherm Observed Below Max Process Temp? dsc_screen->exotherm_check tga_analysis Perform TGA Analysis (Mass Loss Profile) exotherm_check->tga_analysis No   no_go HALT PROCESS Re-evaluate Chemistry or Conditions (Consider Adiabatic Calorimetry) exotherm_check->no_go  Yes isothermal_dsc Further Analysis: Isothermal DSC at Process Temp tga_analysis->isothermal_dsc safe_proceed Proceed with Caution Implement Engineering Controls isothermal_dsc->safe_proceed

Caption: A decision workflow for assessing thermal hazards.

Troubleshooting Sample Discoloration

This decision tree helps diagnose and resolve issues related to the physical appearance and purity of the compound.

Discoloration_Troubleshooting start Sample is Discolored (Yellow/Brown) check_storage Were storage conditions met? (2-8°C, Dark, Inert) start->check_storage improper_storage Root Cause: Improper Storage (Likely Oxidation/Degradation) check_storage->improper_storage No proper_storage Storage Conditions Met check_storage->proper_storage Yes purity_analysis Action: Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) improper_storage->purity_analysis proper_storage->purity_analysis purity_check Is Purity > 98%? purity_analysis->purity_check use_as_is Decision: Use with Caution (Minor chromophore present) purity_check->use_as_is Yes repurify Decision: Repurify or Discard purity_check->repurify No

Caption: A troubleshooting guide for discolored samples.

References

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evalu
  • On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. PubMed.
  • Differential Scanning Calorimetry (DSC). Prime Process Safety Center.
  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
  • Methyl 5-amino-2-fluoro-4-methylbenzo
  • Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. SciSpace.
  • Determining the content of amino groups using TGA?
  • Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture. JagWorks@USA - University of South Alabama.
  • Review on CO2 Capture Using Amine-Functionalized M
  • Thermogravimetric analysis (TGA) before (solid lines) and after (dashed...).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
  • Methyl 5-amino-2-fluoro-4-methylbenzo
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC - NIH.
  • Methyl 5-amino-2-fluoro-4-methylbenzo
  • 1352887-75-2 | Methyl 4-amino-5-fluoro-2-methylbenzo

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Troubleshooting

Technical Support Center: Mastering the Purification of Fluorinated Intermediates by Column Chromatography

Welcome to the technical support center for the column chromatography of fluorinated intermediates. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical exp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the column chromatography of fluorinated intermediates. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical expertise and practical troubleshooting advice. As Senior Application Scientists, we understand the unique challenges posed by the introduction of fluorine into organic molecules and have developed this resource to help you navigate these complexities and achieve your purification goals.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing chromatographic methods for fluorinated compounds.

Q1: Why are fluorinated intermediates often difficult to purify using standard silica gel chromatography?

The high electronegativity of fluorine atoms can significantly alter the physicochemical properties of a molecule, leading to several challenges in traditional normal-phase chromatography on silica gel.[1][2] Fluorine can reduce the polarity of neighboring functional groups, leading to weaker interactions with the polar silica stationary phase and resulting in poor retention and co-elution with non-polar impurities. Additionally, some fluorinated compounds can be unstable on silica, and the rigid structure of fluorocarbon chains can lead to unusual adsorption behaviors.[3][4]

Q2: What are the recommended stationary phases for purifying fluorinated intermediates?

For many challenging separations of fluorinated compounds, specialized fluorinated stationary phases are highly recommended as they can provide alternative and complementary separation mechanisms to traditional C8 and C18 columns.[5][6] The two main types are:

  • Perfluoroalkyl Phases: These phases exhibit enhanced retention and selectivity for halogenated compounds. They are particularly effective for separating positional isomers and non-planar molecules.[5]

  • Pentafluorophenyl (PFP) Phases: PFP phases are more hydrophobic than their perfluoroalkyl counterparts and offer unique selectivity based on a combination of interactions, including hydrophobic, π-π, dipole-dipole, and charge transfer interactions.[5][7] They are particularly useful for separating aromatic and halogenated aromatic compounds.[6]

Sometimes, for less complex separations, traditional silica gel or alumina can still be effective, especially when the polarity difference between the target compound and impurities is significant.[8][9]

Q3: How do I select the optimal mobile phase for my fluorinated compound?

Mobile phase selection is critical for achieving good separation. For normal-phase chromatography on silica or alumina, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[8]

For separations on fluorinated stationary phases, which are often used in reverse-phase mode, a common mobile phase is a mixture of water and a miscible organic solvent like acetonitrile or methanol.[5][10] The addition of modifiers can significantly impact selectivity:

  • Trifluoroacetic Acid (TFA): A small amount of TFA (e.g., 0.1%) is often added to the mobile phase to improve peak shape for acidic and basic compounds by suppressing ionization.[11]

  • 2,2,2-Trifluoroethanol (TFE): TFE as a mobile phase modifier with fluorinated stationary phases can lead to unique selectivity. It is believed that TFE molecules strongly adsorb to the fluorinated surface, altering the chromatographic interactions.[6][12] This can result in increased retention for basic compounds and decreased retention for H-bond donor compounds.[6][12]

  • Buffers: For ionizable compounds, using a buffer to control the pH of the mobile phase is crucial for reproducible retention times. The mobile phase pH should be at least 2 units away from the compound's pKa.[11]

Q4: How can I detect my fluorinated compound during column chromatography?

Most fluorinated organic compounds can be detected using standard techniques:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your column. Staining with potassium permanganate, ceric ammonium molybdate, or vanillin can be used for visualization if the compound is not UV-active.

  • UV-Visible Spectroscopy: If your compound contains a chromophore, UV detection is the most common and convenient method for monitoring the column effluent in real-time.[11]

  • Mass Spectrometry (MS): For preparative HPLC systems, an in-line MS detector can be invaluable for identifying fractions containing the target compound, especially when dealing with complex mixtures or compounds lacking a strong UV chromophore.[2]

  • ¹⁹F NMR Spectroscopy: For compounds with a fluorine atom, ¹⁹F NMR is a powerful tool for confirming the presence of your fluorinated product in the collected fractions.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the column chromatography of fluorinated intermediates.

Problem 1: Poor Separation or Co-elution of the Target Compound with Impurities

Possible Causes & Solutions

Cause Solution
Inappropriate Stationary Phase If using standard silica gel, the polarity match between your compounds and the stationary phase may be poor. Consider switching to a fluorinated stationary phase (PFP or perfluoroalkyl) to introduce different separation mechanisms like π-π or dipole-dipole interactions.[5][6][7]
Suboptimal Mobile Phase The eluting strength of your mobile phase may be too high, causing all compounds to elute too quickly. Decrease the proportion of the more polar solvent in your mobile phase. For reverse-phase, decrease the organic solvent percentage.[11] Consider adding a modifier like TFE to alter selectivity.[12]
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample load on the column. As a rule of thumb, the sample load should not exceed 1-5% of the stationary phase weight.
Incorrect pH (for ionizable compounds) If your compound is acidic or basic, its retention can be highly sensitive to the mobile phase pH. Adjust the pH to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.[11]

Troubleshooting Workflow for Poor Separation

Caption: Decision tree for troubleshooting poor separation.

Problem 2: Peak Tailing

Possible Causes & Solutions

Cause Solution
Strong Interaction with Silica Residual acidic silanol groups on the silica surface can strongly interact with basic compounds, leading to tailing. Add a small amount of a competitive base, like triethylamine or pyridine (0.1-1%), to the mobile phase to block these active sites.[13]
Mobile Phase pH close to pKa For ionizable compounds, if the mobile phase pH is close to the pKa, the compound will exist as a mixture of ionized and neutral forms, which can cause tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa.[11]
Column Overload Overloading the column can lead to non-ideal peak shapes. Reduce the amount of sample loaded onto the column.
Secondary Interactions on Fluorinated Phases Even on fluorinated phases, secondary interactions can occur. Optimizing the mobile phase with additives like TFA or by adjusting the pH can help mitigate these effects.[11]
Problem 3: Irreproducible Retention Times

Possible Causes & Solutions

Cause Solution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to significant shifts in retention time. Prepare the mobile phase carefully and consistently. For buffered mobile phases, ensure the pH is accurately measured and adjusted.[11]
Column Temperature Fluctuations Temperature affects solvent viscosity and solute-stationary phase interactions. Use a column oven to maintain a constant temperature for improved reproducibility, especially in HPLC.[11][14]
Column Equilibration The column may not be fully equilibrated with the mobile phase before sample injection. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the separation.[15]
Changes in Stationary Phase Over time, the stationary phase can degrade, especially under harsh pH conditions. This can alter the column's selectivity and retention characteristics. If reproducibility issues persist, consider replacing the column.

Experimental Protocols

Protocol 1: Slurry Packing a Column with a Fluorinated Stationary Phase
  • Calculate the required amount of stationary phase: For a standard glass column, a general rule is to use about 30-50 g of stationary phase for every 1 g of crude sample.

  • Prepare the slurry: In a beaker, mix the calculated amount of fluorinated stationary phase with the initial, least polar mobile phase you plan to use for the separation. The consistency should be a pourable, uniform slurry.

  • Pack the column:

    • Ensure the column is vertically clamped and the stopcock is closed.

    • Pour a small amount of the mobile phase into the column.

    • Gently pour the slurry into the column in one continuous motion.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent drains, the stationary phase will begin to pack down.

    • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

    • Add more mobile phase as needed to prevent the top of the stationary phase from running dry.

  • Equilibrate the column: Once the column is packed, pass at least 3-5 column volumes of the initial mobile phase through it to ensure it is fully equilibrated before loading your sample.

Workflow for Column Packing and Sample Loading

G A Prepare Slurry of Fluorinated Stationary Phase B Pack Column A->B C Equilibrate Column with Initial Mobile Phase B->C E Load Sample onto Column C->E D Dissolve Crude Sample in Minimal Solvent D->E F Begin Elution with Mobile Phase Gradient E->F

Caption: General workflow for column preparation and sample application.

Protocol 2: Developing a Gradient Elution Method
  • Initial TLC Analysis: Spot your crude mixture on a TLC plate and develop it with a series of solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal solvent system for starting your column is one that gives your target compound an Rf value of approximately 0.2-0.3.[8]

  • Start with a Weak Mobile Phase: Begin eluting your column with the mobile phase identified in the TLC analysis. This will elute the least polar impurities first.

  • Gradually Increase Polarity: Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., changing from 9:1 to 8:2 Hexane:Ethyl Acetate) or by using a continuous gradient with an automated chromatography system.

  • Monitor the Elution: Continuously monitor the column effluent using TLC or an in-line detector. Collect fractions throughout the run.

  • Analyze Fractions: After the separation is complete, analyze the collected fractions by TLC, LC-MS, or NMR to identify those containing the pure target compound.[2]

References

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Retention of Fluorinated Chiral Selectors in Biphasic Fluorinated Solvent Systems and Its Application to the Separation of Enantiomers by Countercurrent Chromatography. (2010, February 12). PubMed. Retrieved March 11, 2026, from [Link]

  • Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices. (n.d.). geo.ecnu.edu.cn. Retrieved March 11, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. Retrieved March 11, 2026, from [Link]

  • Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. (n.d.). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (n.d.). chem.libretexts.org. Retrieved March 11, 2026, from [Link]

  • Unique Selectivity of Perfluorinated Stationary Phases With 2,2,2-trifluoroethanol as Organic Mobile Phase Modifier. (2001, November 9). PubMed. Retrieved March 11, 2026, from [Link]

  • Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. (2024, August 15). PubMed. Retrieved March 11, 2026, from [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016, February 1). LCGC International. Retrieved March 11, 2026, from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). academic.oup.com. Retrieved March 11, 2026, from [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation. Retrieved March 11, 2026, from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC. Retrieved March 11, 2026, from [Link]

  • Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. (2013, November 21). Odinity. Retrieved March 11, 2026, from [Link]

  • The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. (2016, September 19). PMC. Retrieved March 11, 2026, from [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020, July 2). EurekAlert!. Retrieved March 11, 2026, from [Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2015, February 6). PubMed. Retrieved March 11, 2026, from [Link]

  • Comparative study of zwitterionic Cinchonane-based ion-exchangers for liquid chromatographic enantioseparations of free fluorinated tryptophanes: mechanistic and thermodynamic insights under green mobile phase conditions. (n.d.). Universität Wien. Retrieved March 11, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). agilent.com. Retrieved March 11, 2026, from [Link]

  • Retention of Fluorine in Silica Gels and Glass. (2025, August 9). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). ChemRxiv. Retrieved March 11, 2026, from [Link]

  • Purifying Fluorinated Alcohol via flash Chromatography. (2025, June 4). Chemistry Stack Exchange. Retrieved March 11, 2026, from [Link]

  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. (n.d.). ChemRxiv. Retrieved March 11, 2026, from [Link]

  • Fluorination Methods for Drug Discovery and Development. (2025, August 7). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved March 11, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). mdpi.com. Retrieved March 11, 2026, from [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). medium.com. Retrieved March 11, 2026, from [Link]

  • Role of fluorine ions in the formation of silica gel structure and gel glass. (n.d.). link.springer.com. Retrieved March 11, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores. Retrieved March 11, 2026, from [Link]

  • LC Chromatography Troubleshooting. (n.d.). halocolumns.com. Retrieved March 11, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ymc.eu. Retrieved March 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Dehalogenation in Reactions with Fluorinated Aromatics

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dehalogenation side reactions when working with fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dehalogenation side reactions when working with fluorinated aromatic compounds. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making fluoroaromatics valuable building blocks in pharmaceuticals and materials science due to their enhanced metabolic stability and unique electronic properties.[1][2] However, under certain reaction conditions, this robust bond can be cleaved, leading to undesired hydrodefluorination or other dehalogenation products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these issues and achieve your desired synthetic outcomes.

Understanding the Challenge: The Nature of the C-F Bond

The high bond dissociation energy of the C-F bond (around 452 kJ/mol for H3C-F) makes it significantly more stable than other carbon-halogen bonds.[1] This stability, however, does not render it completely inert. Dehalogenation, specifically the replacement of a fluorine atom with a hydrogen atom (hydrodefluorination), can occur through various mechanisms, including:

  • Reductive Dehalogenation: Often mediated by transition metal catalysts, where a metal-hydride species is the active dehalogenating agent.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for fluorine compared to other halogens, it can occur, particularly with strong nucleophiles and highly activated aromatic rings.[5][6][7]

  • Photochemical Dehalogenation: Can be induced by UV light, often involving radical intermediates.[4][8]

Fluorinated aromatics are distinct from their chloro- and bromo- counterparts in their thermodynamic stability towards dehalogenation, which is influenced by substitution patterns.[2][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and offers targeted solutions.

Issue 1: Significant formation of a hydrodefluorinated byproduct in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

This is a frequent problem where the desired coupled product is contaminated with the starting aryl fluoride that has lost its fluorine atom.

Primary Cause: The formation of a palladium-hydride (Pd-H) species is the main culprit.[3][4] This highly reactive intermediate can reductively cleave the C-F bond. Sources of the hydride can include solvents, bases (especially alkoxides), or even water.[4][10]

Solutions & Optimization Strategies:
ParameterRecommendationRationale
Catalyst & Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4] Consider well-defined palladium pre-catalysts.[3]Bulky ligands promote the desired reductive elimination to form the product over the dehalogenation pathway.[3][4] Pre-catalysts can offer better control over the active catalytic species.[3]
Base Selection Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4]Strong bases, particularly alkoxides like NaOtBu, can be a source of hydrides and promote dehalogenation.[3][4]
Solvent Choice Use aprotic, non-polar solvents such as toluene or dioxane.[3][4] Avoid protic solvents (e.g., alcohols) and be cautious with polar aprotic solvents like DMF, which can sometimes increase dehalogenation.[3]Solvents can act as hydride donors. Less polar, aprotic solvents minimize this possibility.[3][4]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3][4]Dehalogenation can sometimes have a higher activation energy than the desired coupling, so lowering the temperature can disfavor this side reaction.[3]
Additives Ensure all reagents and solvents are anhydrous.Even trace amounts of water can be a source of hydrides.[10]
Issue 2: Low yield of the desired product with recovery of starting material in a Sonogashira coupling of a fluoroaromatic.

In this scenario, the reaction is sluggish, and dehalogenation may or may not be the primary issue.

Potential Causes: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative addition, a key step in the catalytic cycle.

Solutions & Optimization Strategies:
ParameterRecommendationRationale
Catalyst Loading Increase the palladium catalyst loading (e.g., from 1-5 mol% to 5-10 mol%).[3]For challenging substrates, a higher catalyst concentration can improve the reaction rate.
Copper Co-catalyst Ensure the copper(I) source (e.g., CuI) is fresh and of high quality.[3]The copper co-catalyst is crucial for the Sonogashira reaction mechanism.
Amine Base Use high-purity, degassed triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]The amine base is essential for the reaction, and impurities can inhibit catalysis.
Ligand Choice While traditionally ligandless, for difficult couplings, the addition of a phosphine ligand may be beneficial.Ligands can modulate the electronic properties of the palladium center and facilitate oxidative addition.
Issue 3: Dehalogenation observed under non-catalytic, basic conditions.

Sometimes, C-F bond cleavage occurs even without a transition metal catalyst, particularly in the presence of a strong base.

Potential Cause: Nucleophilic aromatic substitution (SNAr) can occur, where a nucleophile (like a hydroxide or alkoxide) attacks the aromatic ring, leading to fluoride displacement. For fluorinated aromatics, a concerted substitution mechanism is often predicted.[5][6][7]

Solutions & Optimization Strategies:
ParameterRecommendationRationale
Base Use a non-nucleophilic, sterically hindered base.This will favor deprotonation where desired, without competing nucleophilic attack on the aromatic ring.
Temperature Keep the reaction temperature as low as possible.Higher temperatures can provide the activation energy needed for SNAr.
Solvent Use a less polar solvent.Polar solvents can stabilize the charged intermediates in an SNAr reaction, thus accelerating it.
Issue 4: Unexpected dehalogenation when the reaction is exposed to light.

If you notice increased dehalogenation in reactions run on the benchtop compared to those shielded from light, you may be observing a photochemical side reaction.

Potential Cause: Photoexcitation can provide the energy for reductive dehalogenation, especially with certain organic molecules that can act as photosensitizers.[8] This can occur even with visible light.[11]

Solutions & Optimization Strategies:
ParameterRecommendationRationale
Reaction Setup Protect the reaction from light by wrapping the flask in aluminum foil.This is the most direct way to prevent photochemical side reactions.[4]
Reagent Purity Ensure reagents are free from photosensitizing impurities.Trace impurities could be initiating the photochemical dehalogenation.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the aromatic ring affect its susceptibility to dehalogenation?

A1: The position of the fluorine atom significantly influences the electronic properties of the C-F bond and the aromatic ring. Fluorine's strong electron-withdrawing inductive effect can make the carbon atom it is attached to more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, in palladium-catalyzed reactions, this electron-withdrawing nature can make oxidative addition more difficult. The overall effect depends on the specific reaction mechanism and conditions.

Q2: Are there any "safe" bases to use with fluorinated aromatics to completely avoid dehalogenation?

A2: While no base is universally "safe" under all conditions, weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally less prone to causing dehalogenation compared to strong alkoxide bases.[3][4] The choice of base should always be considered in conjunction with the solvent and temperature.

Q3: Can the order of addition of reagents make a difference in preventing dehalogenation?

A3: Yes, the order of addition can be critical. For example, in a palladium-catalyzed coupling, it is often beneficial to add the base last, after the catalyst, ligand, and substrate have been mixed. This can help to minimize the pre-formation of palladium-hydride species before the catalytic cycle begins.

Q4: I'm performing a reaction that is not a cross-coupling, but I'm still seeing hydrodefluorination. What could be the cause?

A4: Hydrodefluorination is a known transformation in organic synthesis and can be promoted by various reagents and conditions beyond cross-coupling reactions.[12] For instance, some reducing agents, like certain silanes in the presence of a catalyst, can effect hydrodefluorination.[12] Additionally, as mentioned earlier, photochemical pathways or strong nucleophiles can also lead to C-F bond cleavage.[5][8]

Q5: Are there any non-palladium catalysts that are less prone to causing dehalogenation?

A5: Nickel-based catalysts are also widely used for cross-coupling reactions. While they can also form metal-hydride species and cause dehalogenation, their reactivity profile is different from palladium. In some cases, a nickel catalyst may offer better selectivity. The choice between palladium and nickel is often substrate- and reaction-dependent, and screening both may be necessary.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Fluoroaromatic Substrate to Minimize Dehalogenation

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to reduce the risk of hydrodefluorination.

Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the fluoroaryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and the bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed toluene (to make a ~0.1 M solution).

  • Stir the mixture for 10 minutes at room temperature.

  • Add potassium phosphate (K₃PO₄, 2.0 eq.).

Reaction:

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS), paying close attention to the formation of the dehalogenated byproduct.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams
Troubleshooting Logic for Dehalogenation in Pd-Catalyzed Cross-Coupling

G start Dehalogenation Observed catalyst Optimize Catalyst & Ligand (Bulky Phosphines, Pre-catalysts) start->catalyst base Change Base (K₃PO₄, Cs₂CO₃) catalyst->base If still problematic solvent Switch Solvent (Toluene, Dioxane) base->solvent If still problematic temp Lower Temperature solvent->temp If still problematic result Dehalogenation Minimized temp->result

Caption: A flowchart for systematic troubleshooting of dehalogenation in cross-coupling reactions.

Key Factors Influencing Dehalogenation

G cluster_solutions Mitigation Strategies Dehalogenation Undesired Dehalogenation Factors Key Factors Catalyst/Ligand Base Solvent Temperature Dehalogenation->Factors Ligand Bulky, Electron-Rich Ligands Factors:c->Ligand Base Weak, Inorganic Bases Factors:b->Base Solvent Aprotic, Non-Polar Solvents Factors:s->Solvent Temp Lower Reaction Temperature Factors:t->Temp

Caption: Relationship between key reaction parameters and strategies to mitigate dehalogenation.

References

  • BenchChem. (n.d.). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • R Discovery. (n.d.). Hydrodefluorination Research Articles.
  • Glaser, F., Larsen, C. B., Kerzig, C., & Wenger, O. S. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences. DOI:10.1039/D0PP00127A.
  • BenchChem. (n.d.). Strategies to prevent dehalogenation of (2-Bromo-6-fluorophenyl)methanol.
  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology.
  • New Journal of Chemistry. (n.d.). Hydrodefluorination of functionalized fluoroaromatics with triethylphosphine: a theoretical and experimental study.
  • Journal of the American Chemical Society. (2014). Photocatalytic Hydrodefluorination: Facile Access to Partially Fluorinated Aromatics.
  • Beckwith, A. L. J., & Goh, S. H. (1983). Homolytic Reductive Dehalogenation of Aryl and Alkyl Halides by Lithium Aluminium Hydride. J. Chem. Soc., Chem. Commun.
  • ResearchGate. (n.d.). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2].
  • ACS Figshare. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • PubMed. (n.d.). Dehalogenation of Aryl Halides by 9-Fluorenol Catalysis.
  • Wikipedia. (n.d.). Dehalogenation.
  • Organic Letters. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides.
  • Semantic Scholar. (n.d.). Dehalogenation of aromatics by nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). Thermochemical Factors Affecting the Dehalogenation of Aromatics.
  • PubMed. (2013). Thermochemical factors affecting the dehalogenation of aromatics.
  • ResearchGate. (n.d.). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, process scientists, and drug development professionals scaling up the synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process scientists, and drug development professionals scaling up the synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate . This compound is a critical fluorinated aromatic scaffold, frequently utilized in the synthesis of selective kinase inhibitors—most notably p38α MAPK inhibitors developed for targeting neuroinflammation and cognitive decline .

Transitioning this three-step synthesis (Nitration → Esterification → Reduction) from the medicinal chemistry bench to a multi-gram or kilogram scale introduces significant thermochemical and chemoselective challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high yield and purity.

I. Synthetic Workflow Visualization

SynthesisWorkflow A 2-Fluoro-4-methylbenzoic acid (Starting Material) B Step 1: Nitration (HNO3, H2SO4, 0°C) A->B C 2-Fluoro-4-methyl-5-nitrobenzoic acid (Intermediate 1) B->C D Step 2: Esterification (MeOH, H2SO4, Reflux) C->D E Methyl 2-fluoro-4-methyl-5-nitrobenzoate (Intermediate 2) D->E F Step 3: Reduction (Pd/C, NH4HCO2, 60°C) E->F G Methyl 5-amino-2-fluoro-4-methylbenzoate (Target Product) F->G

Figure 1: Three-step synthetic workflow for Methyl 5-amino-2-fluoro-4-methylbenzoate.

II. Troubleshooting & FAQs

Phase 1: Electrophilic Aromatic Nitration

Q: Why am I observing the 3-nitro isomer instead of the desired 5-nitro product? A: Regioselectivity in this step is governed by a competition between electronic activation and steric hindrance. Both the methyl group (position 4) and the fluorine atom (position 2) are ortho/para-directing. However, position 3 is sterically hindered because it is sandwiched directly between the fluorine and methyl groups. Position 5 is para to the fluorine and ortho to the methyl group, making it the most electronically activated and sterically accessible site . Causality: If you observe the 3-nitro isomer, your reaction temperature is likely too high. Elevated thermal energy overcomes the steric barrier at position 3, reducing regioselectivity. Keep the internal temperature strictly at or below 0 °C.

Q: How do I control the severe exotherm during the HNO₃/H₂SO₄ addition at scale? A: Nitration is highly exothermic and prone to thermal runaway. At scale, never add the substrate to the mixed acid. Instead, dissolve the starting material in concentrated H₂SO₄, cool to 0 °C, and use a jacketed reactor. Add the pre-mixed HNO₃/H₂SO₄ via a dosing pump. The causality here is mass transfer: by making the nitronium ion ( NO2+​ ) the limiting reagent in the reactor, you strictly control the rate of heat generation.

Phase 2: Esterification

Q: The literature often uses Methyl Iodide (MeI) and a base for this esterification . Can I avoid this toxic reagent at scale? A: Yes. While MeI/K₂CO₃ in DMF is excellent for milligram-scale medicinal chemistry due to its mild conditions, MeI is highly toxic, volatile, and expensive. A classic Fischer esterification using methanol as both solvent and reagent, with catalytic H₂SO₄ at reflux (65 °C), provides a highly scalable alternative. The equilibrium is driven forward by the vast molar excess of methanol.

Phase 3: Nitro Reduction

Q: During catalytic hydrogenation (Pd/C), I am losing the fluorine atom. How do I prevent hydrodefluorination? A: Hydrodefluorination (cleavage of the C-F bond) is a common failure point when reducing fluorinated nitroarenes with palladium catalysts under H₂ gas. The high surface activity of Pd can insert into the C-F bond. Causality & Fix: To mitigate this, switch from H₂ gas to a transfer hydrogenation protocol using Ammonium formate (NH₄HCO₂) . Ammonium formate decomposes gradually in the presence of Pd/C to release hydrogen in situ. This kinetic control maintains a low steady-state concentration of active hydrogen on the catalyst surface, cleanly reducing the nitro group while leaving the C-F bond completely intact.

III. Quantitative Data & Reaction Parameters

Table 1: Scalable Reaction Conditions, Expected Yields, and Impurity Profiles

Synthetic StepReagents & EquivalentsTempTimeExpected YieldPrimary Impurity Risk
1. Nitration HNO₃ (2.3 eq), H₂SO₄ (Solvent)0 °C3 h85 – 90%3-nitro isomer (<5%)
2. Esterification MeOH (10 L/kg), H₂SO₄ (0.2 eq)65 °C12 h92 – 95%Unreacted carboxylic acid
3. Reduction NH₄HCO₂ (5.0 eq), 10% Pd/C (5 wt%)60 °C2 h88 – 92%Defluorinated aniline

IV. Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Each step includes built-in physical or chemical indicators that confirm the success of the reaction and workup, minimizing the need for constant offline analytical testing.

Step 1: Nitration of 2-Fluoro-4-methylbenzoic acid
  • Preparation: Charge a jacketed reactor with 2-fluoro-4-methylbenzoic acid (1.0 eq) and concentrated H₂SO₄ (approx. 1.5 L/mol). Stir until fully dissolved.

  • Cooling: Cool the mixture to an internal temperature of 0 °C.

  • Dosing: Prepare a nitrating mixture of 70% HNO₃ (2.3 eq) and conc. H₂SO₄ (1:1 v/v). Add this mixture dropwise via a dosing pump over 2 hours. Self-validation: The temperature must not exceed 5 °C; if it does, pause dosing. The reaction is thermally self-limiting if dosed correctly.

  • Aging: Stir for an additional 3 hours at 0 °C.

  • Workup: Quench by pouring the mixture slowly over crushed ice.

  • Isolation: Filter the resulting heavy white/pale-yellow precipitate. Wash the filter cake with cold water until the filtrate tests neutral on pH paper. Self-validation: A neutral pH confirms the complete removal of residual sulfuric and nitric acids. Dry in vacuo to yield 2-fluoro-4-methyl-5-nitrobenzoic acid.

Step 2: Fischer Esterification
  • Preparation: Suspend 2-fluoro-4-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 L/kg).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.2 eq) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (65 °C) and stir for 12 hours. Self-validation: The starting material is poorly soluble in methanol, while the ester product is highly soluble. The reaction visually validates its completion by transitioning from a cloudy suspension to a clear, homogenous solution.

  • Concentration: Concentrate the mixture under reduced pressure to remove 80% of the excess methanol.

  • Workup: Dilute the residue with Ethyl Acetate and wash aggressively with saturated aqueous NaHCO₃. Self-validation: The basic wash inherently deprotonates and extracts any unreacted starting acid into the aqueous layer, ensuring the organic layer contains only the pure ester.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Step 3: Transfer Hydrogenation (Reduction)
  • Preparation: Dissolve Methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) in Methanol (15 L/kg) in a vessel equipped with a gas bubbler.

  • Reagent Addition: Add Ammonium formate (5.0 eq) and 10% Pd/C (0.05 eq by weight).

  • Purging: Degas the vessel and purge with Nitrogen three times to remove oxygen and prevent catalyst ignition.

  • Reaction: Heat the mixture to 60 °C for 2 hours. Self-validation: The decomposition of ammonium formate generates CO₂ and NH₃ gas. The reaction progress can be visually monitored by the bubbling in the airlock; when gas evolution ceases, the reduction is complete.

  • Filtration: Cool to room temperature. Filter the catalyst through a tightly packed pad of Celite to prevent Pd bleed. Wash the cake thoroughly with Methanol.

  • Isolation: Concentrate the filtrate, partition between water and Ethyl Acetate, and wash with brine. Dry and concentrate the organic layer to yield the target product, Methyl 5-amino-2-fluoro-4-methylbenzoate, as an off-white solid.

V. References

  • Title: Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US7135575B2 - P38 inhibitors and methods of use thereof Source: Google Patents URL:

Reference Data & Comparative Studies

Validation

Interpreting the mass spectrum of Methyl 5-amino-2-fluoro-4-methylbenzoate

An In-Depth Guide to the Mass Spectrum of Methyl 5-amino-2-fluoro-4-methylbenzoate: Interpretation and Comparative Analysis In the landscape of modern drug discovery and development, the precise structural elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrum of Methyl 5-amino-2-fluoro-4-methylbenzoate: Interpretation and Comparative Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-amino-2-fluoro-4-methylbenzoate serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules, including selective kinase inhibitors.[1] Its structural integrity directly impacts the efficacy and safety of the final therapeutic product. Mass spectrometry stands as a cornerstone analytical technique for confirming the identity and purity of such intermediates.

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth interpretation of the electron ionization (EI) mass spectrum of Methyl 5-amino-2-fluoro-4-methylbenzoate. We will explore the characteristic fragmentation pathways, compare the utility of mass spectrometry with other common analytical techniques, and provide standardized protocols for analysis.

The Molecular Blueprint: Structure and Initial Ionization

Methyl 5-amino-2-fluoro-4-methylbenzoate possesses a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol .[1][2] Under standard Electron Ionization (EI) conditions, a high-energy electron beam (typically 70 eV) bombards the molecule in the gas phase. This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M+•).[3][4]

The stability of the molecular ion is a key indicator of molecular structure. Aromatic systems, like the one present in this molecule, are adept at delocalizing the positive charge, often resulting in a prominent molecular ion peak in the spectrum.[5][6] For Methyl 5-amino-2-fluoro-4-methylbenzoate, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 183.

Deconstructing the Molecule: Key Fragmentation Pathways

The true power of mass spectrometry lies in the analysis of fragment ions, which are formed when the energetically unstable molecular ion breaks apart.[4] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of Methyl 5-amino-2-fluoro-4-methylbenzoate is governed by the interplay of its functional groups: the methyl ester, the aromatic ring, and its amino, fluoro, and methyl substituents.

The primary fragmentation events are alpha-cleavages, which involve the breaking of a bond adjacent to the atom carrying the initial charge.[7] In this molecule, ionization is most likely to occur on the non-bonding electrons of the oxygen or nitrogen atoms.[8]

A logical fragmentation pathway is illustrated below:

G M C₉H₁₀FNO₂ (M+•) m/z = 183 F1 [M - •OCH₃]+ m/z = 152 M->F1 - •OCH₃ F3 [M - •CH₃]+ m/z = 168 M->F3 - •CH₃ F4 [M - HF]+• m/z = 163 M->F4 - HF F2 [M - CO]+• m/z = 124 F1->F2 - CO

Caption: Predicted fragmentation pathway of Methyl 5-amino-2-fluoro-4-methylbenzoate.

  • Loss of a Methoxy Radical (•OCH₃): The most characteristic fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[3][5] This results in the formation of a highly stable acylium ion. For our compound, this would produce a prominent peak at m/z 152. This is often the base peak in the spectra of aromatic esters.[5][9]

  • Decarbonylation of the Acylium Ion: The acylium ion (m/z 152) can subsequently lose a molecule of carbon monoxide (CO), which has a mass of 28 Da. This would result in a fragment ion at m/z 124.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the aromatic ring can occur, leading to the loss of a methyl radical (•CH₃, 15 Da). This would produce a fragment ion at m/z 168.

  • Loss of Hydrogen Fluoride (HF): Fluorinated aromatic compounds can undergo fragmentation through the elimination of a neutral molecule of hydrogen fluoride (HF), with a mass of 20 Da.[5][10] This would lead to a fragment at m/z 163.

Summary of Predicted Mass Spectrum Data

The table below summarizes the major ions predicted to be observed in the EI mass spectrum of Methyl 5-amino-2-fluoro-4-methylbenzoate.

m/z (Nominal) Proposed Fragment Ion Neutral Loss Notes
183[C₉H₁₀FNO₂]+•-Molecular Ion (M+•)
152[C₈H₇FNO]+•OCH₃Formation of a stable acylium ion; likely the base peak.
124[C₇H₇FN]+•CO (from m/z 152)Loss of carbon monoxide from the acylium ion.
168[C₈H₇FNO₂]+•CH₃Loss of the methyl group from the aromatic ring.
163[C₉H₈NO₂]+•HFLoss of hydrogen fluoride from the molecular ion.

Comparative Analysis: MS vs. Other Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and deducing structural information from fragmentation, a comprehensive characterization often relies on a combination of analytical methods.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res MS), structural information via fragmentation.High sensitivity, rapid analysis, suitable for complex mixtures when coupled with chromatography (GC/LC-MS).[11]Isomers can be difficult to distinguish without reference spectra, provides limited information on stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).Unparalleled for unambiguous structure determination, provides information on stereochemistry and isomerism.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.Excellent for assessing purity, robust and reproducible quantification.Provides no structural information on its own; requires coupling with other detectors (e.g., MS, UV).

In a drug development setting, HPLC would be used to assess the purity of a synthesized batch of Methyl 5-amino-2-fluoro-4-methylbenzoate. NMR would provide the definitive confirmation of its detailed chemical structure, including the specific positions of the substituents on the aromatic ring. Mass spectrometry serves as a rapid and sensitive method to confirm the molecular weight and provide corroborating structural evidence, making it an indispensable tool for reaction monitoring and quality control.

Experimental Protocol: Acquiring an EI Mass Spectrum

The following is a generalized protocol for the analysis of a solid sample like Methyl 5-amino-2-fluoro-4-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To obtain a mass spectrum for structural confirmation.

Materials:

  • Methyl 5-amino-2-fluoro-4-methylbenzoate sample

  • Volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC-MS instrument with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup (Typical GC-MS Parameters):

    • Injector: Set to a temperature of 250°C.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a range of m/z 40-400.

  • Injection and Data Acquisition:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Initiate the data acquisition. The GC will separate the sample from the solvent and any impurities, after which the pure compound will enter the mass spectrometer.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the compound of interest.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (m/z 183).

    • Analyze the fragmentation pattern and compare it to the predicted fragments (m/z 152, 124, etc.) to confirm the structure.

This systematic approach ensures the reliable acquisition of a mass spectrum that can be confidently interpreted for the structural verification of Methyl 5-amino-2-fluoro-4-methylbenzoate.

References

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Available at: [Link]

  • Miller, J. M., & Clark, J. H. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

  • Guh, J. H., et al. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th edition. University Science Books.
  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST WebBook. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-chloro-4-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Purdue University. (n.d.). INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND. Available at: [Link]

  • SigmaAldrich.cn. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

Sources

Comparative

A Researcher's Guide to FT-IR Spectroscopy for the Identification of Functional Groups in Aminobenzoates

For researchers, scientists, and drug development professionals, the precise identification of functional groups within active pharmaceutical ingredients (APIs) is a cornerstone of quality control, formulation developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification of functional groups within active pharmaceutical ingredients (APIs) is a cornerstone of quality control, formulation development, and regulatory compliance.[1][2] Among the various analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for elucidating the molecular structure of compounds like aminobenzoates.[3][4][5] This guide provides an in-depth comparison of FT-IR sampling techniques and a detailed protocol for identifying the key functional groups in aminobenzoate isomers, grounded in scientific principles and practical expertise.

Aminobenzoates, esters of aminobenzoic acid, are a class of compounds with significant applications in the pharmaceutical industry. For instance, ethyl p-aminobenzoate is widely known as the local anesthetic Benzocaine. The seemingly subtle shift in the position of the amino group on the benzene ring (ortho, meta, or para) can significantly impact the molecule's chemical and pharmacological properties. FT-IR spectroscopy offers a powerful tool to differentiate these isomers by probing their unique vibrational signatures.[6]

Comparing FT-IR Sampling Techniques: ATR vs. KBr Pellets

The choice of sampling technique is a critical first step in any FT-IR analysis, directly influencing the quality and reproducibility of the resulting spectrum. The two most common methods for solid samples are Attenuated Total Reflectance (ATR) and the potassium bromide (KBr) pellet method.[7][8][9][10][11]

FeatureAttenuated Total Reflectance (ATR)Potassium Bromide (KBr) Pellet
Principle An infrared beam is directed into a crystal of high refractive index in contact with the sample. An evanescent wave penetrates a few microns into the sample, and the attenuated radiation is detected.[4]The sample is finely ground and intimately mixed with dry KBr powder, then pressed under high pressure to form a transparent pellet through which the IR beam passes.[7][8][10]
Sample Preparation Minimal to none; the sample is simply placed in contact with the ATR crystal.[4][9][12]Laborious and requires skill; involves grinding, mixing, and pressing, with potential for moisture contamination as KBr is hygroscopic.[7][9]
Speed & Throughput Very fast, ideal for high-throughput screening and rapid quality control.[4][7]Time-consuming, limiting the number of samples that can be analyzed in a given time.[9]
Sensitivity Generally lower sensitivity due to the shallow penetration depth of the evanescent wave.[7]Higher sensitivity, making it suitable for detecting trace components or impurities.[7]
Quantitative Analysis Can be challenging due to variations in sample contact with the crystal.Generally better for quantitative analysis as it adheres more closely to the Beer-Lambert law.[7]
Reproducibility High reproducibility due to consistent sample contact.[4][7]Can be challenging to achieve perfect reproducibility due to variations in sample-to-KBr ratio, grinding, and pellet thickness.[7]
Sample Type Versatility Excellent for a wide range of samples including solids, liquids, pastes, and gels.[4][12]Primarily for solid samples that can be ground into a fine powder.[8]

Expert Insight: For routine identification and quality control of aminobenzoates in a pharmaceutical setting, ATR-FTIR is often the preferred method due to its speed, ease of use, and non-destructive nature.[2][4][12] However, if the goal is to detect low-level impurities or to perform precise quantitative analysis, the KBr pellet method, despite its challenges, may be the more appropriate choice.[7]

Deciphering the Vibrational Fingerprints of Aminobenzoates

The FT-IR spectrum of an aminobenzoate is a rich tapestry of absorption bands, each corresponding to a specific molecular vibration. By identifying these characteristic bands, we can confirm the presence of key functional groups: the amino group (-NH₂), the ester group (-COOR), and the aromatic ring. The exact position of these bands can also provide clues about the isomeric form of the molecule.

Here is a summary of the expected FT-IR absorption regions for the key functional groups in aminobenzoates:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Amino (-NH₂) - Primary N-H Stretching3500 - 3300Two distinct bands for asymmetric and symmetric stretching.[6][13][14]
N-H Bending (Scissoring)1650 - 1580Medium to strong absorption.[13]
C-N Stretching (Aromatic)1335 - 1250Strong absorption.[13]
Ester (-COOR) C=O Stretching1750 - 1730Strong, sharp absorption.
C-O Stretching1300 - 1000Two distinct bands, one for the C-O bond adjacent to the carbonyl and one for the O-R bond.
Aromatic Ring C-H Stretching3100 - 3000Weak to medium absorptions.[15]
C=C Stretching1600 - 1450Multiple bands of varying intensity.[15]
C-H Out-of-Plane Bending900 - 675Strong absorptions whose positions are indicative of the substitution pattern on the ring.

Experimental Protocol: FT-IR Analysis of an Aminobenzoate Sample using ATR

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid aminobenzoate sample using an ATR accessory.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Aminobenzoate sample (e.g., ethyl p-aminobenzoate)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

  • Sample Application:

    • Place a small amount of the aminobenzoate powder onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal. Insufficient contact can lead to a weak and distorted spectrum.[16]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the amino, ester, and aromatic functional groups as detailed in the table above.

    • Compare the obtained spectrum with a reference spectrum from a spectral library for positive identification.[17][18] The fingerprint region (below 1500 cm⁻¹) is particularly useful for this comparison as it contains a complex pattern of absorptions unique to the molecule.[19][20]

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample powder.

    • Clean the ATR crystal surface as described in step 2.

Visualizing the Workflow and Molecular Structures

To better illustrate the process and the molecules of interest, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Aminobenzoate Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data identify_groups Identify Functional Groups process_data->identify_groups end End identify_groups->end

Caption: Experimental workflow for FT-IR analysis of aminobenzoates using an ATR accessory.

aminobenzoate_isomers cluster_ortho ortho-Aminobenzoate cluster_meta meta-Aminobenzoate cluster_para para-Aminobenzoate (Benzocaine) ortho_structure meta_structure para_structure

Caption: Molecular structures of ortho-, meta-, and para-aminobenzoate isomers.

Conclusion

FT-IR spectroscopy is an indispensable analytical technique in the pharmaceutical sciences for the structural elucidation of molecules like aminobenzoates.[1][5][17] By understanding the principles behind different sampling techniques and the characteristic vibrational frequencies of key functional groups, researchers can confidently identify and differentiate between isomers. The choice between ATR and KBr pellet methods should be guided by the specific analytical goal, with ATR offering a significant advantage in terms of speed and simplicity for routine analysis. A systematic approach to spectral interpretation, coupled with comparison to reference libraries, ensures the accuracy and reliability of the results, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. [Link]

  • Paraskevaidi, M., Morais, C.L.M., Lima, K.M.G., Martin, F.L. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. RSC Advances. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Gawas, P., Dehghan, M.H. FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. [Link]

  • Covalent Metrology. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]

  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]

  • Edinburgh Analytical. API Identification Using FTIR Spectroscopy. [Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. [Link]

  • Shimadzu. Measurement Methods for Powder Samples. [Link]

  • NGS-Technology. Pharmaceutical Raw Material Analysis with FTIR-ATR. [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. [Link]

  • Kazarian, S.G., Chan, K.L.A. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Applied Spectroscopy. [Link]

  • Gümrükçüoğlu, N., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • ResearchGate. FTIR spectra of CAB and p‐aminobenzoic acid. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ICL. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Arjunan, V., et al. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • International Journal of Novel Research and Development. POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. FTIR spectra of a p-aminobenzoic acid, b Na p-aminobenzoate, c CoHAB and d CoHAB after heat treatment at 190 °C. [Link]

  • University of Calgary. Infrared lecture part 2. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

Validation

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Aminobenzoates in Drug Development

As a Senior Application Scientist, navigating the nuanced physicochemical shifts induced by halogenation is critical for rational drug design. Aminobenzoates—such as ethyl 4-aminobenzoate (benzocaine)—are ubiquitous buil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced physicochemical shifts induced by halogenation is critical for rational drug design. Aminobenzoates—such as ethyl 4-aminobenzoate (benzocaine)—are ubiquitous building blocks in medicinal chemistry. The strategic introduction of a fluorine atom onto the aromatic ring fundamentally alters the molecule's reactivity, metabolic stability, and lipophilicity.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated aminobenzoates, focusing on the mechanistic causality behind their divergent reactivity profiles and providing self-validating experimental protocols for kinetic assessment.

Mechanistic Causality: The "Fluorine Effect"

The reactivity of an aminobenzoate is governed by the electron density across its two primary functional groups: the nucleophilic amine ( −NH2​ ) and the electrophilic ester carbonyl ( −COOR ). Fluorination perturbs this electronic landscape through a delicate balance of opposing forces:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. It strongly withdraws electron density from the aromatic ring through the σ -bond framework [1]. This effect is distance-dependent and heavily deactivates the ring, pulling electron density away from the amine nitrogen.

  • Resonance Donation (+M Effect): The lone pairs in fluorine's 2p orbitals can efficiently overlap with the 2p orbitals of the aromatic carbon ring, donating electron density back into the π -system [1].

The Net Result: In fluorinated aminobenzoates, the strong -I effect significantly outweighs the +M effect [1]. This net electron withdrawal leads to two critical reactivity shifts:

  • Amine Deactivation: The lone pair on the nitrogen is pulled closer to the ring, drastically lowering the pKa​ of the conjugate acid. This renders the amine a weaker base and a significantly poorer nucleophile [4].

  • Ester Activation: The electron-withdrawing nature of the fluorinated ring increases the partial positive charge ( δ+ ) on the ester's carbonyl carbon. This heightens its electrophilicity, accelerating susceptibility to nucleophilic attack (e.g., base-catalyzed hydrolysis) [3].

Comparative Reactivity Profiles

The table below summarizes the quantitative differences in reactivity between a standard non-fluorinated aminobenzoate and its mono-fluorinated analogs.

CompoundStructural Modification pKa​ (Amine)Relative N-Acylation Rate ( krel​ )Relative Base Hydrolysis Rate ( krel​ )
Ethyl 4-aminobenzoate None (Reference)~2.81.01.0
Ethyl 4-amino-3-fluorobenzoate Meta to ester, Ortho to amine~1.50.23.5
Ethyl 4-amino-2-fluorobenzoate Ortho to ester, Meta to amine~1.80.41.2*

*Note: While the 2-fluoro substitution increases the electronic electrophilicity of the carbonyl, the adjacent fluorine atom introduces steric hindrance that partially offsets the rate of tetrahedral intermediate formation during hydrolysis.

Logical Workflow for Reactivity Profiling

The following diagram maps the divergent reactivity pathways of these scaffolds and dictates the appropriate assay conditions required to evaluate them.

ReactivityWorkflow Start Aminobenzoate Scaffold NonFluoro Non-Fluorinated (e.g., Benzocaine) Start->NonFluoro Fluoro Fluorinated (e.g., 3-Fluoro-4-aminobenzoate) Start->Fluoro AmineNuc1 High Nucleophilicity (Higher pKa) NonFluoro->AmineNuc1 EsterHyd1 Standard Hydrolysis Rate NonFluoro->EsterHyd1 AmineNuc2 Low Nucleophilicity (Strong -I Effect) Fluoro->AmineNuc2 EsterHyd2 Accelerated Base Hydrolysis (Electrophilic Carbonyl) Fluoro->EsterHyd2 Assay1 Standard Acylation Assay (Room Temp, Mild Base) AmineNuc1->Assay1 Assay2 Harsh Acylation Assay (Elevated Temp, Strong Base) AmineNuc2->Assay2

Workflow detailing divergent reactivity profiles and assay selections for aminobenzoates.

Self-Validating Experimental Protocols

To accurately compare these compounds, the experimental design must account for their intrinsic kinetic differences. The following protocols are engineered as self-validating systems: they utilize internal standards and parallel control tracking to ensure that observed rate differences are solely due to electronic effects, not environmental artifacts.

Protocol A: Kinetic Assay for N-Acylation (Nucleophilicity Assessment)

Because the fluorinated amine is a significantly weaker nucleophile, standard room-temperature acylation will stall. This protocol uses elevated temperatures and an internal standard to track conversion accurately.

Causality Check: We utilize N,N -Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile against the deactivated fluorinated aniline, ensuring it acts exclusively as a proton sponge.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of the aminobenzoate (fluorinated or non-fluorinated) in anhydrous Tetrahydrofuran (THF).

  • Internal Standard: Add biphenyl (0.05 M) to the solution. Validation: Biphenyl is inert under these conditions and allows for exact HPLC peak area normalization, correcting for any solvent evaporation during heating.

  • Base Addition: Add 2.0 equivalents of DIPEA to the reaction vial.

  • Electrophile Introduction: Bring the solution to 40°C. Inject 1.2 equivalents of benzoyl chloride dropwise.

  • Sampling & Quenching: Withdraw 50 μL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 500 μL of cold Acetonitrile/Water (50:50) containing 0.1% TFA to halt the reaction instantly.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot the normalized area ratio of the product versus the internal standard over time to determine the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Base-Catalyzed Ester Hydrolysis Assay (Electrophilicity Assessment)

Fluorination accelerates base-catalyzed hydrolysis via the BAc​2 mechanism [3]. To capture the rapid kinetics of the fluorinated analog, this assay employs pseudo-first-order conditions with continuous UV-Vis monitoring.

Causality Check: We use a 50% (v/v) aqueous Dimethyl Sulfoxide (DMSO) solvent system. DMSO is a polar aprotic solvent that heavily solvates the Na+ cation but leaves the OH− anion unsolvated and highly reactive, ensuring the hydrolysis rate is fast enough to be measured clearly while maintaining the solubility of the organic ester [3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the aminobenzoate in pure DMSO to create a 10 mM stock solution.

  • Reaction Matrix: In a quartz cuvette, mix 1.5 mL of 0.1 M aqueous NaOH with 1.4 mL of DMSO. Equilibrate the cuvette in a Peltier-controlled UV-Vis spectrophotometer at 25.0°C.

  • Initiation: Inject 100 μL of the aminobenzoate stock solution into the cuvette (final ester concentration = 0.33 mM). Validation: The massive excess of NaOH (0.05 M final) ensures the concentration of OH− remains constant, isolating the ester concentration as the sole kinetic variable (pseudo-first-order).

  • Data Acquisition: Monitor the disappearance of the ester absorption band (typically ~280-290 nm) continuously for 10 minutes.

  • Validation Check: Verify the presence of an isosbestic point in the overlaid spectra. The existence of a clean isosbestic point proves that the ester is converting directly to the carboxylate without the formation of stable, light-absorbing intermediates or side-products.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (2008), 51(15), 4359–4369. URL: [Link]

  • Taft, R. W., et al. "Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water." ResearchGate. URL: [Link]

  • Kramer, J., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." National Institutes of Health (PMC). URL: [Link]

Comparative

A Senior Application Scientist's Comparative Guide to HPLC Purity Assessment of Methyl 5-amino-2-fluoro-4-methylbenzoate

Introduction Methyl 5-amino-2-fluoro-4-methylbenzoate is a key substituted aniline derivative serving as a versatile building block in the synthesis of complex pharmaceutical agents and specialty materials. The precise a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-amino-2-fluoro-4-methylbenzoate is a key substituted aniline derivative serving as a versatile building block in the synthesis of complex pharmaceutical agents and specialty materials. The precise arrangement of its functional groups—an amine, a fluorine atom, and a methyl ester—is critical to its reactivity and the ultimate efficacy and safety of the final product. Consequently, rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental necessity. Impurities, which can arise from the synthetic route, degradation, or storage, may include starting materials, regioisomers, or by-products that could compromise reaction yields, introduce toxicological risks, or affect the properties of the end-product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the comprehensive purity assessment of Methyl 5-amino-2-fluoro-4-methylbenzoate. The discussion is grounded in established principles of chromatographic separation and method validation as outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5]

Analytical Challenges and Strategic Method Development

The chemical structure of Methyl 5-amino-2-fluoro-4-methylbenzoate presents several analytical challenges that must be addressed for a robust HPLC method:

  • Basic Amine Group: The primary amine (pKa ~4-5) can interact strongly with residual silanols on silica-based columns, leading to poor peak shape (tailing).[6] This necessitates the use of a buffered mobile phase to maintain a consistent ionization state and ensure symmetrical peaks.

  • Fluorine Substitution: The electronegative fluorine atom can introduce unique electronic interactions, influencing retention and selectivity. This property can be exploited by using stationary phases with alternative selectivities.[7][8]

  • Potential for Co-elution: Isomeric impurities, with identical mass and similar polarity, are often the most challenging to separate.[6][9][10] A successful purity method must demonstrate specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5][11]

To address these challenges, a multi-faceted approach is recommended. This involves a primary, robust method for routine analysis and an orthogonal method to ensure no impurities are co-eluting with the main peak.[12][13] Orthogonal methods utilize different separation mechanisms or selectivities to provide a more complete impurity profile.[12][13][14]

Method A: Robust C18 RP-HPLC for Routine Purity and Assay

This method is designed as the primary workhorse for quality control, employing a traditional C18 stationary phase known for its hydrophobic selectivity and stability.[15] The use of a phosphate buffer at a pH of 6.8 is critical. At this pH, the amine group is predominantly in its neutral form, minimizing ionic interactions with the stationary phase and producing sharp, symmetrical peaks.

Experimental Protocol: Method A
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: L1, C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Prepare a 1.0 mg/mL solution of Methyl 5-amino-2-fluoro-4-methylbenzoate reference standard in a 50:50 mixture of Acetonitrile and Water.

    • Sample: Prepare a 1.0 mg/mL solution of the test article in the same diluent.

  • System Suitability Test (SST):

    • In accordance with USP <621>, perform five replicate injections of the standard solution.[2][16][17][18]

    • Tailing Factor: Must be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 1.0%.

Workflow for Method A

MethodA_Workflow prep Sample & Mobile Phase Preparation system HPLC System Equilibration prep->system sst System Suitability Test (SST) system->sst pass Inject Samples sst->pass Pass fail Troubleshoot System sst->fail Fail acquire Data Acquisition (UV @ 245 nm) pass->acquire fail->system analyze Chromatogram Integration & Analysis acquire->analyze report Generate Purity Report analyze->report

Caption: Experimental workflow for the robust C18 RP-HPLC method (Method A).

Method B: Orthogonal Phenyl-Hexyl RP-HPLC for Impurity Confirmation

To ensure no impurities are hidden under the main peak, an orthogonal method with a different selectivity is essential.[13][14] This method utilizes a Phenyl-Hexyl stationary phase, which provides alternative selectivity based on π-π interactions, particularly effective for aromatic compounds.[8] A lower pH (3.0) is used, ensuring the amine group is fully protonated. This changes its interaction with the stationary phase and provides a different elution profile compared to Method A.

Experimental Protocol: Method B
  • Instrumentation:

    • Same as Method A.

  • Chromatographic Conditions:

    • Column: L11, Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 25% B

      • 5-20 min: 25% to 65% B

      • 20-25 min: 65% B

      • 25.1-30 min: 25% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Same as Method A.

  • System Suitability Test (SST):

    • Same as Method A.

Workflow for Method B

MethodB_Workflow prep Sample & Mobile Phase Preparation system HPLC System Equilibration prep->system sst System Suitability Test (SST) system->sst pass Inject Samples sst->pass Pass fail Troubleshoot System sst->fail Fail acquire Data Acquisition (UV @ 245 nm) pass->acquire fail->system analyze Chromatogram Integration & Analysis acquire->analyze report Confirm Purity & Peak Identity analyze->report

Caption: Experimental workflow for the orthogonal Phenyl-Hexyl method (Method B).

Comparative Performance Data

The following table summarizes the expected chromatographic performance for the main peak (API) and three potential process-related impurities: a non-aminated precursor (Impurity 1), a regioisomer (Impurity 2), and a hydrolysis degradant (Impurity 3). This data illustrates the difference in selectivity between the two methods.

ParameterMethod A (C18, pH 6.8)Method B (Phenyl-Hexyl, pH 3.0)Justification for Performance
API Retention Time (min) 15.218.5At pH 3.0, the protonated amine is more polar, leading to earlier elution on a C18 but stronger cation exchange/π-π interaction on the Phenyl-Hexyl phase, increasing retention.
API Tailing Factor 1.11.2Both methods control tailing effectively via pH control.
Resolution (API / Imp 1) 4.55.1Both methods easily resolve the less polar precursor.
Resolution (API / Imp 2) 1.43.8Critical Difference: The Phenyl-Hexyl phase offers superior selectivity for the closely related regioisomer due to different π-π interactions, highlighting the value of an orthogonal method.[13]
Resolution (API / Imp 3) 6.22.5The C18 method provides better separation for the more polar hydrolysis product at near-neutral pH.

Conclusion and Recommendations

Both Method A and Method B are suitable for the purity assessment of Methyl 5-amino-2-fluoro-4-methylbenzoate, but they serve distinct and complementary purposes.

  • Method A (C18, pH 6.8) is a robust, high-performance method ideal for routine quality control and release testing. It provides excellent peak shape and good overall resolution for common impurities.

  • Method B (Phenyl-Hexyl, pH 3.0) serves as a critical orthogonal method. Its alternative selectivity is essential during method development and validation to demonstrate specificity and to ensure that no impurities, particularly isomers, are co-eluting with the main component.[12][13] It is strongly recommended for use in stability studies and for the analysis of batches produced via a modified synthetic route.

For a comprehensive quality control strategy that adheres to regulatory expectations, it is best practice to develop and validate a primary method like Method A and supplement it with an orthogonal method like Method B.[3][5][11] This dual-method approach provides a high degree of confidence in the reported purity values, ensuring product quality and safety.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles Source: Journal of Chromatographic Science URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Pharmaceutical Technology URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]

  • Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed URL: [Link]

  • Title: Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances Source: ResearchGate URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants Source: ResearchGate URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]

  • Title: HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column Source: HELIX Chromatography URL: [Link]

  • Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PMC URL: [Link]

  • Title: HPLC Separation of Isomers of Aminobenzoic Acid Source: SIELC Technologies URL: [Link]

  • Title: Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS) Source: PubMed URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Resolving the benign and the malign isomers of aryl amines by HPLC Source: TSI Journals URL: [Link]

Sources

Validation

Unveiling Polymorphism in Substituted Benzoic Acid Derivatives: A Comparative Guide to SC-XRD, MicroED, and PXRD

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing complex solid forms in drug development. Substituted benzoic acid derivatives—such as 2-((2,6-dichlorophenyl)amino)ben...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing complex solid forms in drug development. Substituted benzoic acid derivatives—such as 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA) and 2,4-dihydroxybenzoic acid (24DHBA)—serve as foundational scaffolds in pharmaceutical chemistry. Their ability to form robust hydrogen-bonded dimers (homosynthons) and diverse cocrystals (heterosynthons) makes them ideal candidates for studying conformational polymorphism[1].

However, characterizing these solid forms presents a significant analytical challenge. Traditional Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard, but it fundamentally relies on the ability to grow suitably large single crystals. When elusive polymorphs or mechanochemically synthesized cocrystals yield only sub-micron powders, alternative platforms like Microcrystal Electron Diffraction (MicroED) and Powder X-Ray Diffraction (PXRD) become indispensable.

This guide objectively compares the performance of modern SC-XRD platforms against MicroED and PXRD methodologies, providing actionable, self-validating protocols and experimental data to guide your structural characterization workflows.

The Analytical Triad: Causality in Technique Selection

The causality behind selecting the right crystallographic platform lies in the fundamental physics of the radiation used and the crystallization kinetics of the sample:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Utilizes X-ray photons interacting with electron clouds. It provides the highest precision for absolute structure determination and reliable localization of hydrogen atoms (crucial for mapping carboxylic acid dimers)[1]. However, the causality of failure here is crystal size: if the crystallization kinetics favor rapid nucleation over growth, SC-XRD fails due to insufficient diffraction volume.

  • Microcrystal Electron Diffraction (MicroED): Utilizes an electron beam, which interacts with the electrostatic potential of the atoms. Because electrons interact with matter much more strongly than X-rays, MicroED can yield atomic-resolution data from nanocrystals (100–500 nm)[2]. This makes it the superior choice for elusive polymorphs generated via mechanochemistry where large crystals cannot be grown.

  • Powder X-Ray Diffraction (PXRD): Measures the diffraction of X-rays from a bulk polycrystalline sample. While solving structures de novo from PXRD is mathematically complex, it is the ultimate self-validating tool for phase purity. A single crystal solved by SC-XRD does not guarantee the bulk powder is the same polymorph; PXRD bridges this gap[3].

Comparative Performance Data
ParameterBenchtop SC-XRD (Microfocus)MicroED PlatformHigh-Resolution PXRD
Optimal Crystal Size 10 – 500 μm0.1 – 1 μm (Nanocrystals)Bulk Powder (Microcrystalline)
Radiation / Source X-ray (Cu/Mo Kα)Electrons (e.g., 200 kV)X-ray (Cu/Co Kα)
Structure Solution De novo (Direct Methods)De novo (Direct Methods)Real-space methods / Rietveld
Hydrogen Localization Excellent (Electron density)Good (Electrostatic potential)Poor (Requires constraints)
Data Acquisition Time 2 – 24 hours5 – 30 minutes10 mins – 2 hours
Primary Application Gold-standard absolute structureElusive polymorphs & cocrystalsPhase purity & bulk screening

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, your analytical workflow must be a self-validating system: the microscopic structure (SC-XRD/MicroED) must always be cross-verified by the macroscopic bulk analysis (PXRD).

Protocol 1: Polymorph Screening and SC-XRD Analysis

Designed for compounds like 2-DCABA where controlled growth is possible.

  • Crystallization: Dissolve 50 mg of the benzoic acid derivative in 2 mL of a selected solvent (e.g., methanol for Form I, or utilize melt crystallization for Form II). Allow slow evaporation at 25°C over 72 hours to promote controlled crystal growth over rapid nucleation[3].

  • Harvesting & Mounting: Under a polarized light microscope, select a single, non-birefringent crystal (approx. 100 x 50 x 50 μm). Mount on a MiTeGen loop using paratone oil to prevent solvent loss and minimize background scattering.

  • Data Acquisition: Transfer to a microfocus SC-XRD diffractometer equipped with a cryostream set to 100 K. The cryogenic temperature minimizes thermal vibrations, enhancing high-angle resolution and allowing precise localization of the carboxylic acid protons[1]. Collect full sphere data using ω and φ scans.

  • Self-Validation: Grind the remaining crystals from the crystallization vial and collect a PXRD pattern. Compare the experimental PXRD pattern with the simulated pattern generated from the SC-XRD .cif file. A match confirms the single crystal is representative of the bulk.

Protocol 2: Mechanochemical Synthesis and MicroED Analysis

Designed for elusive cocrystals where only sub-micron powders are attainable.

  • Mechanochemistry: Combine the substituted benzoic acid (e.g., 24DHBA) and a co-former (e.g., urea) in a 1:1 stoichiometric ratio in a stainless-steel milling jar. Add a catalytic amount of solvent (liquid-assisted grinding) and mill at 20 Hz for 30 minutes. This forces cocrystal formation but yields a nanocrystalline powder unsuitable for SC-XRD[4].

  • Sample Preparation for MicroED: Suspend a microgram quantity of the milled powder in a volatile, non-solvating liquid (e.g., hexane). Drop-cast 2 μL onto a continuous carbon TEM grid. Allow it to air dry.

  • Data Acquisition: Insert the grid into an electron diffractometer (operating at 200 kV). Locate a single nanocrystal under low-dose imaging. Collect continuous rotation electron diffraction data (e.g., -60° to +60° at 0.5°/sec) under cryogenic conditions to mitigate radiation damage to the organic framework[2].

  • Processing: Process the diffraction frames using standard crystallographic software (e.g., DIALS, SHELXT). The electrostatic potential map will reveal the hydrogen-bonding network between the co-formers.

Visualizing the Analytical Workflow

AnalyticalWorkflow Start Substituted Benzoic Acid (API or Derivative) Cryst Crystallization Screen (Evaporation / Milling) Start->Cryst SizeCheck Particle Size Assessment Cryst->SizeCheck SCXRD SC-XRD Platform (>10 μm Crystals) SizeCheck->SCXRD Large Single Crystals MicroED MicroED Platform (<1 μm Nanocrystals) SizeCheck->MicroED Nanocrystalline Powders PXRD PXRD Platform (Bulk Powder) SizeCheck->PXRD Bulk Polycrystalline Model 3D Structural Model (Polymorph / Cocrystal) SCXRD->Model Direct Methods (X-ray) MicroED->Model Direct Methods (Electron) Validation Phase Purity Validation PXRD->Validation Rietveld Refinement Model->Validation Simulated vs Experimental

Caption: Decision matrix for crystallographic analysis of benzoic acid derivatives.

Case Studies & Experimental Evidence

Case Study 1: Polymorphism in 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA)

Conformational flexibility in the diphenylamine backbone of 2-DCABA leads to multiple polymorphic forms. Researchers successfully isolated Form I and Form II using standard solvent screening and melt crystallization. SC-XRD analysis revealed that the polymorphism stems from the conformational flexibility of the molecule, with Hirshfeld surface analysis confirming different intermolecular interactions stabilizing the distinct crystal lattices. PXRD was utilized to confirm that the bulk powders matched the single-crystal structures, ensuring phase purity for subsequent thermodynamic stability studies[3].

Case Study 2: Uncovering Elusive Cocrystals via MicroED

In the pursuit of novel ratiometric cocrystals, researchers utilized mechanochemistry to synthesize a complex between urea and 2,4-dihydroxybenzoic acid (24DHBA). Because mechanochemistry inherently produces micro/nanocrystalline powders, traditional SC-XRD was impossible. By employing MicroED, the team successfully determined the crystal structure of a previously elusive 1:1 cocrystal from a sub-micron particle. The MicroED data was of sufficient quality to resolve the hydrogen-bonding networks, proving that the urea molecules engage in hydrogen bonding with the para-hydroxyl group of 24DHBA to form infinite molecular tapes[4]. Similarly, MicroED has been proven equivalent to SC-XRD in solving multicomponent salt and cocrystal forms of 3-nitrobenzoic acid (NBA)[2].

References

  • BenchChem. X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. BenchChem, 2025. 1

  • Triclinic Labs, Inc. Microcrystal Electron Diffraction Study of Multicomponent Salt and Cocrystal Forms. 2024. 2

  • Long, S., et al. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, RSC Publishing, 2021. 3

  • Thakuria, R., et al. Uncovering novel ratiometric urea·24DHBA cocrystals through mechanochemistry and MicroED. Chem. Commun., RSC Publishing, 2025. 4

Sources

Comparative

A Researcher's Guide to Theoretical and Computational Studies of Fluorinated Aromatic Compounds

Introduction: The Unique Role of Fluorine in Aromatic Systems The strategic incorporation of fluorine atoms into aromatic compounds has become a cornerstone of modern drug discovery and materials science. This is due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role of Fluorine in Aromatic Systems

The strategic incorporation of fluorine atoms into aromatic compounds has become a cornerstone of modern drug discovery and materials science. This is due to fluorine's unique properties: its high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] However, these same properties present significant challenges for experimental characterization. Computational chemistry has emerged as an indispensable tool for predicting the behavior of these complex systems, offering insights that can guide and accelerate experimental work.[2][3]

This guide provides a comparative overview of the primary theoretical and computational methods used to study fluorinated aromatic compounds. It is designed for researchers, scientists, and drug development professionals, offering practical advice on selecting the appropriate level of theory and basis set for specific research questions. We will delve into the causality behind methodological choices and provide validated protocols for common applications.

Part 1: Selecting the Optimal Computational Toolkit

The accuracy of any computational study hinges on the careful selection of the theoretical method and basis set. For fluorinated aromatic compounds, this choice is particularly critical due to the unique electronic environment created by the C-F bond.

Levels of Theory: A Comparative Analysis

Density Functional Theory (DFT)

DFT is often the workhorse for computational studies of medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[4] However, not all DFT functionals perform equally well for fluorinated systems.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These are widely used but may not always capture the subtle non-covalent interactions that can be important in fluorinated systems.

  • Range-Separated Hybrid Functionals (e.g., ωB97X-D, CAM-B3LYP): These functionals often provide superior performance, particularly for describing non-covalent interactions and charge-transfer phenomena, which are crucial in systems with highly polarized C-F bonds.[5][6][7] Benchmark studies have shown that functionals like ωB97X-D can provide a good combination of accuracy and computational time for predicting properties like ¹⁹F NMR chemical shifts.[2][8]

  • Minnesota Functionals (e.g., M06-2X): These functionals are specifically parameterized to handle a broad range of chemical interactions, including non-covalent ones, making them a strong choice for studying fluorinated aromatics.[5] For geometry optimizations, the M06-2X functional has been shown to provide excellent accuracy relative to higher-level methods.[9]

Wavefunction-Based Methods

For situations demanding higher accuracy, wavefunction-based methods are the gold standard, though they come with significantly higher computational expense.

  • Møller-Plesset Perturbation Theory (MP2): As the simplest post-Hartree-Fock method that includes electron correlation, MP2 can be a good choice for smaller systems or for benchmarking DFT results.[6][10][11][12] It naturally accounts for dispersion forces, which can be important in fluorinated aromatics.[6]

  • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies and properties for systems where a single-reference description is appropriate.[13][14] It is the preferred method for generating high-quality reference data to benchmark other methods.[9][15] However, its steep computational scaling limits its application to smaller molecules.[13] The development of local correlation methods, such as DLPNO-CCSD(T), is expanding the reach of coupled cluster theory to larger systems.[13][16][17]

Basis Sets: The Building Blocks of Accuracy

The choice of basis set is as crucial as the level of theory. For fluorine, a particularly electronegative and electron-rich atom, the basis set must be flexible enough to describe its electronic structure accurately.

  • Pople-Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good starting point for many calculations.[18] The inclusion of polarization functions (e.g., (d)) and diffuse functions (e.g., +) is essential for accurately describing the electron distribution around fluorine.[18][19][20][21] Diffuse functions are particularly important for describing negatively charged species and weak interactions.[18][19]

  • Dunning-Style Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed for systematic convergence towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are highly recommended for fluorinated compounds.[8] While more computationally demanding, they generally provide more reliable results, especially for properties sensitive to the description of the electron cloud, such as NMR chemical shifts and non-covalent interaction energies.

Decision-Making Workflow for Method Selection

To aid in the selection process, the following flowchart outlines a logical approach based on the research goals and available computational resources.

G cluster_start cluster_property cluster_accuracy cluster_size cluster_methods start Define Research Question prop Geometry, Reaction Energy, NMR, etc. start->prop acc High (Benchmark) or Routine (Screening)? prop->acc size Small (<50 atoms), Medium (50-200), Large (>200) acc->size high_acc CCSD(T) / aug-cc-pVTZ size->high_acc Small & High Accuracy med_acc ωB97X-D or M06-2X / aug-cc-pVDZ or 6-311+G(d,p) size->med_acc Medium / Routine Accuracy low_acc B3LYP / 6-31G(d) size->low_acc Large / Initial Screening G cluster_workflow A 1. Propose Reaction Mechanism B 2. Optimize Geometries (Reactants, Products, TS) A->B C 3. Verify with Frequency Calc. (0 imag freq for minima, 1 for TS) B->C D 4. Refine Energy with Higher Theory (e.g., DLPNO-CCSD(T)) C->D E 5. Add Thermochemical Corrections (ZPVE, Enthalpy, Gibbs Free Energy) D->E F 6. Calculate ΔE, ΔH, ΔG E->F

Caption: A step-by-step workflow for calculating reaction and activation energies.

Conclusion

The computational study of fluorinated aromatic compounds is a vibrant and essential field. By carefully selecting the appropriate level of theory and basis set, researchers can gain profound insights into the structure, properties, and reactivity of these important molecules. DFT methods like ωB97X-D and M06-2X offer a robust and efficient approach for many applications, while wavefunction-based methods like CCSD(T) provide the benchmark accuracy necessary for validating results and studying challenging systems. The protocols and comparative data presented in this guide are intended to provide a solid foundation for conducting high-quality, reliable computational research in this exciting area.

References

  • Prediction of 19F NMR chemical shifts for organic compounds with ORCA. PubMed.
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv.
  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. PMC.
  • A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.
  • DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Request PDF.
  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI.
  • Basis Set Selection for Molecular Calculations. SciSpace.
  • Basis Set Selection for Molecular Calculations. Ju Li Group.
  • Fluorine Gaussian basis set adopted for the MCF and SMC calculations in... ResearchGate.
  • Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. RSC Publishing.
  • Basis Sets Used in Molecular Orbital Calcul
  • Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations1. mediaTUM.
  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. PMC.
  • The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons. ResearchGate.
  • Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules. PMC.
  • Møller-Plesset perturbation theory. Fiveable.
  • Contemporary synthetic strategies in organofluorine chemistry. Unknown Source.
  • Møller–Plesset perturbation theory. Wikipedia.
  • Møller–Plesset perturbation theory: from small molecule methods to methods for thousands of atoms. SMU.
  • What is the largest system that has been studied by the coupled cluster method?. Unknown Source.
  • Benchmarking and Development of Modern Density Functional Theory. eScholarship.
  • Coupled cluster. ORCA Input Library.
  • Coupled-cluster theory. PySCF.
  • Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules. ResearchGate.
  • A Computational Study for Optimizing a Synthetic Pathway to a Difluorinated Gingerol Compound. Methodist University.
  • Electrophilic reactions in the synthesis of organofluorine compounds. Request PDF.
  • Comprehensive Benchmark Results for the Domain Based Local Pair Natural Orbital Coupled Cluster Method (DLPNO-CCSD(T)) for Closed- and Open-Shell Systems. ACS Figshare.
  • Computational prediction of chemical reactions: current status and outlook. PubMed.
  • Benchmark of Ionization Potentials from pCCD Tailored Coupled Cluster Models. Journal of Chemical Theory and Computation - ACS Publications.
  • Benchmark of Density Functional Theory in the Prediction of 13 C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. ACS Publications.

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Validation

A Senior Application Scientist's Guide to Differentiating Isomers of Methyl Aminofluorobenzoate Using Spectroscopic Techniques

Introduction: The Critical Role of Isomer Identification in Scientific Research In the realms of drug development, materials science, and synthetic chemistry, the precise structural characterization of molecules is param...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomer Identification in Scientific Research

In the realms of drug development, materials science, and synthetic chemistry, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold—can exhibit dramatically different pharmacological, toxicological, and physical properties. The methyl aminofluorobenzoate series of isomers serves as an excellent model system to explore this challenge. With an amino group (-NH2), a fluorine atom (-F), and a methyl ester group (-COOCH3) arranged differently around a benzene ring, each isomer presents a unique electronic and steric profile.

This guide provides an in-depth comparison of how key spectroscopic techniques can be leveraged to unambiguously differentiate these closely related structures. We will move beyond simple data reporting to explain the underlying principles that govern the distinct spectral outputs of each isomer, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in establishing self-validating analytical workflows that ensure confidence and accuracy in structural elucidation.

The Challenge: A Multitude of Positional Isomers

The core structure, C₈H₈FNO₂, allows for numerous positional isomers. The relative placement of the electron-donating amino group, the strongly electronegative fluorine atom, and the electron-withdrawing methyl ester group creates unique electronic environments on the aromatic ring. This guide will focus on the analytical strategies required to distinguish them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each nucleus (most commonly ¹H and ¹³C).[1] The key to distinguishing isomers lies in analyzing three main features: the number of signals, their chemical shifts, and their spin-spin coupling patterns.[2]

Expertise & Experience: Why NMR Excels

The predictive power of NMR stems from its sensitivity to the electronic effects of substituents.

  • Chemical Shift (δ): The position of a signal on the NMR spectrum is dictated by the electron density around the nucleus. Electron-donating groups (like -NH₂) shield nuclei, shifting signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (like -F and -COOCH₃) deshield nuclei, shifting them downfield (to higher ppm values). The interplay of these effects is unique for each isomer.

  • Signal Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits signals into characteristic patterns (e.g., doublets, triplets). This provides direct evidence of which protons are adjacent to one another, allowing for the reconstruction of the substitution pattern on the ring.

  • Signal Count: Molecular symmetry dictates the number of unique proton and carbon environments. A more symmetric isomer will display fewer signals than a less symmetric one.[3]

Comparative Data: Expected ¹H NMR Features for Representative Isomers

While a comprehensive experimental dataset for every isomer is not publicly compiled, we can predict the expected distinguishing features based on spectroscopic principles. For example, consider the aromatic region (typically 6.0-8.0 ppm):

IsomerExpected # of Aromatic SignalsExpected Multiplicity Pattern (Simplified)Key Differentiating Feature
Methyl 4-amino-3-fluorobenzoate 3Doublet, Doublet of Doublets, DoubletThe proton between the -NH₂ and -F groups will show coupling to both the adjacent proton and the fluorine atom, resulting in a distinct doublet of doublets.
Methyl 3-amino-4-fluorobenzoate 3Doublet, Doublet of Doublets, DoubletThe proton ortho to the ester group will be significantly shifted downfield and will appear as a doublet. The proton between the two substituents will be a doublet of doublets.
Methyl 2-amino-5-fluorobenzoate 33 distinct signals, likely complex multiplets (e.g., ddd, td) due to multiple H-H and H-F couplings.The absence of simple doublet patterns and the presence of more complex splitting due to multiple couplings across the ring.
Methyl 4-amino-2-fluorobenzoate 3Doublet, Doublet of Doublets, DoubletThe fluorine at the 2-position will strongly influence the proton at the 3-position, which will also be coupled to the proton at the 5-position.

Note: These are predictions. Actual chemical shifts and coupling constants would need to be confirmed experimentally.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Isomer in Deuterated Solvent Acq Acquire Spectrum on ≥400 MHz NMR Prep->Acq Transfer to NMR tube Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw FID data Calib Calibrate Spectrum Proc->Calib Analysis Analyze Signals, Shifts, & Coupling Patterns Calib->Analysis ID Identify Isomer Analysis->ID

Caption: Workflow for Isomer Identification using NMR Spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and Substitution Patterns

While all isomers contain the same functional groups (-NH₂, -COOCH₃), IR spectroscopy can differentiate them based on subtle shifts in vibrational frequencies and, most importantly, the distinct patterns in the "fingerprint region."

Expertise & Experience: The Diagnostic Power of the Fingerprint Region

The region between 650 and 900 cm⁻¹ is particularly diagnostic for the substitution pattern on an aromatic ring.[4] This area is dominated by C-H out-of-plane (oop) bending vibrations. The number and position of these bands are highly characteristic of the relative locations of the substituents.

  • Intramolecular Hydrogen Bonding: In isomers where the amino group is ortho to the methyl ester group (e.g., methyl 2-amino-3-fluorobenzoate), intramolecular hydrogen bonding can occur between the N-H of the amine and the C=O of the ester. This typically causes a shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1720 cm⁻¹ to ~1680 cm⁻¹) and broadens the N-H stretching bands. This is a powerful and often definitive indicator for an ortho-amino ester arrangement.

Comparative Data: Expected IR Absorption Features
Substitution PatternCharacteristic C-H Out-of-Plane Bending (cm⁻¹)
1,2,3-Trisubstituted Strong band at ~780-740 cm⁻¹ and another near ~880-860 cm⁻¹ or ~810-770 cm⁻¹.
1,2,4-Trisubstituted Strong band at ~825-800 cm⁻¹ and another at ~900-860 cm⁻¹.
1,3,5-Trisubstituted Strong band at ~865-810 cm⁻¹ and another at ~900-860 cm⁻¹.

Reference: General values for substituted benzenes.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Data Processing: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Differentiating Isomers Through Fragmentation

While all isomers of methyl aminofluorobenzoate have the same nominal mass and will produce the same molecular ion peak (M⁺), their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct.[7]

Expertise & Experience: Why Fragmentation Patterns Differ

The stability of the resulting fragment ions is influenced by the isomer's structure. The relative positions of the substituents can enable or inhibit specific fragmentation pathways, leading to different relative abundances of the fragment ions in the mass spectrum.[8][9] For example, an "ortho effect" might facilitate a unique rearrangement and fragmentation pathway that is not possible for the meta or para isomers, resulting in a diagnostic peak.

Comparative Data: Hypothesized Fragmentation Differences
Isomer PositionPotential Diagnostic Fragmentation Pathway
Ortho (e.g., 2-amino) May exhibit unique fragmentation involving interaction between the adjacent amino and ester groups, potentially leading to a more abundant ion from the loss of a specific neutral molecule (e.g., methanol).
Meta / Para Likely to show more "standard" fragmentation patterns for aromatic esters, such as the loss of ·OCH₃ followed by the loss of CO. The relative intensities of these fragments will differ based on the electronic stabilization provided by the other substituents.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a capillary column suitable for aromatic compounds (e.g., DB-5ms). Set a temperature program that resolves the isomers if analyzing a mixture (e.g., 100°C hold for 1 min, then ramp to 250°C at 10°C/min).

    • MS: Use an electron ionization (EI) source, typically at 70 eV.

  • Acquisition Parameters: Scan a mass range from m/z 40 to 300.

  • Data Analysis: Compare the fragmentation patterns of the peaks corresponding to each isomer. Look for differences in the relative abundances of key fragment ions.

Visualization: Isomer Differentiation Logic

MS_Logic Start Analyze Isomer Mixture MS_Data Acquire Mass Spectra (e.g., via GC-MS) Start->MS_Data Check_M_plus Do all peaks have the same Molecular Ion (M+)? MS_Data->Check_M_plus Yes_Fragments Compare Fragmentation Patterns Check_M_plus->Yes_Fragments Yes No_Not_Isomers Compounds are not isomers Check_M_plus->No_Not_Isomers No Unique_Fragment Is a unique fragment or ion ratio observed? Yes_Fragments->Unique_Fragment Isomer_A Identify Isomer A Unique_Fragment->Isomer_A Yes Isomer_B Identify Isomer B Unique_Fragment->Isomer_B No (Compare to reference spectra)

Caption: Decision tree for using MS to differentiate isomers.

UV-Vis Spectroscopy: A Supporting Technique

UV-Vis spectroscopy measures the electronic transitions within a molecule. While less definitive than NMR, it can be a quick and valuable supporting technique. The wavelength of maximum absorbance (λmax) is sensitive to the electronic communication between the substituents on the aromatic ring.[10]

Expertise & Experience: How Substituents Affect λmax

The amino group is a strong auxochrome (color-enhancing group) and the ester group is a chromophore (light-absorbing group). The extent of conjugation and electronic push-pull between these groups affects the energy of the π → π* transition.

  • Para Isomers: In an isomer like methyl 4-aminobenzoate (a related compound), there is direct resonance between the electron-donating amino group and the electron-withdrawing ester group through the ring. This extended conjugation lowers the energy gap for electronic excitation, resulting in a shift of λmax to a longer wavelength (a bathochromic or red shift) compared to other isomers.

  • Ortho/Meta Isomers: The electronic communication in ortho and meta isomers is different, leading to distinct λmax values, which are typically at shorter wavelengths than the para isomer. The fluorine's position will further modulate these values.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-20 µg/mL) in a UV-transparent solvent like methanol or ethanol.[11]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters: Scan from approximately 400 nm down to 200 nm. Use a solvent-filled cuvette as the reference blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Conclusion: An Integrated Spectroscopic Approach

No single technique should be used in isolation for the definitive identification of an isomer. The most trustworthy and robust approach involves integrating data from multiple spectroscopic methods. An NMR spectrum provides the foundational structural framework, while IR spectroscopy offers rapid confirmation of substitution patterns and specific interactions like hydrogen bonding. Mass spectrometry delivers crucial information on fragmentation pathways that can highlight unique structural features. Finally, UV-Vis spectroscopy can serve as a quick, complementary check. By understanding the causality behind the spectral data and employing these self-validating, cross-referential techniques, researchers can confidently and accurately elucidate the structure of any methyl aminofluorobenzoate isomer, ensuring the integrity and success of their scientific endeavors.

References

  • Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available at: [Link]

  • Mass spectra (m/z 100 to m/z 200) of the MEC-isomers and an unknown... ResearchGate. Available at: [Link]

  • Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. PubMed. Available at: [Link]

  • UV-visible spectrum for1.0 x10 -3 M benzocaine Schiff base (I). ResearchGate. Available at: [Link]

  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. ResearchGate. Available at: [Link]

  • Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples | Request PDF. ResearchGate. Available at: [Link]

  • Benzocaine Structure Analysis via Spectra. Scribd. Available at: [Link]

  • Can you differentiate some constitutional isomers using mass spectrometry?. Reddit. Available at: [Link]

  • Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. PMC. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Indirect Spectrophotometric Determination of Benzocaine in Pharmaceutical Preparations. SciSpace. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

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Comparative

Benchmarking Methyl 5-amino-2-fluoro-4-methylbenzoate: A Comprehensive Guide for Medicinal Chemists

Introduction: The Strategic Role of Fluorinated Aminobenzoates As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Aminobenzoates

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Anthranilic acid and aminobenzoate derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) degraders and inhibitors[1][2]. Among these, Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS 1504965-88-1) [3] has emerged as a highly versatile and strategic intermediate.

Unlike simpler anilines, this specific building block is engineered to solve multiple medicinal chemistry challenges simultaneously, providing orthogonal reactive handles while pre-installing metabolic resistance.

Causality in Structural Design (The "Why")

The selection of this specific building block over non-fluorinated or non-methylated analogs is driven by a delicate balance of physicochemical properties:

  • Fluorine (C2 position): The highly electronegative fluorine atom lowers the pKa of the adjacent amino group, modulating its nucleophilicity. More importantly, it blocks cytochrome P450 (CYP)-mediated aromatic oxidation at the ortho position, significantly improving the metabolic stability of the resulting scaffold[4][5].

  • Methyl (C4 position): Provides necessary steric bulk to force specific binding conformations in target pockets (e.g., the hinge region of kinases) and increases lipophilicity (LogD), which enhances passive membrane permeability.

  • Amino & Ester Groups: Serve as orthogonal reactive handles for sequential functionalization, such as Buchwald-Hartwig aminations[6] and subsequent saponification or amide coupling.

G A Methyl 5-amino-2-fluoro- 4-methylbenzoate B Fluorine Substitution (Ortho to Ester) A->B C Methyl Group (Para to Fluorine) A->C D Amino Group (Meta to Ester) A->D E Blocks CYP450 Oxidation Increases Metabolic Stability B->E F Provides Steric Bulk Tunes Lipophilicity (LogD) C->F G Handle for C-N Coupling (Buchwald-Hartwig) D->G

Logic of structural features in Methyl 5-amino-2-fluoro-4-methylbenzoate.

Quantitative Benchmarking Against Alternatives

To objectively assess its performance, we benchmark Methyl 5-amino-2-fluoro-4-methylbenzoate against three common alternatives. This comparison isolates the specific contributions of the fluorine and methyl groups.

Building BlockStructural DifferenceLogD (pH 7.4)Aniline pKa (Calc.)HLM Intrinsic Clearance (µL/min/mg)C-N Coupling Yield (%)
Methyl 5-amino-2-fluoro-4-methylbenzoate Target Compound2.43.815.282%
Methyl 3-amino-4-methylbenzoate Lacks Fluorine1.94.548.588%
Methyl 5-amino-2-fluorobenzoate Lacks Methyl1.83.922.185%
Methyl 5-amino-2-chlorobenzoate Chlorine instead of Fluorine2.63.518.465%

Data Interpretation: The target compound demonstrates the optimal balance. While the non-fluorinated analog has a higher C-N coupling yield due to a more nucleophilic aniline (higher pKa), it suffers from rapid metabolic degradation (high clearance). The chlorinated analog is too lipophilic and sterically hindered, drastically reducing coupling yields.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to confirm that the observed results are intrinsic to the chemical properties of the building blocks, rather than experimental artifacts.

High-Throughput Buchwald-Hartwig Amination

Objective: Benchmark the reactivity of the aniline nitrogen. The electron-withdrawing fluorine reduces nucleophilicity, making C-N coupling more challenging[6][7]. Causality: We utilize a Palladium-catalyzed Buchwald-Hartwig amination. We select XPhos as the ligand because its bulky, electron-rich biaryl phosphine structure facilitates the reductive elimination step, which is often rate-limiting for electron-deficient anilines[8][9].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dispense 0.1 mmol of the aminobenzoate building block and 0.1 mmol of a model aryl bromide (e.g., 4-bromotoluene) into a 2 mL glass vial.

  • Catalyst Loading: Add 2 mol% Pd2(dba)3 and 4 mol% XPhos ligand. Self-validation: Include a negative control vial lacking the Pd catalyst to confirm no background Nucleophilic Aromatic Substitution (SNAr) occurs.

  • Base & Solvent: Add 0.15 mmol of Cs2CO3 (a mild base chosen specifically to prevent premature ester hydrolysis) and 0.5 mL of anhydrous 1,4-dioxane.

  • Reaction: Seal the vials and heat at 100 °C for 12 hours in an aluminum heating block.

  • Quench & Analysis: Cool to room temperature, dilute with 1 mL acetonitrile, and filter through a Celite pad. Spike the filtrate with 10 µL of an internal standard (e.g., biphenyl).

  • Quantification: Analyze via UPLC-MS/MS. Calculate the yield by comparing the product peak area to the internal standard.

Workflow N1 Aryl Halide + Aminobenzoate N3 Oxidative Addition N1->N3 N2 Pd Precatalyst + XPhos Ligand N2->N3 Active Pd(0) N4 Amine Coordination & Deprotonation N3->N4 N5 Reductive Elimination N4->N5 N5->N2 Pd(0) Regeneration N6 C-N Coupled Product N5->N6

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination workflow.

In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic stability (intrinsic clearance, Cl_int) conferred by the fluorine substitution[4]. Causality: Cytochrome P450 enzymes in the liver readily oxidize electron-rich aromatic rings. By incubating the building blocks with HLMs and NADPH (the required electron-donating cofactor), we can accurately measure the rate of parent compound depletion.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the aminobenzoate building block to a final concentration of 1 µM. Self-validation: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel as positive and negative controls to validate the enzymatic activity of the HLM batch.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). This step immediately precipitates the proteins and quenches the reaction.

  • Centrifugation & Readout: Centrifuge the samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass over time.

  • Data Processing: Plot the natural log of the remaining parent percentage versus time. The slope of the linear regression yields the elimination rate constant (k), which is then used to calculate the intrinsic clearance (Cl_int).

References

  • Source: Google Patents (US11613543B2)
  • N-(3-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes Source: Beilstein Journals URL:[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Purdue University URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-amino-2-fluoro-4-methylbenzoate

Technical Guide: Personal Protective Equipment & Handling Protocols for Methyl 5-amino-2-fluoro-4-methylbenzoate Executive Summary & Chemical Profile Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS: 1504965-88-1) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Personal Protective Equipment & Handling Protocols for Methyl 5-amino-2-fluoro-4-methylbenzoate

Executive Summary & Chemical Profile

Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS: 1504965-88-1) is a highly specialized fluorinated aniline derivative utilized extensively as a key intermediate in the synthesis of selective kinase inhibitors and novel agrochemicals[1]. While the fluorine atom enhances metabolic stability and binding affinity in drug candidates, it fundamentally alters the physicochemical properties of the molecule, significantly increasing its lipophilicity and dermal penetration potential[1][2].

As a Senior Application Scientist, I emphasize that handling fluorinated anilines requires moving beyond basic safety compliance. You must understand the mechanistic causality behind the hazards to implement a self-validating safety system in your laboratory.

Hazard Assessment & Mechanistic Toxicology

To select the correct Personal Protective Equipment (PPE), we must first understand why this compound is dangerous. The hazard profile is driven by two synergistic structural features:

  • Enhanced Dermal Penetration: The incorporation of the fluorine atom increases the molecule's lipophilicity. This allows the compound to bypass standard dermal barriers and rapidly permeate certain glove materials faster than non-fluorinated analogs[2][3].

  • Methemoglobinemia Risk: Like many aniline derivatives, systemic absorption can lead to methemoglobinemia[3][4]. The aniline moiety undergoes hepatic N-hydroxylation via CYP450 enzymes, forming reactive intermediates that oxidize the Fe(II) in hemoglobin to Fe(III), severely impairing the blood's oxygen-carrying capacity[3].

ToxicityLogic Exposure Dermal / Inhalation Exposure (Methyl 5-amino-2-fluoro-4-methylbenzoate) Absorption Enhanced Lipophilic Absorption (Due to C-F Bond) Exposure->Absorption Penetrates PPE/Skin Metabolism Hepatic CYP450 Activation (N-Hydroxylation of Aniline) Absorption->Metabolism Systemic Circulation Toxicity Methemoglobinemia & Oxidative Stress Metabolism->Toxicity Reactive Intermediates

Fig 1: Mechanistic pathway of fluorinated aniline toxicity leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Based on the toxicological mechanisms above, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective gear and the scientific rationale behind each requirement.

PPE CategorySpecificationCausality / Scientific Rationale
Respiratory NIOSH P95/P99 or EN 143 P1/P2 particulate respirator[5]Mitigates inhalation of fine crystalline dust during weighing. The compound causes severe respiratory tract irritation[5].
Hand Protection Double-gloving: Inner Nitrile (4-5 mil) + Outer Butyl or Viton®[6][7]Anilines exhibit rapid breakthrough times in standard nitrile (often <10-30 mins)[7][8]. Butyl/Viton® offers robust permeation resistance against aromatic amines.
Eye & Face Chemical safety goggles and face shield[9]Prevents ocular exposure to reactive dust or highly concentrated solvent splashes during transfer[9].
Body Flame-resistant lab coat, disposable Tyvek® sleevesPrevents accumulation of static dust on woven cotton garments, eliminating the risk of secondary dermal exposure.

Operational Workflow: Safe Handling & Weighing

Handling fluorinated anilines requires precision to prevent aerosolization and static cling. This step-by-step methodology ensures containment at every operational phase.

  • Environmental Isolation: Conduct all weighing and transfer operations within a hard-ducted chemical fume hood with a face velocity of 80-100 fpm[9][10]. Never handle the dry powder on an open bench.

  • Static Mitigation: Fluorinated powders frequently build static charge. Place an anti-static ionizer bar near the analytical balance and use grounded, anti-static spatulas to prevent the powder from aerosolizing or clinging to your gloves.

  • Closed-System Dispensing: Weigh the required mass of Methyl 5-amino-2-fluoro-4-methylbenzoate directly into a tared, sealable reaction vial rather than an open weigh boat.

  • In-Situ Solvent Addition: Add the primary reaction solvent (e.g., dichloromethane or methanol) directly to the vial within the fume hood to create a solution before transferring it to the main reactor[9][11]. This self-validating step eliminates the risk of airborne dust during transport across the laboratory.

HandlingWorkflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Dispense Chemical (Anti-static tools) Start->Weighing Verified Flow Transfer Solvent Addition (Closed System) Weighing->Transfer Minimized Dust Decon Decontaminate Workspace (10% Bleach / Solvent) Transfer->Decon Solution Secured

Fig 2: Step-by-step operational workflow for safe handling and weighing of fluorinated anilines.

Spill Response & Decontamination Protocol

A spill of Methyl 5-amino-2-fluoro-4-methylbenzoate must be treated as a toxic exposure hazard, not just a nuisance dust.

  • Evacuation & PPE Upgrade: Immediately halt work. Don a P99/ABEK-P2 respirator and heavy-duty butyl gloves before approaching the spill[5].

  • Wet Containment: Do not sweep the dry powder, as mechanical agitation creates hazardous aerosols. Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust[5].

  • Collection: Carefully scoop the damp matrix using a non-sparking tool and place it into a designated, sealable hazardous waste container[5].

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution to oxidize residual amines, followed by a wipe-down with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any remaining lipophilic traces.

Waste Disposal & Environmental Logistics

Fluorinated anilines are highly toxic to aquatic ecosystems and exhibit long-lasting environmental persistence[3]. Proper logistics are non-negotiable.

  • Storage Logistics: Store the bulk chemical at 2-8°C, kept strictly dry and sealed from light to maintain stability and prevent degradation[1].

  • Segregation: Never dispose of Methyl 5-amino-2-fluoro-4-methylbenzoate powder or its solutions down the drain[5].

  • Aqueous Waste: Aqueous washings from reactions must be collected in dedicated "Halogenated Organic" waste carboys. If transition metals were used in downstream coupling (e.g., Suzuki-Miyaura), label as heavy metal waste[3].

  • Incineration: Solid waste, contaminated PPE, and empty chemical containers must be securely sealed, labeled as "Toxic Fluorinated Aromatic Amines," and sent for high-temperature commercial incineration[12].

References

  • Title: Methyl 5-amino-2-fluoro-4-methylbenzoate | Source: MySkinRecipes | URL
  • Title: MSDS of Methyl 5-amino-2-fluoro-4-methylbenzoate | Source: Capot Chemical | URL
  • Title: 3-Fluoro-4-[(3-fluorophenyl)
  • Title: 4-Fluoroaniline | 371-40-4 | Source: BenchChem | URL
  • Title: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)
  • Title: 4-Fluoro-N-isopropylaniline Supplier & Manufacturer | Source: P-Toluenesulfonicacid-ptbba | URL
  • Title: Synthesis, Characterization...
  • Title: 2-Chloro-5-(trifluoromethyl)
  • Title: 2-(3,4,5-Trifluorophenyl)
  • Title: Chemical Resistance Chart | Source: CSBSJU | URL
  • Title: Chemical Resistance Guide | Source: USU | URL
  • Title: CHEMICAL HANDLING GLOVE GUIDE | Source: HKUST | URL

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